molecular formula C8H8N2O B098035 4-Methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 19190-68-2

4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B098035
CAS No.: 19190-68-2
M. Wt: 148.16 g/mol
InChI Key: HCHIWZADTVYYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHIWZADTVYYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500575
Record name 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19190-68-2
Record name 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyl-1H-benzo[d]imidazol-2(3H)-one chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Characterization, and Potential Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide focuses on a specific derivative, this compound, a molecule of interest for its unique structural features. The introduction of a methyl group at the 4-position of the benzimidazol-2-one core can significantly influence its steric and electronic properties, potentially modulating its interaction with biological targets. This document provides a comprehensive overview of this compound, detailing a robust synthetic protocol, outlining methods for its structural and spectroscopic characterization, and discussing its potential in the landscape of drug discovery. It is intended as a resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction to the Benzimidazol-2-one Scaffold

The benzimidazole ring system, an isomeric form of purine, is a bicyclic heterocycle consisting of a fused benzene and imidazole ring. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biopolymers, leading to diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The benzimidazol-2-one (or benzimidazolinone) subclass is characterized by a carbonyl group at the 2-position, which imparts distinct chemical properties, including the ability to act as a hydrogen bond donor and acceptor.

The specific focus of this guide, this compound, introduces a methyl group on the benzene ring adjacent to a nitrogen atom. This substitution is not trivial; it can be hypothesized to:

  • Induce Steric Hindrance: The methyl group can influence the molecule's preferred conformation and its ability to fit into specific protein binding pockets.

  • Modulate Electronic Properties: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic system, potentially affecting pKa, reactivity, and intermolecular interactions.

  • Enhance Lipophilicity: The addition of a methyl group typically increases the molecule's lipophilicity, which can impact its solubility, membrane permeability, and metabolic stability.[5]

Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing this compound involves the cyclocondensation of 3-methyl-1,2-phenylenediamine with a suitable carbonyl source, such as urea. This method is favored for its operational simplicity, high yields, and the use of readily available and non-toxic reagents.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of urea, leading to the elimination of ammonia. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbamate intermediate. A final elimination of another molecule of ammonia yields the stable, cyclic benzimidazol-2-one structure. Urea serves as a safe and effective phosgene equivalent in this context.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)

  • Urea (1.5 eq)

  • Dimethylformamide (DMF) or Diphenyl ether as solvent

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-methyl-1,2-phenylenediamine (1.0 eq) and urea (1.5 eq).

  • Add a high-boiling point solvent such as DMF to the flask (approx. 5-10 mL per gram of diamine).

  • Heat the reaction mixture to 130-150 °C with stirring. The evolution of ammonia gas should be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 3-4 hours, or upon completion as indicated by TLC, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the crude solid sequentially with water and then a small amount of cold ethanol.

Purification and Validation:

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The purity and identity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as described in the following section. This self-validating loop ensures the integrity of the synthesized material.

Synthesis Workflow Diagram

G Reactants 3-Methyl-1,2-phenylenediamine + Urea Reaction Heat in DMF (130-150 °C, 3-4h) Reactants->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Reaction Mixture Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Product Product This compound Purification->Product Pure Crystals Analysis Spectroscopic Confirmation (NMR, IR, MS, MP) Product->Analysis

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the formation of this compound. The following data are predicted based on the known effects of substituents on the benzimidazole core and analysis of related structures.[6][7][8]

Technique Signal Predicted Chemical Shift / Frequency Annotation
¹H NMR Singlet~10.5-11.5 ppmTwo N-H protons (exchangeable with D₂O), often broad.
(DMSO-d₆)Multiplet~6.8-7.1 ppmThree aromatic protons (H5, H6, H7).
Singlet~2.3 ppmThree methyl protons (-CH₃).
¹³C NMR Carbonyl~155-160 ppmC=O carbon (C2).
(DMSO-d₆)Aromatic~105-135 ppmSix aromatic carbons (C4, C5, C6, C7, C3a, C7a).
Methyl~15-20 ppm-CH₃ carbon.
FT-IR N-H Stretch3100-3300 cm⁻¹ (broad)Amide N-H stretching vibrations.
(KBr Pellet)C=O Stretch1680-1720 cm⁻¹ (strong)Carbonyl stretching, characteristic of the lactam.
C=C Stretch1580-1620 cm⁻¹Aromatic ring stretching.
Mass Spec. Molecular Ionm/z = 148.06 [M]⁺Corresponds to the molecular formula C₈H₈N₂O.

Physicochemical Properties and Tautomerism

The physicochemical properties of a compound dictate its behavior in biological systems. Furthermore, this compound can exist in different tautomeric forms, which can have profound implications for its receptor binding and pharmacological activity.

Property Value Source
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol Calculated
CAS Number 1919-35-3[9][10][11]
Appearance White to off-white solid[6]
Tautomerism: The Lactam-Lactim Equilibrium

The benzimidazol-2-one core exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. The lactam form is overwhelmingly favored under normal conditions due to the greater stability of the C=O double bond compared to the C=N double bond. However, the lactim form can be critical for certain biological interactions, particularly in the active sites of enzymes.

Caption: Lactam-lactim tautomerism of the title compound.

Biological Relevance and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of benzimidazole and benzimidazolone derivatives is rich in pharmacological activity. They are recognized as "privileged scaffolds" in drug discovery.

  • Enzyme Inhibition: Many benzimidazole derivatives are potent inhibitors of kinases, polymerases, and other enzymes. For example, derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as activators of pyruvate kinase M2 (PKM2) in cancer therapy.[12][13]

  • G-Protein Coupled Receptor (GPCR) Modulation: The scaffold is found in antagonists for various GPCRs, highlighting its versatility in targeting membrane proteins.[5]

  • Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs, demonstrating its efficacy against infectious diseases.[3]

  • Anticancer Activity: Numerous benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, often targeting DNA topoisomerase I or acting as DNA minor groove binders.[1][14]

The introduction of the 4-methyl group could be leveraged to achieve selective binding. For instance, in a crowded active site, this group might provide favorable van der Waals interactions or, conversely, create a steric clash that prevents binding to off-target proteins, thereby improving the compound's selectivity profile. Future research should involve screening this molecule against a panel of cancer cell lines and relevant enzymatic assays to uncover its specific therapeutic potential.

Conclusion

This compound is a structurally intriguing molecule built upon the privileged benzimidazol-2-one scaffold. Its synthesis is straightforward and can be achieved in high yield from common starting materials. Its structure can be definitively confirmed using a standard suite of spectroscopic techniques. While its specific biological role remains to be fully elucidated, its structural relationship to a multitude of known bioactive compounds makes it a compelling candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazolone core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, leading to the development of successful drugs spanning various therapeutic areas, including antipsychotics (Pimozide), antiemetics (Domperidone), and treatments for hypoactive sexual desire disorder (Flibanserin).[2][3] The versatility of this scaffold arises from its rigid structure and the presence of hydrogen bond donors and acceptors, which facilitate strong interactions with biological targets.[1]

The addition of a methyl group at the 4-position of the benzimidazolone core can significantly influence its steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of this specific analog is therefore a critical prerequisite for its rational development in any drug discovery program. These properties—including solubility, lipophilicity, thermal stability, and ionization state—govern everything from initial screening assay performance to eventual absorption, distribution, metabolism, and excretion (ADME) characteristics in vivo.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one. It offers not only a summary of known and predicted data but also presents detailed, field-proven experimental protocols for the empirical determination of these crucial parameters. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing research and development.

Section 1: Molecular Identity and Synthesis

A precise understanding of a compound's identity is the foundation of all subsequent characterization. This section outlines the key identifiers for 4-methyl-1,3-dihydro-2H-benzimidazol-2-one and a probable synthetic route.

Compound Identification
PropertyValueSource(s)
IUPAC Name 4-methyl-1,3-dihydro-2H-benzimidazol-2-one-
CAS Number 19190-68-2[4]
Molecular Formula C₈H₈N₂O[5][6]
Molecular Weight 148.16 g/mol [5][6]
Chemical Structure Chemical Structure of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one-
Synthetic Approach

The synthesis of substituted benzimidazol-2-ones is well-established. A common and efficient method involves the condensation of an appropriately substituted o-phenylenediamine with urea.[2] For the target molecule, this involves heating 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with urea, typically at elevated temperatures (e.g., 180 °C).[7][8] This one-step cyclization reaction is robust and provides a direct route to the desired heterocyclic core. Structural confirmation of the final product would be definitively achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Section 2: Core Physicochemical Properties and Their Determination

This section delves into the critical physicochemical properties of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one. For each property, its significance in drug development is explained, available data for close analogs are presented for context, and a detailed experimental protocol for its determination is provided.

Thermal Properties and Physical State

Significance: The melting point (Tm) is a fundamental indicator of a compound's purity and lattice energy. A sharp melting point typically signifies high purity. Thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for formulation development, storage, and handling, as it identifies the temperature at which the compound begins to decompose.

Table 2.1: Predicted & Analog Thermal Data

Compound Property Value Source(s)
5-methyl-1,3-dihydro-2H-benzimidazol-2-one Melting Point 292 °C [5]

| 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | Melting Point | 285-287 °C (decomposition) |[8] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus because it provides more information than just the melting temperature. It measures the heat flow required to raise the sample's temperature, allowing for the determination of the heat of fusion (ΔHfus) and the detection of other thermal events like decomposition or polymorphic transitions, providing a richer dataset for solid-state characterization.[9][10]

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (Tm = 156.6 °C; ΔHfus = 28.54 J/g).[10] This ensures the accuracy of the measurements.

    • Perform a baseline run with two empty, hermetically sealed aluminum pans to correct for any instrumental heat flow imbalances.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during heating. Prepare an identical empty sealed pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a reproducible and non-oxidative atmosphere.[10]

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 320 °C).[10]

  • Data Analysis:

    • Plot the differential heat flow against temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • The presence of a broad peak or multiple peaks may indicate impurities or polymorphism, respectively. The purity can be estimated using the van 't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate with Indium Baseline Run Baseline (Empty Pans) Calibrate->Baseline Sample Prepare Sample (3-5 mg) Baseline->Sample Load Load Sample & Reference Sample->Load Purge Purge with N2 Load->Purge Heat Ramp Temperature (10°C/min) Purge->Heat Plot Plot Heat Flow vs. Temp Heat->Plot Tm Determine Tm (Onset) Plot->Tm dHm Calculate ΔHfus (Peak Area) Plot->dHm Purity Assess Purity Plot->Purity

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Significance: Aqueous solubility is a master variable in drug development. Poor solubility is a primary cause of low bioavailability for orally administered drugs and can create significant challenges in formulation and in vitro assay design.[11][12] Determining a compound's thermodynamic solubility early provides a clear understanding of this fundamental property.

Data Context: Specific solubility data for the 4-methyl isomer is unavailable. However, related benzimidazolones are typically soluble in polar organic solvents like DMSO and DMF and show limited aqueous solubility.[5]

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14] By allowing the system to reach equilibrium over an extended period (e.g., 24-48 hours), it measures the true saturation point of the compound in a given solvent, which is more relevant for predicting in vivo absorption than faster, kinetic solubility measurements.[13][15]

Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Add an excess amount of solid 4-methyl-1,3-dihydro-2H-benzimidazol-2-one to several vials containing the PBS buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[12][13] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This is a critical step to avoid artificially high results. The preferred method is centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[16]

  • Quantification:

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

    • For HPLC, create a standard curve using known concentrations of the compound dissolved in an appropriate organic solvent and diluted in the assay buffer.

    • The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate for statistical validity.

Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow start Start: Excess solid + Buffer (pH 7.4) shake Agitate at constant temp (≥24 hours) start->shake separate Separate Solid from Supernatant (Centrifuge & Filter) shake->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify report Report Solubility (µg/mL) quantify->report pKa_Logic start Determine pKa solubility_check Is compound water soluble (>1 mg/mL)? start->solubility_check potentiometry Use Potentiometric Titration solubility_check->potentiometry Yes cosolvent Use Potentiometry with co-solvent extrapolation solubility_check->cosolvent No chromophore_check Does compound have a UV chromophore? uv_metric Consider UV-metric Titration chromophore_check->uv_metric Yes potentiometry->chromophore_check If titration fails Stability_Logic start Initiate Stability Study (3 Batches) long_term Long-Term Study (25°C/60%RH, 12 mo) start->long_term accelerated Accelerated Study (40°C/75%RH, 6 mo) start->accelerated shelf_life Establish Re-test Period/ Shelf Life long_term->shelf_life sig_change Significant Change in Accelerated Study? accelerated->sig_change intermediate Conduct Intermediate Study (30°C/65%RH, 6 mo) sig_change->intermediate Yes sig_change->shelf_life No intermediate->shelf_life

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-1H-benzo[d]imidazol-2(3H)-one. The benzimidazolone core is a significant scaffold in medicinal chemistry, and NMR spectroscopy remains the cornerstone for its structural elucidation and characterization. This document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a detailed interpretation for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present detailed protocols for data acquisition, and provide a logical framework for spectral assignment, supported by advanced 2D NMR correlation concepts.

The Benzimidazolone Scaffold: Structural and Spectroscopic Context

The benzimidazole nucleus and its derivatives are renowned for their diverse biological activities, making them privileged structures in drug discovery.[1][2] Specifically, the benzimidazol-2-one moiety is a bioisostere for various functional groups and is present in numerous pharmacologically active agents. Accurate and unambiguous structural characterization is paramount, and for this, high-resolution NMR spectroscopy is the definitive analytical tool. It provides precise information on the molecular framework, connectivity, and electronic environment of each atom.

This guide focuses on this compound, a representative member of this class. Its NMR spectrum is dictated by the fusion of an aromatic ring with a cyclic urea (imidazol-2-one) system, further influenced by the methyl substituent.

Structure and Atom Numbering:

For clarity in spectral assignment, the following IUPAC-recommended numbering system is used:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
N1-H / N3-H~10.8Broad Singlet (br s)-2H
H-6~7.05Triplet (t)J ≈ 7.81H
H-5~6.90Doublet (d)J ≈ 7.71H
H-7~6.85Doublet (d)J ≈ 7.91H
4-CH₃~2.40Singlet (s)-3H
In-depth Signal Interpretation
  • N-H Protons (δ ~10.8 ppm): The two N-H protons of the cyclic urea are expected to appear as a single, broad resonance far downfield.[7] This significant deshielding is due to the anisotropic effect of the aromatic system and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[7] In many benzimidazole systems, these protons are observed between 12.0 and 13.6 ppm, but the electron-donating nature of the carbonyl oxygen at C2 may slightly shield them.[7] Rapid tautomeric exchange between the N1 and N3 positions makes the two protons chemically equivalent on the NMR timescale, resulting in a single integrated signal for 2H.

  • Aromatic Protons (H-5, H-6, H-7, δ ~6.8-7.1 ppm): The three adjacent protons on the benzene ring form a classic AMX spin system.

    • H-6: Being coupled to both H-5 and H-7, this proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its central position shields it slightly relative to unsubstituted analogs.

    • H-5 and H-7: These protons will each appear as a doublet, resulting from coupling to H-6. The electron-donating methyl group at C-4 will exert a slight shielding effect (upfield shift) on the ortho proton (H-5) and para proton (H-7) compared to an unsubstituted benzimidazolone.

  • Methyl Protons (4-CH₃, δ ~2.40 ppm): The protons of the methyl group are not coupled to any other protons, so they will appear as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a direct count of unique carbon atoms and insight into their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~155.0
C-7a~131.0
C-3a~129.5
C-4~128.0
C-6~121.5
C-5~118.0
C-7~108.0
4-CH₃~17.0
In-depth Signal Interpretation
  • Carbonyl Carbon (C-2, δ ~155.0 ppm): The C-2 carbon, part of the urea carbonyl group, is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its chemical shift is highly characteristic.[3]

  • Quaternary Carbons (C-3a, C-4, C-7a): These carbons do not bear any protons and will typically show lower intensity peaks.

    • C-3a and C-7a: These are the bridgehead carbons where the imidazole and benzene rings are fused. Their chemical shifts are influenced by the adjacent nitrogen atoms and the aromatic system.

    • C-4: The carbon bearing the methyl group will be found in this region, its exact shift influenced by the substituent effect.

  • Aromatic CH Carbons (C-5, C-6, C-7): These carbons appear in the typical aromatic region (δ 100-130 ppm). The methyl substituent at C-4 will cause a slight upfield (shielding) shift for the ortho (C-5) and para (C-7) carbons compared to the meta carbon (C-6).

  • Methyl Carbon (4-CH₃, δ ~17.0 ppm): This aliphatic carbon is the most shielded and appears far upfield, consistent with a methyl group on an aromatic ring.

Experimental Protocols for Data Acquisition and Validation

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data.

Protocol 1: High-Purity Sample Preparation

This protocol ensures the sample is free of contaminants that could interfere with the spectrum.

  • Weigh Sample: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[7] The amount depends on the spectrometer's sensitivity.

  • Select Solvent: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[7]

    • Expert Rationale: DMSO-d₆ is chosen for its excellent solubilizing power for polar molecules and its ability to form hydrogen bonds, which slows the exchange rate of labile N-H protons, making them observable as distinct peaks.[6]

  • Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Gentle warming can be applied if necessary.

  • Filter and Transfer: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the solution through the pipette directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter.[7]

  • Cap and Clean: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any dust or fingerprints.

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock & Shim insert->lock acquire_1d 6. Acquire 1D Spectra (¹H, ¹³C, DEPT) lock->acquire_1d process 7. Process Data (FT, Phasing, Baseline) acquire_1d->process assign_1d 8. Initial 1D Assignment process->assign_1d ambiguity Ambiguity? assign_1d->ambiguity acquire_2d 9. Acquire 2D Spectra (COSY, HSQC, HMBC) assign_1d->acquire_2d If needed assign_2d 10. Unambiguous Assignment ambiguity->assign_2d Yes acquire_2d->process Re-process acquire_2d->process Logic_Flow cluster_2D 2D Correlation Experiments start Predicted Signals (from 1D ¹H & ¹³C) cosy COSY H-5 ↔ H-6 H-6 ↔ H-7 start->cosy ¹H-¹H Connectivity hsqc HSQC H-5 ↔ C-5 H-6 ↔ C-6 H-7 ↔ C-7 CH₃ ↔ C(Me) start->hsqc ¹H-¹³C Direct Bonds hmbc HMBC CH₃ → C-3a, C-4, C-5 H-7 → C-5, C-7a start->hmbc ¹H-¹³C Long-Range end_node Confirmed Structure & Unambiguous Assignment cosy->end_node hsqc->end_node hmbc->end_node

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the mass spectrometry analysis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in pharmaceutical research and drug development. This document navigates through the critical stages of analysis, from sample preparation and chromatographic separation to ionization and mass spectrometric detection. Authored from the perspective of a seasoned application scientist, this guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and robust, reproducible results. It is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical protocols for this and structurally related compounds.

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This compound, as a derivative, holds potential for diverse biological activities, necessitating precise and accurate analytical methods for its characterization and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide will explore the nuances of applying LC-MS/MS for the comprehensive analysis of this target analyte.

Foundational Principles: Crafting a Robust Analytical Workflow

A successful mass spectrometry analysis is contingent upon a meticulously planned workflow. The journey from a raw sample to high-quality, interpretable data involves several critical steps, each with its own set of considerations. The following sections will dissect each stage, providing both theoretical grounding and practical, field-tested advice.

Diagram: General Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Interpretation Sample Biological or Chemical Matrix Extraction Analyte Extraction (SPE, LLE, PP) Sample->Extraction Matrix Disruption Cleanup Sample Cleanup & Concentration Extraction->Cleanup Purification LC UPLC/HPLC Separation Cleanup->LC Injection Ionization Electrospray Ionization (ESI) LC->Ionization Elution MS1 MS1: Precursor Ion Selection Ionization->MS1 Ion Generation CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 MS2: Product Ion Detection CID->MS2 Fragmentation DataAcquisition Data Acquisition MS2->DataAcquisition Signal Detection DataAnalysis Peak Integration & Quantification DataAcquisition->DataAnalysis Chromatogram Generation Interpretation Structural Elucidation DataAnalysis->Interpretation Fragmentation Pattern Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Pre-Analytical Phase: The Criticality of Sample Preparation

The adage "garbage in, garbage out" is particularly resonant in mass spectrometry. The primary objective of sample preparation is to isolate the analyte of interest from the sample matrix, which can range from plasma and whole blood to soil and water.[1] A clean sample is paramount for achieving high sensitivity and repeatability.[1] Matrix components can compete for ionization, suppressing the analyte signal and leading to inaccurate quantification.[1]

3.1. Choosing the Right Extraction Technique

The selection of an appropriate sample preparation technique is dictated by the physicochemical properties of this compound (polarity, pKa, molecular weight) and the nature of the sample matrix.

  • Protein Precipitation (PP): A simple and rapid method for removing proteins from biological samples by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). While effective for initial cleanup, it may not remove other matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases based on its relative solubility. The choice of organic solvent is critical and should be optimized to maximize the recovery of the target compound while minimizing the extraction of interfering substances.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PP and LLE.[1] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the analyte's properties. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) is often a good starting point.

3.2. Recommended Sample Preparation Protocol (for Plasma)

This protocol provides a robust starting point for extracting this compound from a plasma matrix.

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[2]

Analytical Phase: LC-MS/MS Method Development

The heart of the analysis lies in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This powerful combination allows for the separation of the analyte from other components in the sample, followed by its highly selective and sensitive detection.

4.1. Liquid Chromatography: Achieving Optimal Separation

Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its high resolution and speed.[3]

Parameter Recommended Setting Rationale
Column Reversed-phase C18 (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm)Provides good retention and peak shape for moderately polar compounds. The smaller particle size of UPLC columns enhances separation efficiency.[3]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analyte, which is favorable for positive ion electrospray ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity.
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for column re-equilibration.A gradient elution is necessary to ensure good peak shape and separation from potential interferences.
Flow Rate 0.4 - 0.6 mL/minTypical flow rate for a 2.1 mm I.D. UPLC column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume 1 - 5 µLSmaller injection volumes are generally preferred to minimize band broadening.
4.2. Mass Spectrometry: Ionization and Detection

Ionization Source: Electrospray Ionization (ESI) is the most suitable ionization technique for polar to moderately polar small molecules like this compound.[4][5] It is a soft ionization method that typically produces intact protonated molecules ([M+H]⁺).[6]

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique that involves multiple stages of mass analysis to enhance selectivity and provide structural information.[7][8] In a typical MS/MS experiment, the precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.[7]

Parameter Typical Value Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the benzimidazole ring are readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °CAids in the desolvation of the droplets from the electrospray.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the evaporation of the solvent from the ESI droplets.
Desolvation Temperature 350 - 450 °CFurther aids in the desolvation process.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy To be optimized (typically 10-40 eV)The energy required to induce fragmentation of the precursor ion. This is compound-dependent and must be optimized empirically.
Post-Analytical Phase: Data Analysis and Interpretation
5.1. Expected Fragmentation Pattern

The fragmentation of benzimidazole derivatives in MS/MS is influenced by the substituents on the ring system.[9] For this compound, the protonated molecule ([M+H]⁺) is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to characteristic product ions. While specific fragmentation pathways need to be confirmed experimentally, common fragmentation patterns for benzimidazoles include the loss of small neutral molecules like HCN.[10]

Diagram: Proposed Fragmentation Pathway

Fragmentation_Pathway Precursor [M+H]⁺ This compound Fragment1 Product Ion 1 (e.g., Loss of CO) Precursor->Fragment1 CID Fragment3 Product Ion 3 (e.g., Cleavage of imidazole ring) Precursor->Fragment3 CID Fragment2 Product Ion 2 (e.g., Loss of HCN from Fragment 1) Fragment1->Fragment2 Further Fragmentation

Caption: A conceptual diagram of the potential fragmentation of the target analyte.

5.2. Method Validation

To ensure the trustworthiness of the analytical results, the developed method must be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion: A Framework for Success

This guide has provided a comprehensive overview of the key considerations for the mass spectrometry analysis of this compound. By adopting a systematic and scientifically rigorous approach to method development and validation, researchers can generate high-quality, reliable data that is fit for purpose in the demanding environment of drug discovery and development. The principles and protocols outlined herein serve as a robust foundation upon which to build and refine analytical methods for this and other important benzimidazole derivatives.

References

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from early-stage discovery to formulation development. This document moves beyond simple protocols to explain the underlying scientific reasoning, enabling readers to design, execute, and interpret solubility studies with confidence.

Executive Summary: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which possesses structural motifs common in pharmacologically active agents, a well-characterized solubility profile is paramount. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulation. This guide will explore the key factors governing the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO) and other relevant solvent systems. We will delve into both the theoretical underpinnings and the practical execution of solubility determination, providing a robust framework for its comprehensive assessment.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a compound is not a singular, static value but rather a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, the following properties are of primary importance:

  • Molecular Structure and Polarity: The benzimidazole core, with its fused benzene and imidazole rings, presents both hydrophobic (the aromatic rings) and hydrophilic (the nitrogen-containing heterocycle with hydrogen bond donor and acceptor capabilities) regions. The methyl group at the 4-position slightly increases lipophilicity. The keto group at the 2-position further contributes to its polarity and hydrogen bonding potential. The overall solubility will be a balance of these competing characteristics.

  • pKa and Ionization State: Benzimidazoles are generally weak bases. The pKa of the compound will dictate its ionization state at a given pH. In acidic solutions, the imidazole nitrogen can be protonated, leading to a charged species that is generally more soluble in aqueous media. Conversely, in neutral or basic solutions, the compound will exist predominantly in its less soluble, neutral form. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state and its impact on solubility.

  • LogP and Lipophilicity: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. Understanding the LogP of this compound is crucial for predicting its behavior in both polar and non-polar solvents and for anticipating its ability to cross biological membranes.

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur. A high melting point is often indicative of strong intermolecular forces within the crystal, which can translate to lower solubility.

The interplay of these factors can be visualized in the following logical flow:

Caption: Factors influencing the solubility of this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery and development, it is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium. It is a state of minimum Gibbs free energy and is independent of time.

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.

For robust and reliable data, particularly for lead optimization and formulation, determining the thermodynamic solubility is essential.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method . This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Protocol
  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • To each vial, add a known volume of the desired solvent (e.g., DMSO, water, phosphate-buffered saline at pH 7.4, ethanol, methanol, acetonitrile).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the excess solid.

      • Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the solid.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This is often the method of choice due to its specificity and ability to separate the compound of interest from any potential impurities or degradants.

      • UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. A full spectrum scan should be performed to ensure there is no interference.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

The following diagram illustrates the shake-flask workflow:

G Start Start Add_Excess Add excess solid to solvent in vials Start->Add_Excess Equilibrate Equilibrate at constant temperature (24-72h with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Quantify Quantify concentration of dissolved compound (e.g., HPLC-UV) Separate->Quantify End End Quantify->End

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of this compound in Various Solvents

While specific, publicly available quantitative solubility data for this compound is limited, we can predict its general solubility behavior based on its structure and data from related benzimidazole compounds.

Table 1: Predicted and Expected Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
DMSO Polar AproticHigh DMSO is an excellent solvent for a wide range of organic molecules, including those with both polar and non-polar character. It can effectively solvate the benzimidazole ring system.
Water (pH 7.0)Polar ProticLow to ModerateThe compound is largely in its neutral form at this pH. The hydrophobic benzene ring and methyl group will limit solubility. Hydrogen bonding with the keto and N-H groups will contribute to some solubility.
Aqueous Buffer (pH 2.0)Polar Protic, AcidicModerate to HighAt a pH significantly below the pKa of the basic nitrogen, the compound will be protonated and exist as a more soluble salt.
EthanolPolar ProticModerateEthanol can engage in hydrogen bonding and also has a non-polar ethyl group that can interact with the hydrophobic parts of the molecule.
MethanolPolar ProticModerateSimilar to ethanol, but its higher polarity may lead to slightly different solubility.
AcetonitrilePolar AproticLow to ModerateAcetonitrile is a less effective hydrogen bond acceptor than DMSO, which may result in lower solubility.
AcetonePolar AproticModerateAcetone's polarity is suitable for dissolving moderately polar organic compounds.
DichloromethaneNon-polarLowThe overall polarity of the molecule is likely too high for significant solubility in a non-polar solvent like dichloromethane.
TolueneNon-polarVery LowSimilar to dichloromethane, the polar functional groups will limit solubility in this aromatic, non-polar solvent.

Practical Considerations and Troubleshooting

  • Compound Purity: Ensure the purity of this compound, as impurities can affect solubility measurements.

  • Solvent Quality: Use high-purity solvents to avoid introducing contaminants that could interfere with the analysis.

  • pH Measurement: For aqueous buffers, accurately measure the pH both before and after the experiment, as the dissolution of the compound can sometimes alter the pH.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the equilibration period, as solubility is temperature-dependent.

  • Adsorption to Surfaces: Be aware that hydrophobic compounds can adsorb to plasticware. Use glass vials where possible to minimize this effect.

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its intrinsic physicochemical properties and the nature of the solvent system. A thorough understanding and a methodologically sound approach, such as the shake-flask method for determining thermodynamic solubility, are critical for obtaining reliable and meaningful data. While DMSO is expected to be a good solvent, a comprehensive evaluation across a range of aqueous and organic solvents is necessary to fully characterize its behavior. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently assess the solubility of this and other related compounds, thereby facilitating informed decisions in the drug discovery and development process.

An In-depth Technical Guide to 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 19190-68-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one, registered under CAS number 19190-68-2. This document consolidates critical data on its chemical identity, physicochemical properties, and established synthesis protocols. It serves as an essential resource for professionals in chemical research and materials science, offering detailed methodologies and data for the practical application and further investigation of this compound. The guide emphasizes its role as a key intermediate in the synthesis of high-performance pigments and thermally robust polymers, providing insights into its structural features and chemical behavior.

Chemical Identity and Structure

4-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound. The core of its structure is a benzimidazolone system, which consists of a benzene ring fused to an imidazolinone ring. The defining feature of this particular isomer is the methyl group substituent at the 4-position of the benzene ring.

Systematic IUPAC Name: 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Synonyms: 4-Methylbenzimidazolone

CAS Number: 19190-68-2

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

The structural formula of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one is presented below:

G cluster_2 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one a [Image of 3,4-Diaminotoluene structure] plus1 + b [Image of Urea structure] arrow Δ (Heat) -2 NH₃ b->arrow c [Image of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one structure] arrow->c

Unlocking the Therapeutic Potential of 4-Methylbenzimidazolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazolone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Its unique bicyclic framework, combining a benzene ring with an imidazole-2-one moiety, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The strategic placement of a methyl group at the 4-position of this scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacological profile. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-methylbenzimidazolone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Targeting Eukaryotic DNA Homeostasis: Topoisomerase I Inhibition

One of the most promising avenues for the therapeutic application of benzimidazolone derivatives, including the 4-methyl substituted analogs, lies in the modulation of DNA topology.

Rationale for Targeting Topoisomerase I

Mammalian DNA topoisomerase I is a critical nuclear enzyme responsible for relieving the torsional stress that accumulates in the DNA helix during replication, transcription, and recombination. By introducing transient single-strand breaks, the enzyme allows the DNA to unwind before resealing the break. Cancer cells, characterized by their rapid proliferation, are particularly dependent on topoisomerase I to manage the extensive DNA unwinding required for continuous replication. Therefore, the inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. This makes topoisomerase I a well-validated and highly attractive target for anticancer drug development.

Mechanism of Action of 4-Methylbenzimidazolone Derivatives

While direct enzymatic studies on 4-methylbenzimidazolone derivatives are still emerging, evidence from closely related 5-methyl-1,3-dihydro-2H-benzimidazol-2-one suggests a mechanism centered on the stabilization of the topoisomerase I-DNA covalent complex.[1] These compounds are thought to intercalate into the DNA at the site of the single-strand break, preventing the re-ligation of the DNA backbone. This "poisoned" complex acts as a physical barrier to the progression of the replication fork, leading to double-strand breaks and the initiation of the apoptotic cascade. The 4-methyl group may enhance this interaction by optimizing the compound's fit within the DNA-enzyme pocket, potentially through favorable hydrophobic interactions.

Topoisomerase_I_Inhibition cluster_0 DNA Replication cluster_1 Inhibition Pathway Replication_Fork Replication Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA Torsional Stress Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Relieves Stress Stabilized_Complex Stabilized Topo I-DNA Covalent Complex Topoisomerase_I->Stabilized_Complex 4_Methylbenzimidazolone 4-Methylbenzimidazolone Derivative 4_Methylbenzimidazolone->Topoisomerase_I Inhibits Re-ligation Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Inhibition of Topoisomerase I by 4-Methylbenzimidazolone Derivatives.

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • 4-Methylbenzimidazolone derivative stock solution (in DMSO)

  • Agarose gel

  • Ethidium bromide staining solution

  • Gel loading buffer

  • Positive control inhibitor (e.g., Camptothecin)

Procedure:

  • Prepare reaction mixtures containing relaxation buffer, supercoiled DNA, and varying concentrations of the 4-methylbenzimidazolone derivative or positive/negative controls.

  • Initiate the reaction by adding human topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition and calculate the IC50 value.

Disrupting Bacterial Communication: Quorum Sensing Inhibition

The benzimidazolone scaffold has also shown promise in combating bacterial infections, not by direct bactericidal activity, but by interfering with their communication systems.

Rationale for Targeting Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression based on population density. This system regulates a variety of processes crucial for pathogenicity, including biofilm formation, virulence factor production, and antibiotic resistance. By inhibiting QS, it is possible to disarm bacteria and make them more susceptible to conventional antibiotics and the host's immune system. Targeting QS is an attractive anti-infective strategy as it is less likely to induce the development of resistance compared to traditional antibiotics.

Mechanism of Action of 4-Methylbenzimidazolone Derivatives

Derivatives of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one have been identified as inhibitors of quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa.[1] The proposed mechanism involves the antagonism of QS receptors, such as LasR, which are transcriptional regulators that bind to specific signaling molecules called autoinducers. It is hypothesized that 4-methylbenzimidazolone derivatives act as competitive antagonists, binding to the autoinducer binding site of the receptor without activating it. This prevents the conformational changes necessary for the receptor to bind to its target DNA sequences, thereby inhibiting the expression of virulence genes. The 4-methyl group likely plays a role in optimizing the binding affinity and selectivity for the QS receptor.

Quorum_Sensing_Inhibition cluster_0 Bacterial Quorum Sensing cluster_1 Inhibition Pathway Autoinducer Autoinducer QS_Receptor QS Receptor (e.g., LasR) Autoinducer->QS_Receptor Binds & Activates Virulence_Genes Virulence Gene Expression QS_Receptor->Virulence_Genes Promotes Blocked_Receptor Inactive QS Receptor QS_Receptor->Blocked_Receptor 4_Methylbenzimidazolone 4-Methylbenzimidazolone Derivative 4_Methylbenzimidazolone->QS_Receptor Competitive Antagonist No_Virulence Inhibition of Virulence Blocked_Receptor->No_Virulence Leads to

Caption: Inhibition of Bacterial Quorum Sensing by 4-Methylbenzimidazolone Derivatives.

Experimental Protocol: Quorum Sensing Reporter Strain Assay

This assay utilizes a bacterial reporter strain engineered to produce a detectable signal (e.g., bioluminescence or fluorescence) under the control of a QS-regulated promoter.

Materials:

  • Quorum sensing reporter strain (e.g., E. coli JM109 carrying a LasR-responsive reporter plasmid)

  • Luria-Bertani (LB) broth

  • Autoinducer (e.g., N-(3-oxododecanoyl)-L-homoserine lactone for LasR)

  • 4-Methylbenzimidazolone derivative stock solution (in DMSO)

  • Microplate reader for measuring the reporter signal

Procedure:

  • Grow the reporter strain to the mid-logarithmic phase.

  • In a 96-well plate, add the bacterial culture, the autoinducer at a fixed concentration, and varying concentrations of the 4-methylbenzimidazolone derivative.

  • Incubate the plate at 37°C with shaking for a specified time.

  • Measure the reporter signal (e.g., luminescence or fluorescence) and the optical density (OD600) of the bacterial culture.

  • Normalize the reporter signal to the bacterial growth (signal/OD600).

  • Plot the normalized reporter signal against the concentration of the derivative to determine the IC50 value for QS inhibition.

Modulating G-Protein Coupled Receptors (GPCRs)

The benzimidazolone scaffold is also found in compounds that target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

Rationale for Targeting GPCRs

GPCRs are integral to cellular signaling and are implicated in numerous diseases, making them one of the most successful target classes for drug discovery. Specific GPCRs, such as serotonin (5-HT) receptors and neuropeptide Y (NPY) receptors, are involved in neurological and metabolic disorders.

Potential GPCR Targets for 4-Methylbenzimidazolone Derivatives
  • 5-HT4 Receptor: Benzimidazolone derivatives have been identified as potent ligands for the 5-HT4 receptor.[2] This receptor is primarily found in the gastrointestinal tract and the central nervous system and is involved in processes like gastrointestinal motility and cognition. Both agonists and antagonists of the 5-HT4 receptor have therapeutic potential.

  • Neuropeptide Y-1 (NPY-1) Receptor: A series of 1-substituted-4-methylbenzimidazole derivatives have been characterized as NPY-1 receptor antagonists.[3] The NPY system is involved in the regulation of appetite, anxiety, and blood pressure. Antagonists of the NPY-1 receptor are being investigated for the treatment of obesity and anxiety disorders.

The 4-methyl group on the benzimidazolone ring can contribute to the affinity and selectivity of these compounds for their respective GPCR targets by influencing their conformation and interaction with the receptor's binding pocket.

GPCR_Modulation cluster_0 GPCR Signaling cluster_1 Modulation by Derivatives Ligand Endogenous Ligand GPCR GPCR (e.g., 5-HT4, NPY-1) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Modulated_Response Modulated Cellular Response GPCR->Modulated_Response Alters Signaling Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response 4_Methylbenzimidazolone 4-Methylbenzimidazolone Derivative 4_Methylbenzimidazolone->GPCR Binds as Agonist/Antagonist

Caption: Modulation of GPCR Signaling by 4-Methylbenzimidazolone Derivatives.

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on its binding affinity.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO cells transfected with the human 5-HT4 receptor)

  • Radiolabeled ligand (e.g., [3H]-GR113808 for the 5-HT4 receptor)

  • Binding buffer

  • 4-Methylbenzimidazolone derivative stock solution (in DMSO)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the 4-methylbenzimidazolone derivative.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-specific control).

  • After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the derivative to determine the Ki (inhibitory constant).

Other Potential Therapeutic Targets

The versatility of the 4-methylbenzimidazolone scaffold suggests its potential to interact with a broader range of therapeutic targets.

  • Kinases: The broader benzimidazole class is known to produce potent kinase inhibitors.[4] Given this precedent, it is plausible that 4-methylbenzimidazolone derivatives could be developed as inhibitors of specific kinases involved in cancer and inflammatory diseases.

  • Enzymes in Metabolic Pathways: Benzimidazole derivatives have been explored as inhibitors of enzymes involved in metabolic disorders. Further investigation into the potential of 4-methylbenzimidazolone derivatives to target enzymes like tyrosinase could be a fruitful area of research.[5]

  • Inflammatory Mediators: The anti-inflammatory properties of some benzimidazoles are attributed to their inhibition of enzymes like cyclooxygenases (COX).[6] The 4-methylbenzimidazolone scaffold could be a starting point for the design of novel anti-inflammatory agents.

Summary of Potential Therapeutic Targets and Activities

Target ClassSpecific Target ExamplePotential Therapeutic AreaProposed Mechanism of Action
DNA Modifying Enzymes Topoisomerase IOncologyStabilization of the Topo I-DNA covalent complex
Bacterial Signaling Quorum Sensing Receptors (e.g., LasR)Infectious DiseasesCompetitive antagonism of autoinducer binding
GPCRs 5-HT4 Receptor, NPY-1 ReceptorGastroenterology, Neurology, Metabolic DisordersAgonism or antagonism at the receptor binding site
Kinases Various (e.g., MAP kinase)Oncology, InflammationATP-competitive or allosteric inhibition
Other Enzymes Tyrosinase, Cyclooxygenases (COX)Dermatology, InflammationActive site inhibition

Conclusion

The 4-methylbenzimidazolone scaffold is a promising starting point for the development of novel therapeutics targeting a diverse range of diseases. Its potential to interact with critical targets in oncology, infectious diseases, and neurological disorders highlights its significance in modern drug discovery. The insights and experimental protocols provided in this guide are intended to facilitate further research and unlock the full therapeutic potential of this versatile chemical entity.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1H-Benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzimidazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can bind to a variety of biological targets with high affinity, thereby serving as a fertile ground for drug discovery. The 1H-benzo[d]imidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, stands as a testament to this concept.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutics for a wide array of human diseases.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel 1H-benzo[d]imidazole derivatives, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the logic of structure-activity relationships, and the practical application of this versatile scaffold in modern drug discovery.

The Benzimidazole Scaffold: A Gateway to Diverse Bioactivity

The therapeutic importance of benzimidazole derivatives is vast and well-documented.[5] From the widely used anthelmintics like albendazole and mebendazole to the proton pump inhibitor omeprazole, the benzimidazole core is a common feature in numerous FDA-approved drugs.[6] This broad spectrum of activity stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] These interactions enable benzimidazole derivatives to bind effectively with a diverse range of enzymes and receptors.

The reported pharmacological activities of benzimidazole derivatives are extensive and continue to expand. Key areas of therapeutic interest include:

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][7] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerase I, interference with microtubule polymerization, and modulation of key signaling pathways.[7]

  • Antimicrobial Activity: The benzimidazole scaffold is a cornerstone in the development of agents against bacteria, fungi, and parasites.[8][9] Their structural resemblance to purines allows them to interfere with microbial nucleic acid and protein synthesis.[1]

  • Anti-inflammatory Activity: A significant number of benzimidazole derivatives have demonstrated potent anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX) and interacting with various receptors involved in the inflammatory cascade.[10][11]

  • Antiviral Activity: The benzimidazole nucleus is present in several antiviral agents, with notable activity against viruses such as HIV and human cytomegalovirus (HCMV).[3][12]

The following diagram illustrates the central role of the benzimidazole scaffold in medicinal chemistry and its diverse biological activities.

Benzimidazole_Core_Activities Core 1H-Benzo[d]imidazole Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Antiviral Antiviral Core->Antiviral Anthelmintic Anthelmintic Core->Anthelmintic Other Other Activities (Antihypertensive, Antidiabetic, etc.) Core->Other

Caption: The versatile 1H-benzo[d]imidazole scaffold as a hub for diverse pharmacological activities.

Synthetic Strategies: From Classical Condensations to Green Methodologies

The synthesis of the benzimidazole ring system is a well-established field, yet it continues to evolve with the advent of more efficient and environmentally friendly methods.[13] The most common and versatile approach involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.

The Phillips Condensation: A Classic and Reliable Route

The reaction of o-phenylenediamines with carboxylic acids, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, is a cornerstone of benzimidazole synthesis.[7] This method is robust and generally provides good yields of the desired 2-substituted benzimidazoles.

Mechanism Insight: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. The acidic catalyst is crucial for activating the carboxylic acid and facilitating the dehydration step.

Condensation with Aldehydes: A Pathway to 2-Aryl and 2-Alkyl Benzimidazoles

The condensation of o-phenylenediamines with aldehydes offers a direct route to 2-substituted benzimidazoles.[12] This reaction typically requires an oxidizing agent to facilitate the cyclization and aromatization of the intermediate.[7] A variety of oxidizing agents have been employed, including air, nitrobenzene, and more recently, greener alternatives like hydrogen peroxide.[1]

Experimental Protocol: A Representative Synthesis of a 2-Aryl-1H-benzo[d]imidazole Derivative

This protocol details a common and reliable method for the synthesis of a 2-aryl-1H-benzo[d]imidazole derivative, highlighting the rationale behind each step.

Objective: To synthesize 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol)

  • Ethanol (50 mL)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL).

    • Rationale: Ethanol serves as a good solvent for both reactants and is relatively easy to remove post-reaction.

  • Addition of Catalyst/Oxidant: To the stirring solution, add sodium metabisulfite (10 mmol).

    • Rationale: Sodium metabisulfite acts as a mild and effective oxidizing agent in this context, facilitating the cyclization and aromatization to the benzimidazole ring system.[14] It is a safer and more environmentally benign alternative to traditional heavy metal oxidants.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. TLC is a crucial in-process control to determine the point of reaction completion, preventing unnecessary heating and potential side-product formation.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator. Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.

    • Rationale: Cooling decreases the solubility of the product, promoting crystallization and simplifying isolation. Washing with a cold solvent minimizes the loss of the desired product while removing soluble impurities.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Rationale: Column chromatography is a standard purification technique to separate the desired product from any remaining starting materials or byproducts, ensuring high purity of the final compound.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the spectroscopic data. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons of the benzimidazole and the 4-chlorophenyl rings, as well as the broad singlet for the N-H proton. The mass spectrum will confirm the molecular weight of the synthesized compound.

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable synthetic methodologies.[1] For benzimidazole synthesis, this includes:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[3]

  • Catalyst-free reactions: Some syntheses can be achieved under catalyst-free conditions, often with the aid of microwave irradiation.[3]

  • Use of green solvents: Deep eutectic solvents (DES) and water are being explored as environmentally friendly reaction media.[3]

  • Nanoparticle catalysis: The use of nanocatalysts, such as nano-Fe₂O₃, can enhance reaction efficiency and allow for easy catalyst recovery and reuse.[12][15]

The following workflow diagram illustrates the general process of synthesizing and evaluating a novel benzimidazole derivative.

Synthesis_Workflow Start Selection of Starting Materials (o-phenylenediamine and aldehyde/carboxylic acid) Synthesis Chemical Synthesis (e.g., Phillips Condensation, Microwave-assisted) Start->Synthesis Workup Reaction Work-up and Isolation Synthesis->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Antimicrobial assays, etc.) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead Lead Compound Identification/Optimization SAR->Lead Lead->Synthesis Iterative Optimization

Caption: A typical workflow for the synthesis and evaluation of novel benzimidazole derivatives.

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates.[4][10] For benzimidazole derivatives, the biological activity is significantly influenced by the nature and position of substituents on the bicyclic core.[11]

Key SAR Insights:

  • Substitution at the C2-position: This is a critical position for modulating biological activity.[1] The introduction of various aryl, heteroaryl, or alkyl groups can lead to significant changes in potency and selectivity. For instance, in a series of anti-inflammatory benzimidazoles, the substitution of a 2-pyridinyl group was found to enhance activity.[10]

  • Substitution at the N1-position: Alkylation or arylation at the N1-position can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability.

  • Substitution on the Benzene Ring (C4, C5, C6, C7): The introduction of electron-donating or electron-withdrawing groups on the benzene ring can fine-tune the electronic properties of the benzimidazole system and its interaction with biological targets. For example, the presence of fluorine atoms can enhance antibacterial and antifungal properties.[1]

The following table summarizes the antimicrobial activity of a series of 2-substituted benzimidazole derivatives, illustrating the impact of different substituents on their potency.

Compound ID2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
I Phenyl6412864[16]
II 4-Chlorophenyl326432[16]
III 4-Nitrophenyl163216[17]
IV 4-Methoxyphenyl6412864[17]
V 2-Thienyl326432[8]

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

The Role of Computational Chemistry in Benzimidazole Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds.[18] For benzimidazole derivatives, computational approaches such as molecular docking and density functional theory (DFT) are instrumental in:

  • Target Identification and Validation: Predicting the binding affinity of novel benzimidazole derivatives to specific biological targets.

  • Understanding Binding Modes: Visualizing the interactions between the benzimidazole ligand and the amino acid residues in the active site of a protein.

  • Predicting ADME Properties: Estimating the absorption, distribution, metabolism, and excretion properties of new compounds, which is crucial for their development as drugs.

  • Guiding SAR Studies: Providing a theoretical framework to explain experimentally observed SAR data and to predict the activity of yet-to-be-synthesized analogues.

Future Perspectives and Conclusion

The 1H-benzo[d]imidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[19] Its broad range of biological activities, coupled with its synthetic accessibility, ensures its continued relevance in the quest for novel therapeutics.[6] Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for benzimidazole derivatives, and the use of advanced computational techniques to design compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key aspects of benzimidazole chemistry and its application in drug discovery, offering a solid foundation for researchers to build upon in their own investigations.

References

An In-depth Technical Guide to the Predicted Mechanism of Action for 4-Methylbenzimidazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration into the predicted mechanisms of action for 4-methylbenzimidazolone, a heterocyclic compound of significant interest in contemporary drug discovery. Drawing upon the extensive research into the broader benzimidazole and benzimidazolone classes, this document synthesizes existing knowledge to propose plausible molecular pathways and provides a robust framework for their experimental validation. This paper is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets through mechanisms such as hydrogen bonding and π–π stacking.[1] Consequently, derivatives of this scaffold have been successfully developed for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2]

The benzimidazolone core, a derivative of benzimidazole, has likewise demonstrated a broad spectrum of pharmacological activities.[3] The addition of a methyl group at the 4-position of the benzene ring to form 4-methylbenzimidazolone presents a unique compound with potential for nuanced biological activity, warranting a detailed investigation into its mechanism of action.

Predicted Mechanisms of Action for 4-Methylbenzimidazolone

Based on the established activities of structurally related benzimidazole and benzimidazolone derivatives, two primary mechanisms of action are predicted for 4-methylbenzimidazolone: inhibition of protein kinases in cancer and modulation of inflammatory pathways .

Predicted Mechanism 1: Inhibition of Protein Kinases in Cancer

A significant body of research points to benzimidazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4] Several marketed anticancer drugs, such as the CDK inhibitor Abemaciclib, feature a benzimidazole core.[5]

It is hypothesized that 4-methylbenzimidazolone may function as an ATP-competitive inhibitor of specific protein kinases involved in cancer cell proliferation, survival, and metastasis. The methyl group at the 4-position could potentially influence the binding affinity and selectivity of the compound for the kinase ATP-binding pocket.

Key Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[6]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, with inhibitors being a proven strategy in cancer therapy.[5]

  • Checkpoint Kinases (CHK-1): Key regulators of the DNA damage response, and their inhibition can sensitize cancer cells to chemotherapy.[7]

The proposed signaling pathway for the anticancer activity of 4-methylbenzimidazolone is illustrated below.

Predicted_Anticancer_Mechanism 4-Methylbenzimidazolone 4-Methylbenzimidazolone Protein Kinase (e.g., EGFR, CDK2, CHK-1) Protein Kinase (e.g., EGFR, CDK2, CHK-1) 4-Methylbenzimidazolone->Protein Kinase (e.g., EGFR, CDK2, CHK-1) Inhibition Downstream Signaling Downstream Signaling Protein Kinase (e.g., EGFR, CDK2, CHK-1)->Downstream Signaling Phosphorylation Cascade Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis Decreased Proliferation Decreased Proliferation Downstream Signaling->Decreased Proliferation

Caption: Predicted anticancer signaling pathway of 4-methylbenzimidazolone.

Predicted Mechanism 2: Modulation of Inflammatory Pathways

Benzimidazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and interaction with cannabinoid receptors.[8][9] Given the structural similarities, it is plausible that 4-methylbenzimidazolone possesses anti-inflammatory properties.

The predicted anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. The 4-methyl substituent may play a role in the compound's interaction with the active site of these enzymes.

Key Potential Anti-inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 to reduce prostaglandin production.

  • 5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory pathway.

  • Cannabinoid Receptors (CB1 and CB2): Agonism at these receptors can produce analgesic and anti-inflammatory effects.[8]

The proposed signaling pathway for the anti-inflammatory activity of 4-methylbenzimidazolone is depicted below.

Predicted_Anti_Inflammatory_Mechanism 4-Methylbenzimidazolone 4-Methylbenzimidazolone COX/LOX Enzymes COX/LOX Enzymes 4-Methylbenzimidazolone->COX/LOX Enzymes Inhibition Prostaglandin/Leukotriene Synthesis Prostaglandin/Leukotriene Synthesis COX/LOX Enzymes->Prostaglandin/Leukotriene Synthesis Catalysis Inflammation Inflammation Prostaglandin/Leukotriene Synthesis->Inflammation Pain Pain Prostaglandin/Leukotriene Synthesis->Pain

Caption: Predicted anti-inflammatory signaling pathway of 4-methylbenzimidazolone.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the predicted mechanisms of action for 4-methylbenzimidazolone, a series of in vitro and cell-based assays are proposed. The following experimental workflow provides a comprehensive approach to elucidating the compound's biological activity.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular Activity & Pathway Analysis cluster_2 Phase 3: In Vivo Model Validation Kinase Panel Screening Kinase Panel Screening Cell Proliferation Assays Cell Proliferation Assays Kinase Panel Screening->Cell Proliferation Assays COX/LOX Enzyme Assays COX/LOX Enzyme Assays Prostaglandin E2 Immunoassay Prostaglandin E2 Immunoassay COX/LOX Enzyme Assays->Prostaglandin E2 Immunoassay Receptor Binding Assays Receptor Binding Assays Cellular Activity & Pathway Analysis Cellular Activity & Pathway Analysis Receptor Binding Assays->Cellular Activity & Pathway Analysis Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Western Blotting Western Blotting Apoptosis Assays->Western Blotting Xenograft Tumor Models Xenograft Tumor Models Western Blotting->Xenograft Tumor Models Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Prostaglandin E2 Immunoassay->Carrageenan-induced Paw Edema

Caption: Comprehensive experimental workflow for mechanism of action validation.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 4-methylbenzimidazolone against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of 4-methylbenzimidazolone in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a fluorescently labeled peptide substrate, and ATP.

  • Incubation: Add the serially diluted 4-methylbenzimidazolone or vehicle control (DMSO) to the reaction wells and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor for each kinase as a positive control and a vehicle control (DMSO) as a negative control will validate the assay performance.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of 4-methylbenzimidazolone on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-methylbenzimidazolone for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: A known cytotoxic drug (e.g., doxorubicin) will be used as a positive control. Wells with media only will serve as a blank.

Protocol: Western Blotting for Phosphorylated Signaling Proteins

Objective: To investigate the effect of 4-methylbenzimidazolone on the phosphorylation status of key signaling proteins downstream of targeted kinases.

Methodology:

  • Cell Lysis: Treat cancer cells with 4-methylbenzimidazolone for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Self-Validation: The use of antibodies against both the phosphorylated and total forms of the protein allows for normalization and confirms that changes in the phosphoprotein signal are not due to changes in total protein expression. A housekeeping protein (e.g., GAPDH or β-actin) will be used as a loading control.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of 4-Methylbenzimidazolone

Kinase TargetIC50 (µM)
EGFR
HER2
CDK2
CHK-1
Positive Control

Table 2: Antiproliferative Activity of 4-Methylbenzimidazolone in Cancer Cell Lines

Cell LineGI50 (µM)
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Positive Control

Conclusion

This technical guide has outlined the predicted mechanisms of action for 4-methylbenzimidazolone compounds based on the extensive biological activities of the broader benzimidazole and benzimidazolone families. The proposed anticancer and anti-inflammatory activities, mediated through the inhibition of protein kinases and key inflammatory enzymes, respectively, provide a strong foundation for further investigation. The detailed experimental protocols presented herein offer a robust and self-validating framework for elucidating the precise molecular targets and cellular effects of this promising compound. The insights gained from these studies will be invaluable for the future development of 4-methylbenzimidazolone derivatives as potential therapeutic agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product. The primary synthetic route detailed herein involves the robust and efficient cyclocondensation of 3,4-diaminotoluene with urea. This application note aims to serve as a self-validating system, grounded in authoritative literature, to ensure reproducibility and high-quality outcomes in the laboratory.

Introduction and Significance

The benzimidazolone core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The methylated analog, this compound, serves as a crucial intermediate for synthesizing a wide range of therapeutic agents, including kinase inhibitors, antimicrobials, and anticoagulants. Its structural rigidity and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets.[1] A reliable and well-characterized synthesis is paramount for advancing research and development in these areas. This guide details a common and efficient one-pot method that proceeds via thermal condensation, offering high yields and operational simplicity.

Reaction Principle and Mechanism

The synthesis of this compound is typically achieved through the cyclocondensation reaction between 3,4-diaminotoluene (also known as 4-methyl-1,2-phenylenediamine) and a carbonyl source, most commonly urea.[2] This method is advantageous due to the low cost and stability of the reactants.

The reaction proceeds in several mechanistic steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminotoluene on the electrophilic carbonyl carbon of urea.

  • Ammonia Elimination (First Molecule): This initial addition is followed by the elimination of a molecule of ammonia (NH₃), forming an N-arylurea intermediate.

  • Intramolecular Cyclization: The second amino group on the aromatic ring then performs an intramolecular nucleophilic attack on the same carbonyl carbon.

  • Ammonia Elimination (Second Molecule): The resulting tetrahedral intermediate is unstable and collapses, eliminating a second molecule of ammonia to form the stable, five-membered heterocyclic ring of the benzimidazolone product.

The high temperature employed in this reaction provides the necessary activation energy and facilitates the removal of ammonia gas, driving the equilibrium towards product formation.

Figure 1: Simplified reaction mechanism for the formation of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of benzimidazolone derivatives from ortho-phenylenediamines and urea.[2]

Materials and Equipment
Reagent/Material Formula M.W. CAS No. Purity Supplier
3,4-DiaminotolueneC₇H₁₀N₂122.17496-72-0≥97%Sigma-Aldrich
UreaCH₄N₂O60.0657-13-6≥99%Fisher Scientific
Deionized WaterH₂O18.027732-18-5-In-house
EthanolC₂H₅OH46.0764-17-595% or AbsoluteVWR

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser with a gas outlet (vented to a fume hood or acid trap)

  • Heating mantle with magnetic stirrer and thermocouple

  • Magnetic stir bar

  • Spatulas and weighing balance

  • Buchner funnel and vacuum flask

  • Filter paper

  • Beakers (250 mL, 500 mL)

  • Recrystallization dish

  • Vacuum oven

Safety Precautions
  • 3,4-Diaminotoluene: This compound is harmful if swallowed, causes serious eye irritation, and is suspected of causing genetic defects.[3] It is crucial to handle it in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][5]

  • Urea: While generally considered low-hazard, avoid inhalation of dust.[6]

  • Reaction: The reaction evolves ammonia gas, which is corrosive and has a pungent odor. The entire apparatus must be set up inside a certified chemical fume hood.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 3,4-diaminotoluene (6.11 g, 50.0 mmol) and urea (6.01 g, 100.0 mmol, 2.0 equivalents). The use of a 2:1 molar ratio of urea ensures the complete conversion of the diaminotoluene.

  • Reaction Setup: Add a magnetic stir bar to the flask. Attach a reflux condenser to the flask and ensure the setup is securely clamped within a heating mantle.

  • Thermal Condensation: Begin stirring the solid mixture and heat it to 150-160 °C. The mixture will melt and become a homogenous liquid. You will observe the evolution of ammonia gas, indicating the reaction is proceeding.

  • Reaction Monitoring: Maintain the temperature at 150-160 °C for 2-3 hours. The reaction is typically complete when the evolution of ammonia gas subsides. The reaction mixture will gradually become more viscous.

  • Work-up and Isolation: Turn off the heating and allow the flask to cool to room temperature. The reaction mixture will solidify into a hard, brownish cake.

  • Crude Product Isolation: Add 100 mL of hot deionized water to the flask. Heat the mixture to boiling with stirring for 15-20 minutes to dissolve any unreacted urea and other water-soluble byproducts.

  • Filtration: Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation of the product. Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual impurities.

Purification
  • Recrystallization: Transfer the crude solid to a 500 mL beaker. Add approximately 150-200 mL of 50% aqueous ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Fine, off-white to light-tan needles of the product will crystallize out of the solution. For maximum recovery, place the beaker in an ice bath for an additional 30 minutes.

  • Final Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold 50% aqueous ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C overnight to a constant weight.

G A 1. Combine 3,4-Diaminotoluene and Urea in Flask B 2. Heat Mixture to 150-160°C for 2-3 hours A->B Attach Condenser C 3. Cool Reaction to Room Temperature B->C Reaction Complete D 4. Add Hot Water and Boil to Dissolve Impurities C->D E 5. Cool in Ice Bath & Isolate Crude Product via Vacuum Filtration D->E F 6. Recrystallize from 50% Aqueous Ethanol E->F Purification Step G 7. Isolate Pure Crystals via Vacuum Filtration F->G H 8. Dry Product in Vacuum Oven G->H I Characterize Final Product (Yield, MP, NMR, IR) H->I

Figure 2: Experimental workflow for the synthesis and purification.

Results and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

Parameter Expected Result
Yield 75-85%
Appearance Off-white to light-tan crystalline solid
Melting Point >270 °C (Lit. >270 °C)[7]
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1690-1710 (C=O stretch)
¹H NMR (DMSO-d₆, ppm) δ 10.6 (s, 2H, NH), 6.8-7.0 (m, 3H, Ar-H), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 155 (C=O), 130-131 (Ar-C), 128 (Ar-C), 118 (Ar-C), 108 (Ar-C), 106 (Ar-C), 16 (CH₃)
MS (ESI) m/z 149.07 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The protocol described provides a reliable, high-yield, and scalable method for synthesizing this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently produce high-purity material suitable for further applications in drug discovery and chemical synthesis. The key to success lies in maintaining the correct reaction temperature to ensure complete condensation and performing a careful recrystallization to isolate the pure product.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of 4-Methylbenzimidazolone from 3-methyl-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Approaches to Benzimidazolone Synthesis

The benzimidazolone scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its diverse biological activities and utility as a precursor for pigments and resins.[1][2] The synthesis of 4-methylbenzimidazolone from 3-methyl-1,2-benzenediamine is a fundamental transformation that can be approached through several strategic pathways. The choice of synthetic route is often dictated by factors such as scale, available resources, and, most critically, safety considerations.

This guide provides a comprehensive overview of the primary synthetic routes, moving beyond a mere recitation of steps to delve into the mechanistic rationale and practical considerations essential for successful and safe execution in a research and development setting. We will explore three common methods for the crucial cyclization step: the use of phosgene equivalents, the application of 1,1'-carbonyldiimidazole (CDI), and a more classical approach utilizing urea. Each protocol is presented as a self-validating system, with an emphasis on safety, efficiency, and reproducibility.

PART 1: Mechanistic Underpinnings and Reagent Selection

The core transformation in the synthesis of 4-methylbenzimidazolone from 3-methyl-1,2-benzenediamine is the introduction of a carbonyl group to form the five-membered heterocyclic ring. The two amino groups of the diamine act as nucleophiles, attacking an electrophilic carbonyl source.

Route A: Phosgene and Phosgene Equivalents

Phosgene (COCl₂) is a highly reactive and efficient reagent for this transformation. However, its extreme toxicity necessitates specialized handling procedures and equipment, making it unsuitable for many laboratory settings.[3] Consequently, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often employed. These solid or liquid reagents are easier to handle and generate phosgene in situ.

The reaction proceeds via a two-step mechanism. The first amino group attacks the carbonyl carbon of phosgene (or its in situ generated equivalent), leading to the formation of a carbamoyl chloride intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group, results in the formation of the benzimidazolone ring with the elimination of hydrogen chloride.

Route B: 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a widely used and much safer alternative to phosgene for introducing a carbonyl group.[4] It is a crystalline solid that is readily handled, though it is moisture-sensitive.[5][6] The reaction with CDI also proceeds in a stepwise manner. The diamine first reacts with CDI to form an N-acylimidazole intermediate. This intermediate is highly activated towards nucleophilic attack. The second amino group of the diamine then attacks the carbonyl carbon of the activated intermediate, leading to the formation of 4-methylbenzimidazolone and the release of two molecules of imidazole.

Route C: Urea

The reaction of o-phenylenediamines with urea is a classical and cost-effective method for the synthesis of benzimidazolones.[7] This method typically requires elevated temperatures and may be performed with or without a solvent. The reaction proceeds through the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ. The isocyanic acid then reacts with one of the amino groups of the diamine to form a urea derivative. Subsequent intramolecular cyclization with the elimination of ammonia yields the desired benzimidazolone.

PART 2: Experimental Protocols and Workflow

Safety First: Hazard Analysis and Mitigation

Before commencing any experimental work, a thorough risk assessment is mandatory.

  • 3-methyl-1,2-benzenediamine: This compound is a potential skin and eye irritant. Avoid inhalation of dust and direct contact.

  • Phosgene Equivalents (Triphosgene/Diphosgene): These are toxic and corrosive. Handle only in a well-ventilated fume hood. Be prepared for the potential release of phosgene gas. All glassware should be scrupulously dried to prevent vigorous reaction with water.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and can cause burns upon skin or eye contact.[4] Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent used.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Overview

The general workflow for the synthesis of 4-methylbenzimidazolone involves the reaction of 3-methyl-1,2-benzenediamine with a carbonylating agent, followed by workup and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction Under inert atmosphere add_diamine Add 3-methyl-1,2-benzenediamine to solvent setup_reaction->add_diamine add_carbonylating_agent Add Carbonylating Agent (CDI, Phosgene Surrogate, or Urea) add_diamine->add_carbonylating_agent react Stir at specified temperature and time add_carbonylating_agent->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of 4-methylbenzimidazolone.

Protocol A: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This is the recommended route for most laboratory-scale syntheses due to its safety and high yield.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-methyl-1,2-benzenediamine122.171.22 g10.0
1,1'-Carbonyldiimidazole (CDI)162.151.78 g11.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aqueous NaCl solution-2 x 25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g-
Ethyl acetate (for extraction)-50 mL-
Hexanes (for recrystallization)-As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methyl-1,2-benzenediamine (1.22 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) and stir until the diamine has completely dissolved.

  • In a single portion, add 1,1'-carbonyldiimidazole (1.78 g, 11.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (50 mL) and water (25 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the layers and wash the organic layer with saturated aqueous NaCl solution (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-methylbenzimidazolone as a solid.

Protocol B: Synthesis using Urea

This method is economical but may require higher temperatures and longer reaction times.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-methyl-1,2-benzenediamine122.171.22 g10.0
Urea60.060.90 g15.0
Water-20 mL-

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methyl-1,2-benzenediamine (1.22 g, 10.0 mmol), urea (0.90 g, 15.0 mmol), and water (20 mL).[7]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 4-methylbenzimidazolone. Further purification can be achieved by recrystallization if necessary.

Protocol C: Synthesis using Triphosgene (Expert Use Only)

WARNING: This protocol involves the in situ generation of phosgene and should only be performed by experienced chemists in a certified chemical fume hood with appropriate safety measures in place.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-methyl-1,2-benzenediamine122.171.22 g10.0
Triphosgene296.751.0 g3.37
Triethylamine101.192.8 mL20.0
Anhydrous Toluene-50 mL-
Saturated aqueous NaHCO₃-25 mL-
Anhydrous Sodium Sulfate-~2 g-

Procedure:

  • To a dry 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, add 3-methyl-1,2-benzenediamine (1.22 g, 10.0 mmol) and anhydrous toluene (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, prepare a solution of triphosgene (1.0 g, 3.37 mmol) in anhydrous toluene (20 mL).

  • Slowly add the triphosgene solution to the cooled diamine solution via the dropping funnel over 30 minutes.

  • After the addition is complete, add triethylamine (2.8 mL, 20.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

PART 3: Characterization and Data

The final product, 4-methylbenzimidazolone, should be characterized to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the N-H protons of the benzimidazolone ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=O stretching vibration for the urea-like carbonyl group, typically in the range of 1700-1750 cm⁻¹, and N-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 4-methylbenzimidazolone (C₈H₈N₂O, MW: 148.16 g/mol ).

PART 4: Conclusion and Future Perspectives

The synthesis of 4-methylbenzimidazolone from 3-methyl-1,2-benzenediamine is a versatile transformation with multiple viable routes. For general laboratory applications, the use of 1,1'-carbonyldiimidazole offers an excellent balance of safety, efficiency, and ease of execution. The urea method provides a cost-effective alternative, particularly for larger-scale syntheses where cost is a primary driver. The phosgene-based routes, while historically significant and efficient, are now largely reserved for industrial settings with specialized infrastructure due to the inherent hazards.

Further research in this area could focus on developing catalytic, milder, and more environmentally benign methods for this cyclization, potentially utilizing CO₂ as a C1 source, which would represent a significant advancement in green chemistry.

References

Application Notes & Protocols: Characterizing 4-Methyl-1H-benzo[d]imidazol-2(3H)-one in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a representative small molecule, in various kinase inhibition assays. This document offers both the theoretical underpinnings and practical, step-by-step protocols for accurately determining the inhibitory potential of this and similar compounds.

Introduction: The Kinase Target Landscape and the Role of Small Molecule Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders. This makes kinases one of the most important classes of drug targets.[2]

Small molecules that can modulate kinase activity, particularly inhibitors, are at the forefront of modern therapeutic development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent multi-kinase inhibitory activity.[3] While the specific kinase targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions within the ATP-binding pocket of various kinases.

This guide will use this compound as a model compound to detail the methodologies required to:

  • Determine its inhibitory potency (e.g., IC50) against a specific kinase.

  • Assess its selectivity across a panel of kinases.

  • Confirm its activity in a cellular context.

The choice of assay technology is critical and depends on factors such as the specific kinase, the required throughput, and the nature of the information sought (biochemical potency vs. cellular efficacy). We will explore several industry-standard assay formats.

Foundational Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (usually ATP) to a substrate (a peptide, protein, or other molecule).[1] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in this enzymatic activity. Assays can be broadly categorized into biochemical and cell-based formats.

  • Biochemical Assays: These are performed in a purified, cell-free system containing the kinase, substrate, ATP, and the inhibitor. They directly measure the effect of the compound on the kinase's enzymatic activity and are essential for determining parameters like the half-maximal inhibitory concentration (IC50).[2]

  • Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a living cell. They provide more physiologically relevant data by accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment.

The following diagram illustrates the basic workflow for evaluating a kinase inhibitor.

G cluster_0 Biochemical Evaluation cluster_1 Cellular & In Vivo Validation A Compound Synthesis & Solubilization (this compound) B Primary Biochemical Screen (e.g., Kinase-Glo®) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Active Hit D Selectivity Profiling (Kinase Panel Screen) C->D Potent Inhibitor E Cell-Based Assay (e.g., Cellular Phosphorylation Assay) D->E Selective Inhibitor F Target Engagement Assay (e.g., NanoBRET™) E->F Cell-Active Compound G In Vivo Efficacy Studies (Animal Models) F->G H Lead Optimization G->H

Caption: General workflow for kinase inhibitor discovery and validation.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Luminescence-Based ATP-Depletion Assay: The Kinase-Glo® Platform

Principle: The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3][4] The assay is based on the ATP-dependent luciferase reaction. After the kinase reaction, the remaining ATP is used by luciferase to oxidize luciferin, generating a luminescent signal.[5] This signal is inversely proportional to kinase activity; high luminescence indicates low kinase activity (strong inhibition), while low luminescence signifies high kinase activity (weak or no inhibition).[6]

Causality Behind Experimental Choices:

  • Homogeneous "Add-Mix-Read" Format: This format is chosen for its simplicity and high-throughput screening (HTS) compatibility, as it eliminates the need for wash steps.[5]

  • Thermostable Luciferase: The use of a stable luciferase, like Ultra-Glo™, ensures a prolonged, "glow-type" signal, providing flexibility in read times and allowing for batch processing of plates.[5]

  • ATP Concentration: The Kinase-Glo® platform offers different versions (Standard, Plus, Max) to accommodate a wide range of initial ATP concentrations, which is crucial as different kinases have different affinities (Km) for ATP.[6]

Protocol: IC50 Determination of this compound using Kinase-Glo®

Materials:

  • Kinase of interest (e.g., MAP4K4)

  • Kinase substrate (e.g., Maltose Binding Protein, MBP)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Setup (in a 384-well plate, 10 µL final volume):

    • Add 2.5 µL of Kinase Assay Buffer to all wells.

    • Add 0.5 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to all wells except the "no enzyme" (100% inhibition) control. Add buffer instead.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the kinase.

    • Add 5 µL of the ATP/Substrate mixture to all wells to start the reaction.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the following controls:

    • 0% Inhibition (High Kinase Activity): Signal from wells with kinase, substrate, ATP, and DMSO.

    • 100% Inhibition (Low Kinase Activity): Signal from wells with substrate, ATP, and DMSO, but no kinase.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Fluorescence-Based TR-FRET Assay: The LanthaScreen® Platform

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of FRET.[8][9] In a LanthaScreen® kinase assay, the kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing for energy transfer. The resulting TR-FRET signal is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Time-Resolved Measurement: By introducing a time delay between excitation and emission detection, short-lived background fluorescence is eliminated, significantly improving the signal-to-noise ratio.[8]

  • Ratiometric Detection: The TR-FRET value is calculated as the ratio of the acceptor signal to the donor signal, which minimizes well-to-well variations caused by liquid handling or compound interference.

  • High Sensitivity: This method is highly sensitive and requires low concentrations of enzyme and substrate, making it cost-effective.

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 TR-FRET Signal Generation Kinase Kinase pSubstrate Fluorescein-pSubstrate Kinase->pSubstrate Substrate Fluorescein-Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP pSubstrate_det Fluorescein-pSubstrate Antibody Tb-Antibody Complex [Tb-Ab • pSubstrate-Fluorescein] Antibody->Complex pSubstrate_det->Complex Excitation Excitation (340 nm) Emission_Tb Tb Emission (490 nm) Excitation->Emission_Tb Donor Excitation FRET FRET Emission_Tb->FRET Energy Transfer Emission_Fl Fluorescein Emission (520 nm) FRET->Emission_Fl Acceptor Emission (TR-FRET Signal)

References

Introduction: The Benzimidazole Scaffold and a Hypothesis-Driven Approach to Probe Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Characterization and Use of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one as a Chemical Probe for Cancer Cell Proliferation.

For Researchers, Scientists, and Drug Development Professionals.

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. These molecules can interact with various biological targets, from enzymes like topoisomerase I to receptors such as the GABA-A receptor[2][3]. The specific biological activity is highly dependent on the substitution pattern around the core structure.

This document focuses on This compound , a member of the benzimidazolone family. While the specific biological target of this compound is not yet fully elucidated, its structural similarity to other biologically active benzimidazoles suggests its potential as a modulator of cellular pathways critical for disease. Given the known anti-proliferative effects of many benzimidazole derivatives, we hypothesize that this compound may serve as a valuable chemical probe to investigate pathways involved in cancer cell proliferation.

This application note provides a comprehensive, hypothesis-driven framework for the characterization and use of this compound as a chemical probe. We will outline detailed protocols for its initial characterization, including assessing its effects on cancer cell viability, and propose a workflow for target deconvolution.

Physicochemical Properties of this compound

A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its effective use in biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]
CAS Number 19190-68-2
Appearance Solid[4]
Purity ≥96% (Commercially available)[4]
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility should be determined empirically.Inferred

Proposed Mechanism of Action: A Starting Point for Investigation

Based on the activities of related compounds, we propose that this compound may inhibit cancer cell proliferation by interfering with a key signaling pathway or cellular process. A plausible, yet hypothetical, mechanism is the inhibition of a critical kinase involved in cell cycle progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Target_Kinase Hypothetical Target Kinase Kinase_Cascade->Target_Kinase Activates Downstream_Effectors Downstream Effectors Target_Kinase->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression for Cell Cycle Progression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Probe This compound Probe->Target_Kinase Inhibits

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of this compound as a potential anti-proliferative agent.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Materials:

  • This compound (≥96% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay

This protocol uses a resazurin-based assay (e.g., PrestoBlue™) to assess the effect of the compound on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Multi-well plate reader (fluorescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the data to determine the IC₅₀ value.

Protocol 3: Target Engagement Assay (Hypothetical Kinase Inhibition)

Assuming the target is a kinase, a biochemical assay can be used to determine if the compound directly inhibits its activity. This protocol is a general template.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate kinase assay buffer.

  • Add the compound dilutions to the wells of the 384-well plate.

  • Add the target kinase and its substrate to the wells.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Table 1: Hypothetical Cell Viability Data

Compound Concentration (µM)% Viability (HeLa cells, 48h)
0 (Vehicle)100
0.198
185
552
1025
258
502
1001
IC₅₀ ~5 µM

Table 2: Hypothetical Kinase Inhibition Data

Compound Concentration (µM)% Kinase Activity
0 (Vehicle)100
0.0195
0.175
148
1015
1003
IC₅₀ ~1 µM

Workflow for Probe Characterization and Target Validation

The initial findings from the above protocols should be followed by a systematic workflow to validate this compound as a chemical probe.

G A Initial Screening: Cell Viability Assay B Hit Confirmation: IC50 Determination in Multiple Cell Lines A->B Active Compound Identified C Biochemical Assay: Direct Target Inhibition (e.g., Kinase Assay) B->C Confirmed IC50 G Target Deconvolution (if target is unknown): Affinity Chromatography, Proteomics B->G If Target is Unknown D Cellular Target Engagement: (e.g., Western Blot for Phospho-Substrate) C->D Direct Inhibition Shown E Selectivity Profiling: Test against a panel of related kinases D->E Cellular Activity Confirmed F Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assays E->F Selectivity Established H Validated Chemical Probe F->H MoA Elucidated G->C

Caption: Experimental workflow for validating a chemical probe.

Conclusion and Future Directions

This application note provides a foundational guide for the investigation of this compound as a chemical probe for studying cancer cell proliferation. The provided protocols offer a starting point for its characterization. Subsequent studies should focus on confirming its mechanism of action, identifying its direct molecular target(s) if unknown, and assessing its selectivity and potential off-target effects. A well-characterized this compound could become a valuable tool for dissecting the complex signaling networks that govern cancer cell growth and survival.

References

Application Note: Protocol for the N-Alkylation of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Benzimidazolones

The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. These compounds exhibit diverse pharmacological properties, including activity as anticancer, antiviral, and anti-inflammatory agents.[1][2] N-alkylation is a fundamental synthetic strategy used to modulate the physicochemical and pharmacokinetic properties of the benzimidazolone core. The introduction of alkyl groups at the nitrogen positions can significantly impact a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.

This application note provides a detailed protocol for the N-alkylation of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a key intermediate for building more complex molecular architectures. A primary challenge in the alkylation of unsymmetrically substituted benzimidazolones is controlling the regioselectivity of the reaction, as alkylation can occur at either the N1 or N3 position. We will explore the mechanistic basis for this selectivity and provide a robust experimental protocol with field-proven insights for achieving desired outcomes.

Mechanistic Overview and Regioselectivity

The N-alkylation of a benzimidazolone proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of one of the amide nitrogens by a suitable base, generating a nucleophilic ambident anion. This anion then attacks an alkyl electrophile, typically an alkyl halide or tosylate, to form the C-N bond.

For this compound, the presence of the methyl group at the C4 position renders the N1 and N3 atoms electronically and sterically non-equivalent. This leads to the potential formation of two distinct regioisomers: the N1-alkylated and the N3-alkylated product.

Figure 1: General mechanism for N-alkylation of 4-methylbenzimidazolone.

The regiochemical outcome is governed by a delicate interplay of several factors:

  • Steric Hindrance: The 4-methyl group provides steric bulk near the N1 position. Consequently, deprotonation and subsequent attack by a sterically demanding alkylating agent may be favored at the less hindered N3 position.

  • Electronic Effects: The electron-donating nature of the methyl group can subtly influence the acidity of the N-H protons and the nucleophilicity of the resulting anion.

  • Base and Solvent System: The choice of base and solvent is paramount in controlling regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure complete deprotonation.[3][4] Studies on the related indazole scaffold have shown that NaH in THF can provide excellent N1 selectivity, potentially through coordination effects with the sodium cation.[3][5]

  • Counter-ion Effects: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the location of the subsequent alkylation through chelation or coordination effects.[4][5]

  • Temperature: Higher reaction temperatures can sometimes lead to thermodynamic equilibration, favoring the more stable regioisomer.[3]

Experimental Workflow and Protocol

This section details a generalized yet robust protocol for the N-alkylation of this compound. The procedure is designed to be a reliable starting point for optimization.

Figure 2: High-level experimental workflow for N-alkylation.
Materials and Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon) with a bubbler

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for chromatography

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it exclusively under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: DMF and THF are flammable and should be handled in a well-ventilated fume hood.

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and lachrymatory. Handle with care and appropriate PPE.

Step-by-Step Protocol (Example: N-Benzylation)
  • Reaction Setup:

    • Dry a 100 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen.

    • To the flask, add this compound (e.g., 1.0 g, 6.75 mmol).

    • Add a magnetic stir bar and seal the flask with septa.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMF (or THF) (approx. 30 mL) via syringe. Stir the suspension at room temperature.

  • Deprotonation:

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion, 1.1 eq., e.g., 0.297 g, 7.42 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clearer.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkylating agent, such as benzyl bromide (1.1 eq., e.g., 0.95 mL, 7.42 mmol), dropwise via syringe over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (approx. 20 mL).

    • Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid is a mixture of N1 and N3-alkylated isomers.

    • Purify the mixture using silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective for separating the two regioisomers.

    • Characterize the isolated products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the regioselectivity of the reaction. The relative integration of characteristic peaks in the ¹H NMR spectrum of the crude product can be used to calculate the N1:N3 isomer ratio.

Summary of Reaction Conditions

The choice of reaction parameters is crucial for success. The following table summarizes common conditions used for the N-alkylation of benzimidazoles and related heterocycles, providing a basis for optimization.

Entry Base Solvent Alkylating Agent Type Temperature Key Features & Outcome Reference
1NaHTHFAlkyl Bromide0 °C to 50 °CExcellent for high N1-selectivity in related indazole systems; good for unhindered alkyl halides.[3][4]
2K₂CO₃DMFAlkyl HalideRoom Temp to 70 °CMilder conditions, often used in phase-transfer catalysis; may produce isomer mixtures.[6][7]
3Cs₂CO₃DMFAlkyl HalideRoom TempOften provides good yields but may offer lower regioselectivity compared to NaH.[4]
4NaOH / TBABDichloromethaneAlkyl HalideRefluxPhase-transfer catalysis (PTC) conditions suitable for industrial scale-up; simple workup.[8]
5LiHDMFAlkyl HalideRoom TempStrong base, effective for complete deprotonation.[9]

TBAB = Tetrabutylammonium bromide

References

The Strategic Application of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its structural similarity to endogenous purine bases allows it to interact with a wide array of biological targets with high affinity.[3] Within this important class of heterocycles, the 4-Methyl-1H-benzo[d]imidazol-2(3H)-one scaffold has emerged as a particularly valuable starting point for the design of novel therapeutics, especially in the realm of kinase inhibition for oncology.

This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and derivatization to its application in targeting key signaling pathways. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile chemical entity in their discovery programs.

The Rationale for Employing the this compound Scaffold

The selection of a scaffold in a drug discovery campaign is a critical decision driven by a deep understanding of its structural and physicochemical properties. The this compound scaffold offers several distinct advantages:

  • Structural Rigidity and Defined Vectorial Exits: The fused bicyclic system provides a rigid core, which can reduce the entropic penalty upon binding to a target. The scaffold presents well-defined vectors for substitution at the N1 and N3 positions of the imidazolone ring and at the aromatic ring, allowing for systematic exploration of chemical space to optimize potency and selectivity.

  • Hydrogen Bonding Capabilities: The lactam functionality (the 2-oxo group) and the N-H protons are excellent hydrogen bond donors and acceptors. This is particularly crucial for interacting with the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.[4]

  • Modulation of Physicochemical Properties: The 2-oxo group enhances the polarity of the benzimidazole core compared to its non-oxidized counterpart, which can influence solubility and other drug-like properties.

  • The Influence of the 4-Methyl Group: The strategic placement of the methyl group at the 4-position exerts both electronic and steric effects that can be exploited in drug design. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the pKa of the N-H protons and the overall electron density of the aromatic system. Sterically, the 4-methyl group can orient substituents on the adjacent N1 position, influencing their presentation to the target protein and potentially enhancing binding affinity or selectivity. For instance, this steric influence can be critical in distinguishing between closely related kinase active sites.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound core is a straightforward and robust process, making it an attractive starting material for library synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzimidazolones.[3][5]

Reaction Scheme:

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or ethylene glycol), optional

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent ammonia), combine 4-methyl-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

  • Thermal Cyclization: Heat the mixture to 180-190 °C. The reaction can be performed neat or in a high-boiling point solvent. The melt will solidify as the reaction proceeds. Maintain the temperature for 2-3 hours. The evolution of ammonia gas indicates the progress of the reaction.

  • Reaction Quench and Neutralization: Allow the reaction mixture to cool to room temperature. Add hot water to the solidified mass and stir vigorously. Add 1M NaOH solution until the mixture is basic (pH > 10) to dissolve the product.

  • Purification: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with 1M HCl with stirring until the pH is approximately 6-7. The product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the product under vacuum to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies

The N1 and N3 positions of the this compound scaffold are the primary sites for derivatization to build out a chemical library.

Workflow for Library Synthesis:

G A This compound B N-Alkylation/Arylation A->B Base (e.g., K2CO3, NaH) Electrophile (R-X) C N1-Substituted Derivatives B->C Monosubstitution D N1,N3-Disubstituted Derivatives B->D Disubstitution C->B Further Alkylation/Arylation E Library of Diverse Analogs C->E D->E F SAR-guided Optimization E->F Biological Screening F->B Iterative Design

Caption: Workflow for Derivatization of the Scaffold.

Common derivatization reactions include:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or boronic acids.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[3]

Application in Kinase Inhibition: Targeting Cancer Signaling Pathways

A significant body of research has demonstrated the utility of benzimidazole and benzimidazolone derivatives as potent inhibitors of various protein kinases involved in cancer progression.[4][6][7] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

Key Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.[5]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 4-Methyl-1H-benzo[d]imidazol- 2(3H)-one Derivative Inhibitor->Raf Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Derivatives of the this compound scaffold can be designed to target kinases within this pathway, such as BRAF or MEK, thereby inhibiting uncontrolled cell proliferation.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, rigorous biological evaluation is necessary to identify promising lead compounds. The following protocols are representative of assays commonly used to assess the anticancer activity of benzimidazolone derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general, high-throughput method for measuring the inhibition of a specific kinase.[5][7][8]

Principle:

This assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated product is quantified using a fluorescence-based detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions or DMSO (for controls) into the wells of the 384-well plate.

  • Enzyme Addition: Add the kinase, diluted in kinase buffer, to each well.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP (at a concentration close to its Km for the kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate the detection by adding the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDKinase TargetIC₅₀ (µM)
Lead Cmpd 1BRAF V600E0.05
Analog 1aBRAF V600E0.25
Analog 1bBRAF V600E> 10
Analog 1cBRAF V600E0.02
Protocol 3: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[9][10]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Data Presentation:

Compound IDCell LineGI₅₀ (µM) after 72h
Lead Cmpd 1A5491.5
Analog 1aA5498.2
Analog 1bA549> 50
Analog 1cA5490.9

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with key biological targets, particularly protein kinases, make it a compelling choice for medicinal chemists. By applying the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this privileged core to develop potent and selective therapeutics for a range of diseases, most notably cancer. The continued exploration of this scaffold is poised to yield new and impactful medicines.

References

Application Notes & Protocols: High-Throughput Screening for 4-Methylbenzimidazolone Analogs as Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anthelmintic effects.[1][2] A prominent example is mebendazole, a benzimidazole anthelmintic that has been repurposed as a promising anti-cancer agent due to its ability to inhibit tubulin polymerization, a critical process for cell division.[3][4] This mechanism involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4]

This application note provides a comprehensive, field-proven high-throughput screening (HTS) protocol designed for the discovery and characterization of novel 4-methylbenzimidazolone analogs as potent tubulin polymerization inhibitors. The described workflow is a self-validating system, integrating a robust biochemical primary screen with essential cell-based secondary and counter-assays to ensure the identification of high-quality, physiologically relevant lead compounds.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently navigate the early stages of oncology drug discovery.[6]

Scientific Rationale: Targeting Microtubule Dynamics

The rationale for this screening campaign is grounded in the established mechanism of action of related benzimidazole compounds.[3] Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[4] The disruption of their polymerization or depolymerization process is a clinically validated strategy for cancer therapy.

Our hypothesis is that 4-methylbenzimidazolone analogs will function as microtubule-destabilizing agents. By inhibiting the polymerization of tubulin dimers, these compounds are expected to trigger the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase, which ultimately culminates in programmed cell death (apoptosis).[3] This targeted approach provides a clear mechanistic endpoint for both biochemical and cellular assays.

cluster_0 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Analogs 4-Methylbenzimidazolone Analogs Analogs->Tubulin_Dimers Inhibits Polymerization

Caption: Mechanism of action of 4-methylbenzimidazolone analogs.

Integrated High-Throughput Screening Workflow

A successful HTS campaign progresses hits through a validation cascade designed to eliminate false positives and confirm the desired biological activity in increasingly complex systems.[5][7] Our workflow begins with a high-throughput biochemical screen to identify direct inhibitors, followed by dose-response confirmation, and then advances confirmed hits to cell-based assays to verify the mechanism of action and assess cellular potency.

Start Compound Library (4-Methylbenzimidazolone Analogs) Primary_Screen Primary HTS: In Vitro Tubulin Polymerization Assay (Single Concentration) Start->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Hit Confirmation: Dose-Response (IC₅₀) Hit_Selection->Dose_Response Primary Hits Secondary_Assays Secondary Assays: 1. Cell Viability 2. Cell Cycle Analysis Dose_Response->Secondary_Assays Lead_Prioritization Lead Prioritization Secondary_Assays->Lead_Prioritization

Caption: HTS workflow for 4-methylbenzimidazolone analogs.

Primary Screen: In Vitro Tubulin Polymerization Assay

This initial screen is designed to rapidly identify compounds that directly interfere with tubulin polymerization in a purified, cell-free system.[4] The assay is robust, cost-effective, and amenable to automation in 384- or 1536-well formats.[8]

Assay Principle

The polymerization of purified tubulin dimers into microtubules is initiated by GTP and warming to 37°C. This process causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.[4] Inhibitory compounds prevent this increase in absorbance.

Materials & Reagents
Reagent/MaterialSpecificationsSupplier Example
Tubulin (>99% pure, bovine brain)Lyophilized, polymerization competentCytoskeleton, Inc.
G-PEM Buffer80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTPIn-house preparation
GlycerolACS Grade, ≥99.5%MilliporeSigma
NocodazolePositive Control, ≥98% (HPLC)MilliporeSigma
DMSOAnhydrous, ≥99.9%MilliporeSigma
Microplates384-well, clear, flat-bottom, low-volumeCorning, Greiner
Step-by-Step HTS Protocol (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of test compounds, positive controls (Nocodazole), and negative controls (DMSO) to a 384-well assay plate. The final compound concentration should be 10 µM.

  • Reagent Preparation: Reconstitute lyophilized tubulin on ice in G-PEM buffer to a stock concentration of 10 mg/mL. Just before use, dilute to a working concentration of 2 mg/mL in ice-cold G-PEM buffer. Keep the tubulin solution on ice at all times to prevent premature polymerization.

  • Reaction Initiation: Transfer the assay plate to a temperature-controlled (4°C) automated liquid handler. Add 25 µL of the ice-cold tubulin working solution to each well.

  • Signal Detection: Immediately place the plate into a microplate reader pre-warmed to 37°C.[4] Measure the absorbance at 340 nm every minute for 60 minutes (kinetic read).

  • Data Analysis: The rate of polymerization (Vmax; mOD/min) is calculated for each well from the linear phase of the kinetic curve.

Data Analysis and Quality Control

Percent Inhibition Calculation: The activity of each test compound is normalized to the on-plate controls and expressed as percent inhibition: % Inhibition = 100 * (1 - [Vmax_compound - Vmax_pos] / [Vmax_neg - Vmax_pos])

  • Vmax_compound: Rate of polymerization in the presence of a test compound.

  • Vmax_neg: Average rate from negative control wells (DMSO).

  • Vmax_pos: Average rate from positive control wells (Nocodazole).

Assay Quality Control (Z-Factor): The Z-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][10] It reflects the dynamic range of the signal and the data variation. Z' = 1 - (3 * [SD_neg + SD_pos]) / |Mean_neg - Mean_pos|

  • SD_neg and Mean_neg: Standard deviation and mean of the negative controls.

  • SD_pos and Mean_pos: Standard deviation and mean of the positive controls.

An assay is considered robust and suitable for HTS when the Z-factor is ≥ 0.5 .[9][11]

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., showing >50% inhibition) must be re-tested to confirm their activity and determine their potency.[12] This is achieved by generating a concentration-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol
  • Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, typically starting from 50 µM.

  • Plate the dilutions in triplicate using the primary assay protocol described in Section 4.3.

  • Calculate the percent inhibition for each concentration point.

  • Fit the data to a four-parameter logistic model using a non-linear regression analysis software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value.

Example Data Presentation
Compound IDPrimary Screen (% Inh @ 10µM)Confirmed IC₅₀ (µM)
Mebendazole98.20.25
Analog-00191.50.18
Analog-00275.31.20
Analog-00322.1> 50

Secondary Assays for MoA Validation and Cellular Potency

Confirmed hits from the biochemical assay must be validated in a cellular context to confirm their biological activity and mechanism of action.[13][14]

Cell-Based Viability/Cytotoxicity Assay

Principle: This assay determines if the inhibition of tubulin polymerization translates into anti-proliferative or cytotoxic effects in cancer cells. Luminescence-based ATP detection assays (e.g., CellTiter-Glo®) are highly sensitive and robust for HTS, as the amount of ATP is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, HT-29) into 384-well white, clear-bottom plates at an optimized density and allow cells to attach overnight.

  • Compound Treatment: Treat cells with the dose-response plates prepared in Section 5.1 and incubate for 72 hours.

  • Lysis and Signal Detection: Equilibrate the plate to room temperature, add CellTiter-Glo® reagent, and measure luminescence on a plate reader.

  • Data Analysis: Normalize luminescence data to controls to calculate percent viability and determine the cytotoxic IC₅₀ for each compound.

High-Content Cell Cycle Analysis

Principle: This imaging-based assay provides direct evidence for the hypothesized mechanism of action by quantifying the percentage of cells arrested in the G2/M phase of the cell cycle.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 384-well imaging plate and treat with compounds at concentrations around their cytotoxic IC₅₀ for 24 hours.

  • Cell Staining: Fix and permeabilize the cells. Stain with Hoechst 33342 to visualize DNA content and an antibody against a mitotic marker like phosphorylated histone H3 (pH3) .[4]

  • Imaging and Analysis: Acquire images using a high-content imaging system. Automated image analysis software is used to segment nuclei and quantify the intensity of both Hoechst and pH3 staining per cell.

  • Data Analysis: Cells with 4N DNA content (based on Hoechst intensity) and high pH3 staining are classified as being in mitosis. A significant increase in the percentage of G2/M-arrested cells compared to DMSO-treated controls confirms the tubulin-targeting mechanism.

Conclusion

The integrated high-throughput screening cascade detailed in this application note provides a systematic and efficient strategy for the discovery of novel 4-methylbenzimidazolone analogs as anti-cancer agents. By starting with a direct biochemical assay and progressing validated hits through mechanism-specific cellular assays, this workflow maximizes the probability of identifying potent, cell-active compounds with a defined mechanism of action, providing a strong foundation for subsequent lead optimization programs.

References

Application Notes & Protocols: A Guide to the Synthesis of 4-Methylbenzimidazolone Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzimidazolone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic construction of a chemical library based on the 4-methylbenzimidazolone core. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and present methodologies for both solution-phase and solid-phase synthesis to facilitate the generation of diverse molecular entities for high-throughput screening and hit-to-lead optimization.

Introduction: The Benzimidazolone Scaffold

The benzimidazolone core, a bicyclic system featuring a benzene ring fused to a cyclic urea, is a versatile template for drug design.[6] Its structural rigidity, combined with the hydrogen bond donor and acceptor capabilities of the urea moiety, allows for specific and high-affinity interactions with various enzymes and receptors.[2] The strategic placement of a methyl group at the 4-position serves as a foundational element, providing a defined steric and electronic profile from which to explore the surrounding chemical space through targeted derivatization. The creation of a library of analogues allows for a systematic exploration of the structure-activity relationship (SAR), a critical step in the drug discovery pipeline.[7]

Synthesis of the 4-Methylbenzimidazolone Core

The foundational step in library construction is the efficient and scalable synthesis of the core scaffold, 4-methyl-1,3-dihydro-2H-benzimidazol-2-one. The most direct and reliable method involves the cyclocarbonylation of 3-methyl-1,2-phenylenediamine.[6][8]

Causality of Reagent Choice:
  • Starting Material: 3-Methyl-1,2-phenylenediamine is the logical precursor as it contains the requisite vicinal amino groups for cyclization and the defining methyl group at the correct position.

  • Carbonyl Source: While historically phosgene was used, its extreme toxicity makes it unsuitable for most modern laboratory settings. 1,1'-Carbonyldiimidazole (CDI) is an excellent and much safer alternative.[6] It acts as a phosgene equivalent, reacting with the diamine to form an intermediate that readily cyclizes to the desired benzimidazolone. The byproducts, imidazole and CO2, are volatile and easily removed, simplifying purification.

cluster_0 Core Synthesis Start 3-Methyl-1,2-phenylenediamine Reagent 1,1'-Carbonyldiimidazole (CDI) in THF Start->Reagent Reacts with Intermediate Isocyanate Intermediate (transient) Reagent->Intermediate Forms Product 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of the 4-methylbenzimidazolone core.

Protocol 2.1: Synthesis of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Materials:

  • 3-Methyl-1,2-phenylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add CDI (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add water to the residue. The product will often precipitate.

    • Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the resulting solid under vacuum.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.

Library Generation: Strategies for Diversification

With the core scaffold in hand, the next stage is to introduce diversity at the N1 and N3 positions. This is typically achieved through alkylation or arylation reactions.

Solution-Phase Synthesis: N-Alkylation and N-Arylation

Solution-phase synthesis allows for straightforward purification and characterization of individual compounds, making it ideal for generating smaller, focused libraries or for optimizing reaction conditions.

This classic method involves the deprotonation of the benzimidazolone nitrogen followed by nucleophilic attack on an alkyl halide.

Rationale:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the N-H group, which has a pKa in the range of 10-12. NaH provides irreversible deprotonation and often leads to faster reactions, while K₂CO₃ is easier to handle.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

Materials:

  • 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the 4-methylbenzimidazolone core (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq for mono-alkylation, 3.0 eq for di-alkylation).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (R-X) dropwise.

  • Heat the reaction to 60-80 °C and stir until TLC or LC-MS analysis indicates completion (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

For creating C-N bonds with aryl or heteroaryl groups, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for this transformation.[9][10]

Rationale:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond.[11][12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is crucial for the catalytic cycle.

cluster_1 Library Diversification Workflow Core 4-Methylbenzimidazolone Core Alkylation N-Alkylation (R-X, Base) Core->Alkylation Diversify via Arylation N-Arylation (Ar-X, Pd-cat, Ligand) Core->Arylation Diversify via Library_A N-Alkyl Derivatives Alkylation->Library_A Library_B N-Aryl Derivatives Arylation->Library_B

Caption: Diversification strategies for library generation.

Materials:

  • 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-methylbenzimidazolone core, aryl halide, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath.

  • Stir vigorously until the starting material is consumed as monitored by LC-MS (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography.

Parameter N-Alkylation N-Arylation (Buchwald-Hartwig)
Coupling Partner Alkyl Halides (R-X)Aryl/Heteroaryl Halides (Ar-X)
Catalyst None (Base-mediated)Palladium Precatalyst + Phosphine Ligand
Base K₂CO₃, NaH, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent DMF, AcetonitrileToluene, Dioxane
Temperature 25 - 80 °C80 - 110 °C
Key Advantage Simple, cost-effectiveBroad substrate scope, high functional group tolerance
Solid-Phase Synthesis for High-Throughput Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large chemical libraries, as it simplifies the purification process to simple filtration and washing steps.[13][14]

Workflow Rationale:

  • Immobilization: The benzimidazolone core must first be attached to a solid support (resin). A linker that is stable to the reaction conditions but easily cleaved at the end is essential. A Wang resin can be functionalized with a suitable handle for attachment.

  • Reaction: The resin-bound substrate is subjected to the desired chemical transformations (e.g., alkylation). The use of excess reagents drives the reaction to completion.

  • Washing: After the reaction, the resin is washed extensively to remove all excess reagents and byproducts, leaving the pure, resin-bound product.

  • Cleavage: The final compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

cluster_2 Solid-Phase Synthesis Workflow Resin Solid Support (Resin) Attach Attach Core Scaffold Resin->Attach React Perform Reaction (e.g., N-Alkylation) Attach->React Wash Wash to Remove Excess Reagents React->Wash Cleave Cleave Product from Resin (TFA) Wash->Cleave Product Pure Product for Library Cleave->Product

Caption: General workflow for solid-phase library synthesis.

Materials:

  • Wang Resin (pre-loaded with a suitable linker if necessary)

  • 4-carboxy-5-methyl-1,3-dihydro-benzimidazol-2-one (or a similar functionalized core for attachment)

  • Coupling agents (e.g., HBTU, DIPEA)

  • Diverse set of alkyl halides

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Procedure:

  • Immobilization:

    • Swell the Wang resin in DMF.

    • In a separate flask, pre-activate the carboxylated benzimidazolone core with HBTU and DIPEA in DMF.

    • Add the activated acid to the swollen resin and agitate at room temperature for 12-24 hours.

    • Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Library Synthesis (Parallel Format):

    • Distribute the resin into an array of reaction vessels (e.g., a 96-well filter plate).

    • To each well, add a solution of KOt-Bu in THF to deprotonate the benzimidazolone nitrogen. Agitate for 1 hour.

    • Wash the resin to remove excess base.

    • To each well, add a solution of a unique alkyl halide in DMF.

    • Seal the plate and heat to 60 °C for 12 hours.

  • Washing:

    • Filter the reaction solutions.

    • Wash the resin in each well extensively with DMF, then DCM, to ensure complete removal of unreacted alkyl halides.

  • Cleavage:

    • Add the cleavage cocktail to each well.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution from each well into a corresponding collection plate. The filtrate contains the final products.

  • Final Processing:

    • Concentrate the solutions in the collection plate (e.g., using a centrifugal evaporator) to yield the crude library members.

    • Analyze purity and confirm identity using high-throughput LC-MS.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality and integrity of the chemical library.

  • Chromatography: Silica gel column chromatography is the workhorse for purifying individual compounds in solution-phase synthesis.[15] For libraries, high-performance liquid chromatography (HPLC) is often used for both analysis and purification.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids, when applicable.

  • Sublimation: For thermally stable, non-polar compounds, vacuum sublimation can be an effective purification method.[16]

  • Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is critical for confirming the structure of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides an exact mass for elemental composition confirmation.

References

Application Notes & Protocols: A Guide to Targeting Pseudomonas aeruginosa PqsR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shifting the Paradigm in Anti-Pseudomonal Therapeutics

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics.[1] This bacterium is a primary cause of severe nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis.[2] The escalating crisis of multidrug resistance necessitates a departure from traditional bactericidal or bacteriostatic strategies towards novel therapeutic approaches.

One such promising avenue is the disruption of bacterial communication, or Quorum Sensing (QS). QS is a cell-density-dependent signaling system that allows bacteria to coordinate collective behaviors, including the expression of virulence factors and the formation of antibiotic-tolerant biofilms.[3][4] In P. aeruginosa, the QS network is a complex hierarchy of at least four interconnected systems: las, rhl, iqs, and pqs.[5][6]

This guide focuses on the Pseudomonas Quinolone Signal (PQS) system and its master transcriptional regulator, PqsR (also known as MvfR). PqsR plays a pivotal role in controlling the production of numerous virulence factors—such as pyocyanin, elastase, and rhamnolipids—and is indispensable for biofilm maturation.[1][7] Targeting PqsR offers an "anti-virulence" strategy, aiming to disarm the pathogen rather than kill it, thereby potentially reducing the selective pressure for resistance development. This document provides a comprehensive framework, from initial screening to biophysical characterization, for the identification and validation of novel PqsR inhibitors.

The PqsR Signaling Nexus: A Prime Anti-Virulence Target

Understanding the PqsR pathway is fundamental to designing effective screening assays and interpreting results. PqsR is a LysR-type transcriptional regulator (LTTR) that functions as the receptor for 2-alkyl-4-quinolone (AQ) signal molecules.[8][9]

Mechanism of Action: The biosynthesis of AQs is governed by the pqsABCDE operon.[1][10] The PqsABCD enzymes synthesize the precursor molecule 2-heptyl-4-hydroxyquinoline (HHQ).[1] HHQ is then converted to the more potent agonist, 2-heptyl-3-hydroxy-4-quinolone (PQS), by the monooxygenase PqsH.[7][11] Both HHQ and PQS can bind to the C-terminal ligand-binding domain (LBD) of PqsR.[7][8] Ligand binding induces a conformational change in the PqsR homodimer, enabling its N-terminal DNA-binding domain to bind to the promoter of the pqsA gene.[9][12] This binding event strongly activates the transcription of the entire pqsABCDE operon, creating a powerful positive autoinduction loop that amplifies AQ signaling.[2][7] The final gene product, PqsE, acts as an effector protein that modulates the activity of the RhlR regulator, further integrating the pqs system into the broader QS network.[1][13][14]

The expression of PqsR itself is hierarchically controlled, positively regulated by the las system, demonstrating the intricate crosstalk within the P. aeruginosa QS network.[2][6][10] This central role makes PqsR an ideal target for inhibitors designed to cripple the pathogen's virulence arsenal.

PqsR_Signaling_Pathway PqsR signaling pathway and autoinduction loop in P. aeruginosa. cluster_synthesis AQ Synthesis LasR LasR-3OC12HSL Complex pqsR_gene pqsR gene LasR->pqsR_gene + PqsR PqsR Protein (Inactive) pqsR_gene->PqsR expresses PqsR_Active PqsR-Ligand Complex (Active) PqsR->PqsR_Active activation pqsA_promoter pqsA Promoter pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE activates transcription HHQ HHQ pqsA_promoter->HHQ PqsABCD PqsABCD Enzymes pqsABCDE->PqsABCD PqsE PqsE pqsABCDE->PqsE PqsABCD->HHQ synthesizes PqsH PqsH Enzyme PQS PQS PqsH->PQS converts HHQ->PqsR bind to HHQ->PqsH substrate PQS->PqsR bind to PqsR_Active->pqsA_promoter binds to Virulence Virulence Factors (Pyocyanin, Biofilm, etc.) PqsR_Active->Virulence regulates RhlR_Mod RhlR Modulation PqsE->RhlR_Mod modulates RhlR_Mod->Virulence regulates

Caption: PqsR signaling pathway and autoinduction loop in P. aeruginosa.

A Validated Workflow for PqsR Inhibitor Discovery

A systematic, multi-stage approach is essential for identifying and validating true PqsR antagonists while eliminating non-specific compounds or those with undesirable cytotoxic effects. The following workflow provides a robust framework for a PqsR-targeted drug discovery campaign.

Caption: A systematic workflow for the discovery of PqsR inhibitors.

Protocol 1: High-Throughput Primary Screening with a PqsR Reporter Strain

Causality: The primary screen aims to rapidly identify compounds that interfere with PqsR's ability to activate transcription from its target promoter, PpqsA. Using a whole-cell reporter strain is advantageous as it simultaneously screens for PqsR inhibition and compound permeability into the bacterial cell. Bioluminescence-based reporters (e.g., luxCDABE) are highly sensitive and ideal for high-throughput screening (HTS).[9]

Methodology:

  • Strain and Culture Preparation:

    • Use a P. aeruginosa reporter strain (e.g., PAO1-L or PA14) carrying a plasmid with the luxCDABE operon under the control of the PpqsA promoter.[9]

    • Grow an overnight culture of the reporter strain in Luria-Bertani (LB) broth with appropriate antibiotic selection at 37°C with shaking (200 rpm).

    • The next day, subculture the bacteria into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3). This ensures the bacteria are metabolically active and responsive.

    • Dilute the culture to a starting OD600 of 0.05 in fresh LB broth for the assay.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 1 µL of test compounds from your library (typically at 1 mM in DMSO) into the wells of a clear-bottom, white-walled 384-well microtiter plate.

    • Dispense 1 µL of DMSO into control wells (negative control, 0% inhibition) and a known PqsR inhibitor like M64 into positive control wells (100% inhibition).[15]

  • Incubation and Measurement:

    • Add 99 µL of the diluted bacterial culture to each well, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 1%.

    • Simultaneously, prepare a parallel plate for growth assessment (OD600) to identify cytotoxic compounds.

    • Cover the plates with a breathable seal and incubate at 37°C for 16-18 hours with shaking.

    • After incubation, measure luminescence (Relative Light Units, RLU) and optical density (OD600) using a plate reader.

  • Hit Identification:

    • Normalize the RLU data against the controls.

    • A compound is typically considered a "hit" if it reduces luminescence by >50-70% without significantly inhibiting bacterial growth (<20% reduction in OD600). This dual criterion is critical to exclude simple antibiotics.

Protocol 2: IC50 Determination for Potency Assessment

Causality: Once hits are identified, their potency must be quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. This protocol establishes a dose-response relationship to rank compounds and guide initial structure-activity relationship (SAR) studies.

Methodology:

  • Compound Dilution Series:

    • For each hit compound, prepare a 10-point, 2-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Execution:

    • Perform the reporter assay as described in Protocol 1, but instead of a single concentration, add 1 µL of each dilution to the assay wells.

  • Data Analysis:

    • Measure RLU and OD600 after incubation.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Summarize the potency of validated hits in a table. Comparing IC50 values across different clinically relevant strains (e.g., PAO1 and PA14) is crucial, as inhibitor efficacy can be strain-dependent.[9][15]

Compound IDPAO1-L Reporter IC50 (µM)PA14 Reporter IC50 (µM)Cytotoxicity (MIC in µg/mL)
Hit-0010.25 ± 0.120.34 ± 0.03>128
Hit-0021.5 ± 0.45.2 ± 1.1>128
M64 (Control) 0.8 ± 0.21.1 ± 0.3>128
Protocol 3: Pyocyanin Production Inhibition Assay

Causality: To be therapeutically relevant, a PqsR inhibitor must suppress virulence factor production in wild-type P. aeruginosa. Pyocyanin, a blue-green phenazine pigment, is a hallmark virulence factor whose production is strongly regulated by the PqsR/PqsE pathway.[1][7] This assay provides direct phenotypic evidence of the inhibitor's anti-virulence activity.

Methodology:

  • Culture and Treatment:

    • Grow an overnight culture of wild-type P. aeruginosa (e.g., PAO1 or PA14).

    • Inoculate 5 mL of fresh LB broth in glass culture tubes with the overnight culture to a starting OD600 of 0.05.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x its IC50 value). Include a DMSO-only control.

    • Incubate the cultures at 37°C for 24 hours with vigorous shaking.

  • Pyocyanin Extraction:

    • Transfer 3 mL of the culture supernatant to a new tube.

    • Add 1.5 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin into the organic phase.

    • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

    • Carefully transfer 1 mL of the lower (blue) chloroform layer to a new tube.

  • Quantification:

    • Add 0.5 mL of 0.2 M HCl to the chloroform extract. Vortex to back-extract the pyocyanin into the acidic aqueous phase (which will turn pink).

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper (pink) aqueous phase at 520 nm (A520).

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

    • Normalize the results to cell density (OD600) to account for any minor effects on growth.

Protocol 4: Direct Target Engagement via Biophysical Analysis

Causality: Cell-based assays are essential but cannot definitively prove that a compound acts by directly binding to PqsR. Off-target effects are common. Therefore, biophysical assays using purified protein are required to confirm direct target engagement and determine the binding affinity (Dissociation Constant, Kd). The PqsR ligand-binding domain (LBD, residues ~91-319) is typically used as the full-length protein is insoluble when recombinantly expressed.[8][12][16]

Methodology (Principle of Intrinsic Tryptophan Fluorescence Quenching):

  • Protein Preparation:

    • Express and purify the PqsR-LBD construct (e.g., from E. coli).[12][16] Ensure the protein is properly folded and soluble in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fluorescence Titration:

    • PqsR contains tryptophan residues that fluoresce when excited with UV light (~280-295 nm). Ligand binding within the hydrophobic pocket often quenches this fluorescence.[17][18]

    • In a fluorometer, place a fixed concentration of purified PqsR-LBD (e.g., 1-2 µM) in a quartz cuvette.

    • Excite the protein at 295 nm (to minimize tyrosine fluorescence) and record the emission spectrum (typically 310-400 nm).

    • Make sequential additions of the inhibitor from a concentrated stock solution. After each addition, allow the system to equilibrate and record the new emission spectrum.

  • Data Analysis:

    • Measure the decrease in fluorescence intensity at the emission maximum (~340 nm) as a function of inhibitor concentration.

    • Correct for inner filter effects if necessary.

    • Plot the change in fluorescence (ΔF) against the ligand concentration and fit the data to a one-site binding model to calculate the Kd. A low micromolar or nanomolar Kd provides strong evidence of direct, high-affinity binding.[17][18]

Conclusion: Advancing Anti-Virulence Strategies

Targeting the PqsR transcriptional regulator is a validated and highly promising strategy for mitigating P. aeruginosa pathogenicity. By disrupting the PqsR signaling hub, novel inhibitors can effectively suppress the production of critical virulence factors and impair biofilm formation, key elements in the persistence and severity of chronic infections.[1] This anti-virulence approach, when used potentially in combination with conventional antibiotics, could enhance their efficacy, reduce the likelihood of resistance, and provide a much-needed therapeutic option against this challenging pathogen.[1] The integrated workflow presented here provides a robust and logical pathway for researchers to discover, validate, and characterize the next generation of PqsR-targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.

The synthesis of benzimidazolones is a cornerstone reaction in medicinal chemistry. The target molecule, this compound, is typically synthesized via the cyclization of 3-methyl-1,2-phenylenediamine with a suitable one-carbon carbonyl source. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. This guide provides field-proven insights to address these common issues.

Section 1: Understanding the Core Synthesis: The Urea Fusion Method

The most common, cost-effective, and scalable method for preparing benzimidazol-2-ones is the reaction of an o-phenylenediamine with urea.[1][2] This method avoids hazardous reagents like phosgene and often proceeds in high yield with simple workup procedures.

The overall transformation is as follows:

Reaction scheme for the synthesis of this compound from 3-methyl-1,2-phenylenediamine and urea.

Caption: General reaction scheme for the synthesis of this compound.

The reaction is typically performed by heating the reactants together, either neat (as a melt) or in a high-boiling solvent, until the evolution of ammonia gas ceases.[1] The thermal energy is critical not only for the initial nucleophilic attack but also to drive the reaction forward by eliminating ammonia.

Synthesis_Workflow A 1. Combine Reactants (Diamine & Urea) B 2. Heat Mixture (130-180 °C) A->B Molar Ratio crucial C 3. Monitor Progress (TLC / Ammonia Evolution) B->C Temp Control is key D 4. Cool & Dilute (e.g., with Water) C->D Upon completion E 5. Isolate Product (Filtration) D->E Precipitate forms F 6. Purify (Recrystallization) E->F Remove impurities

Caption: A typical experimental workflow for the urea fusion synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is consistently low (<70%). What are the most likely causes?

A1: Low yield is a multifaceted problem. Systematically investigate the following factors, starting with the most probable cause.

  • Purity of Starting Material: The reactant, 3-methyl-1,2-phenylenediamine, is an electron-rich aromatic amine and is highly susceptible to air oxidation, often turning dark purple or brown upon storage. Oxidized diamine will not participate in the desired cyclization and can generate tarry side products, complicating purification and lowering the isolated yield.

    • Actionable Advice: Use freshly purchased diamine or purify stored material before use (e.g., by recrystallization from water with a small amount of sodium dithionite, followed by thorough drying). When possible, handle the diamine under an inert atmosphere (N₂ or Ar).

  • Insufficient Reaction Temperature or Time: The cyclization and ammonia elimination steps have a significant activation energy.

    • Causality: If the temperature is too low, the reaction may stall after the initial formation of the urea adduct. If the time is too short, the reaction will not proceed to completion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition.

    • Actionable Advice: Ensure your reaction temperature is within the optimal range (typically 130-180 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the diamine starting material spot is no longer visible.

  • Inefficient Ammonia Removal: The reaction produces two equivalents of ammonia. According to Le Chatelier's principle, the removal of this gaseous byproduct is essential to drive the equilibrium toward the product.

    • Actionable Advice: If performing the reaction in a flask, ensure the system is not sealed. A reflux condenser is appropriate to prevent solvent loss, but the top should be open to the atmosphere (or vented through a bubbler) to allow ammonia to escape. Gentle purging with an inert gas can also aid in its removal.

  • Suboptimal Stoichiometry: While the theoretical molar ratio is 1:1 (diamine to urea), slight adjustments can be beneficial.

    • Actionable Advice: A small excess of urea (e.g., 1.1 to 1.2 equivalents) can sometimes compensate for any decomposition of urea at high temperatures and help drive the reaction to completion.

Q2: My reaction mixture turns very dark, and the isolated product is off-color (e.g., brown or pink). How can I improve its purity?

A2: Product discoloration is almost always due to the formation of highly conjugated, colored impurities stemming from the oxidation of the diamine starting material.

  • Prevention (During Reaction):

    • Inert Atmosphere: As mentioned above, running the reaction under a nitrogen or argon atmosphere is the most effective preventative measure. This minimizes the presence of oxygen, the primary culprit for diamine degradation at high temperatures.

  • Remediation (During Purification):

    • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

    • Protocol: During the final purification step, dissolve the crude product in a suitable boiling solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product). Caution: Never add charcoal to a solution at its boiling point, as this can cause violent bumping. Add it to the hot solution just below boiling. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. The resulting filtrate should be significantly lighter in color. Allow it to cool slowly to obtain pure, crystalline product.

Q3: TLC analysis shows a significant amount of unreacted diamine even after prolonged heating. What adjustments should I make?

A3: This indicates that the reaction has stalled. The primary levers to address this are temperature and mixing.

  • Temperature Re-evaluation: Confirm your reaction temperature. If you are using an oil bath, ensure the thermometer is placed correctly to measure the internal temperature of the reaction mixture, not just the bath. A 20 °C difference between the bath and the flask is not uncommon. It may be necessary to cautiously increase the temperature in 10 °C increments.

  • Mixing in Solvent-Free Conditions: If you are running the reaction as a neat melt, efficient mixing is crucial. As the reaction proceeds, the mixture may become thick or solidify. Inadequate mixing can trap unreacted starting materials.

    • Actionable Advice: Use mechanical stirring for larger-scale reactions. For smaller scales, ensure vigorous magnetic stirring. If the mixture solidifies, it may be necessary to briefly remove it from the heat, carefully break up the solid with a spatula, and then resume heating and stirring.

Q4: Are there viable, phosgene-free alternatives to the urea method if I cannot achieve the desired yield or purity?

A4: Yes, several safer alternatives to highly toxic phosgene exist, though they often involve more expensive reagents.

  • Carbonyldiimidazole (CDI): CDI is an excellent, safe alternative to phosgene for forming the carbonyl bridge. The reaction typically proceeds under milder conditions than the urea fusion. The byproducts are imidazole and CO₂, which are easily removed.

  • Diethyl Carbonate: This reagent can also serve as the carbonyl source. These reactions often require a base and higher temperatures, but can be effective.

  • Potassium Hydroxide and DMSO: An interesting method involves the intramolecular N-arylation of ureas using KOH in DMSO at near-ambient temperatures, which can be a high-yielding alternative for certain substrates.[3]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal molar ratio of 3-methyl-1,2-phenylenediamine to urea? A slight excess of urea, typically in the range of 1.1 to 1.2 molar equivalents relative to the diamine, is often recommended to ensure the reaction goes to completion.

FAQ 2: Which solvent is best for this reaction? Can it be performed solvent-free? The reaction is very effective when performed solvent-free (neat) by melting the reactants together. If a solvent is preferred, a high-boiling, inert solvent is necessary to reach the required reaction temperature. Amyl alcohol has been reported to give excellent yields (95% for the unsubstituted benzimidazolone).[1] Ethylene glycol is another common choice.

FAQ 3: How should I properly monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most reliable method. Use a solvent system that gives good separation between the starting diamine and the more polar product (e.g., 1:1 Hexanes:Ethyl Acetate or 100% Ethyl Acetate). Spot the reaction mixture alongside the pure diamine starting material. The reaction is considered complete when the diamine spot is fully consumed. The evolution of ammonia gas (detectable by its characteristic smell or with moist pH paper) is also a good indicator that the reaction is proceeding, and its cessation signals the reaction is nearing completion.

FAQ 4: What is the proposed mechanism for the reaction with urea? The mechanism involves two key stages. First, a nucleophilic attack by one of the amine groups of the diamine onto the carbonyl carbon of urea, which eliminates one molecule of ammonia to form an N-arylurea intermediate. Second, an intramolecular nucleophilic attack by the second amine group onto the newly formed urea carbonyl, followed by the elimination of a second molecule of ammonia to yield the stable, cyclic benzimidazolone product.

Reaction_Mechanism cluster_0 Step 1: Adduct Formation & NH₃ Elimination cluster_1 Step 2: Intramolecular Cyclization Reactants Diamine + Urea Intermediate1 N-Arylurea Intermediate Reactants->Intermediate1 + Heat - NH₃ Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 4-Methyl-1H-benzo[d]imidazol- 2(3H)-one Intermediate2->Product - NH₃

Caption: A simplified representation of the two-stage reaction mechanism.

Section 4: Data & Protocols

Table 1: Key Parameter Comparison for Yield Optimization
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Starting Material As suppliedPurified by recrystallizationRemoves oxidized impurities that inhibit the reaction.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidative side reactions, improving purity and yield.
Diamine:Urea Ratio 1 : 11 : 1.1A slight excess of urea ensures complete conversion of the diamine.
Temperature 130 °C150-160 °CEnsures sufficient energy for efficient ammonia elimination.
Monitoring Time-based (e.g., 2 hrs)TLC-based (to completion)Prevents premature workup or product degradation from overheating.
Protocol 1: Optimized Baseline Synthesis via Urea Fusion
  • Materials:

    • 3-methyl-1,2-phenylenediamine (1.0 eq)

    • Urea (1.1 eq)

    • Ethanol (for recrystallization)

    • Activated Charcoal

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1,2-phenylenediamine and urea.

    • Begin stirring and flush the apparatus with an inert gas (e.g., Nitrogen) for 5 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

    • Heat the mixture in an oil bath to 150-160 °C. The solids will melt and begin to bubble as ammonia evolves.

    • Maintain this temperature and monitor the reaction progress by TLC every 30 minutes until the diamine starting material is completely consumed.

    • Once complete, remove the flask from the heat and allow it to cool to approximately 80-90 °C. The mixture may solidify.

    • Carefully add hot water to the flask with stirring to dissolve any remaining urea and break up the solid product.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • For purification, transfer the crude solid to a new flask and add a sufficient amount of ethanol (or an ethanol/water mixture) to dissolve it at boiling.

    • Add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and perform a hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to yield the pure product as colorless crystals.

    • Collect the final product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Identifying and minimizing side products in 4-methylbenzimidazolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylbenzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you identify and minimize side products, thereby improving the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of problems and offering practical, field-proven solutions.

Question 1: My reaction of 3-methyl-1,2-phenylenediamine with urea results in a low yield and a product that is difficult to purify. What are the likely side products?

Answer:

When synthesizing 4-methylbenzimidazolone from 3-methyl-1,2-phenylenediamine and urea, several side products can form, leading to reduced yields and purification challenges. The primary culprits are typically a result of incomplete reaction, over-reaction, or side reactions of the starting materials and intermediates.

Common Side Products:

  • N-(2-amino-3-methylphenyl)urea: This is the initial intermediate formed from the reaction of 3-methyl-1,2-phenylenediamine and the isocyanic acid generated from urea. Incomplete cyclization will leave this as a major impurity.

  • 1,3-Bis(2-amino-3-methylphenyl)urea: This can form if the isocyanate intermediate reacts with another molecule of the diamine instead of cyclizing.

  • Biuret and Triuret: When urea is heated, it can self-condense to form biuret and triuret, especially in a melt reaction. These can co-precipitate with the product.[1]

  • Polymeric Materials: Under harsh heating conditions, complex polymeric materials can form, leading to a discolored and intractable product mixture.

Solutions:

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature. While heat is necessary to promote the cyclization of the urea intermediate, excessive heat can lead to the formation of biuret and polymers.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete conversion of the intermediate.[2][3]

  • Choice of Solvent: Performing the reaction in a high-boiling solvent, such as water under pressure, can lead to a cleaner reaction and minimize the formation of biuret compared to a solvent-free melt.[1]

  • Stoichiometry: Use a slight excess of urea to ensure complete reaction of the diamine, but avoid a large excess which can increase the formation of self-condensation products.

Question 2: I observe multiple spots on my TLC plate even after the reaction appears complete. How can I identify these impurities and what are the best purification strategies?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these is crucial for effective purification.

Identification of Impurities:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the components of the mixture and obtain their molecular weights, which can help in proposing structures for the side products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: After a preliminary separation (e.g., by column chromatography), ¹H and ¹³C NMR spectra of the impurity fractions can provide detailed structural information.

Purification Strategies:

  • Recrystallization: 4-Methylbenzimidazolone has moderate solubility in many organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) is often effective in removing less polar or more soluble impurities.

  • Column Chromatography: For complex mixtures or to isolate and identify specific impurities, silica gel column chromatography is a standard method. A gradient elution system, for example with ethyl acetate and hexane, can be effective.[3]

  • Acid-Base Extraction: Benzimidazolones are weakly acidic and can be deprotonated with a strong base. This property can be exploited in an acid-base workup to separate the product from non-acidic impurities.

Question 3: My final product is colored (e.g., yellow or brown). What is the cause of this discoloration and how can I obtain a white product?

Answer:

Color in the final product is usually due to the presence of oxidized or polymeric impurities.

Causes of Discoloration:

  • Oxidation of the Diamine Starting Material: o-Phenylenediamines are susceptible to air oxidation, which can form highly colored impurities that carry through the synthesis.

  • Overheating: As mentioned, excessive heat can lead to the formation of colored polymeric byproducts.

  • Residual Catalysts: If a metal catalyst is used in an alternative synthesis route, residual metal can cause discoloration.

Solutions:

  • Purify the Starting Material: Ensure the 3-methyl-1,2-phenylenediamine is pure before use. If it is discolored, it can be purified by recrystallization or sublimation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can minimize oxidation.[3]

  • Activated Carbon Treatment: During workup or recrystallization, treating the solution of the product with activated carbon can effectively remove colored impurities.

  • Controlled Heating: Use an oil bath or another method for precise temperature control to avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 4-methylbenzimidazolone from 3-methyl-1,2-phenylenediamine and urea?

A1: The reaction proceeds through a multi-step mechanism:

  • Formation of Isocyanic Acid: Urea, when heated, decomposes to isocyanic acid (HN=C=O) and ammonia.

  • Nucleophilic Addition: One of the amino groups of 3-methyl-1,2-phenylenediamine acts as a nucleophile and attacks the isocyanic acid to form an N-(2-amino-3-methylphenyl)urea intermediate.

  • Intramolecular Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the urea moiety in an intramolecular fashion.

  • Deamination: This cyclization is followed by the elimination of ammonia to form the stable 4-methylbenzimidazolone ring.

Q2: Are there alternative, potentially cleaner, methods for synthesizing 4-methylbenzimidazolone?

A2: Yes, several alternative methods have been developed to synthesize benzimidazolones, which may offer advantages in terms of yield, purity, and milder reaction conditions. These include:

  • Reaction with Phosgene or Phosgene Equivalents: Using phosgene, diphosgene, or triphosgene in the presence of a base is a classic method. However, these reagents are highly toxic. Safer alternatives like N,N'-carbonyldiimidazole (CDI) are often preferred.[4][5]

  • Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts can be used to couple o-dihaloaromatics with ureas in a cascade C-N bond formation process to regioselectively form benzimidazolones.[6]

  • Oxidative Cyclization: Methods involving the oxidative cyclization of amido-urea precursors using reagents like bis(acetoxy)iodobenzene have been reported.[7][8]

Q3: What analytical techniques are best suited for assessing the purity of the final 4-methylbenzimidazolone product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the main component and detecting even trace amounts of impurities.[9] A reversed-phase C18 column with a UV detector is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its potential impurities are sufficiently volatile and thermally stable, GC-MS can be used for separation and identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Common Side Products in 4-Methylbenzimidazolone Synthesis and their Characteristics

Side ProductProbable CauseKey Analytical Features (LC-MS, NMR)
N-(2-amino-3-methylphenyl)ureaIncomplete cyclizationMolecular ion corresponding to C₈H₁₁N₃O. Presence of two distinct NH₂ proton signals in ¹H NMR.
1,3-Bis(2-amino-3-methylphenyl)ureaReaction of intermediate with excess diamineMolecular ion corresponding to C₁₅H₁₈N₄O. Complex aromatic region in ¹H NMR.
BiuretSelf-condensation of ureaLower retention time in reversed-phase HPLC. Distinctive signals in ¹H NMR if isolated.
Polymeric MaterialsExcessive heatingBroad, unresolved peaks in chromatograms and NMR spectra.

Experimental Protocols

Protocol: Synthesis of 4-Methylbenzimidazolone from 3-Methyl-1,2-phenylenediamine and Urea

This protocol is a standard laboratory procedure designed to minimize side product formation.

Materials:

  • 3-Methyl-1,2-phenylenediamine (1.22 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Deionized water (20 mL)

Procedure:

  • To a high-pressure reaction vessel, add 3-methyl-1,2-phenylenediamine, urea, and deionized water.

  • Seal the vessel and heat the mixture to 140-150 °C with stirring for 4-6 hours. Monitor the internal pressure.

  • Cool the reaction vessel to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • To further purify, recrystallize the crude product from hot ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 4-methylbenzimidazolone as a white to off-white solid.

Safety Precautions:

  • Handle 3-methyl-1,2-phenylenediamine in a well-ventilated fume hood, as it is a suspected mutagen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is performed under pressure; ensure the reaction vessel is properly rated and sealed.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_side_products Side Products 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine N-(2-amino-3-methylphenyl)urea N-(2-amino-3-methylphenyl)urea 3-Methyl-1,2-phenylenediamine->N-(2-amino-3-methylphenyl)urea + Isocyanic Acid Urea Urea Isocyanic Acid Isocyanic Acid Urea->Isocyanic Acid Heat Biuret Biuret Urea->Biuret Self-condensation 4-Methylbenzimidazolone 4-Methylbenzimidazolone N-(2-amino-3-methylphenyl)urea->4-Methylbenzimidazolone Intramolecular Cyclization (-NH3) Polymeric Byproducts Polymeric Byproducts N-(2-amino-3-methylphenyl)urea->Polymeric Byproducts Overheating troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Probable Cause cluster_solution Solution Low Yield / Impure Product Low Yield / Impure Product TLC Analysis TLC Analysis Low Yield / Impure Product->TLC Analysis LC-MS / NMR LC-MS / NMR Low Yield / Impure Product->LC-MS / NMR Identify impurities Oxidation Oxidation Low Yield / Impure Product->Oxidation Colored product Incomplete Reaction Incomplete Reaction TLC Analysis->Incomplete Reaction Starting material present Side Reactions Side Reactions TLC Analysis->Side Reactions Multiple spots LC-MS / NMR->Side Reactions Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Change Solvent/Stoichiometry Change Solvent/Stoichiometry Side Reactions->Change Solvent/Stoichiometry Inert Atmosphere / Purify Starting Material Inert Atmosphere / Purify Starting Material Oxidation->Inert Atmosphere / Purify Starting Material

References

Technical Support Center: Optimizing Cyclization of Urea Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of urea precursor cyclization. This guide is designed for researchers, scientists, and professionals in drug development who utilize intramolecular urea cyclization to construct heterocyclic scaffolds—a cornerstone of modern medicinal chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate rationally.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles encountered during urea cyclization experiments.

Q1: My reaction shows no conversion to the desired cyclic product. Where do I start?

A: When facing a stalled reaction, a systematic check of fundamental parameters is crucial.

  • Confirm Starting Material Integrity: Re-verify the purity and identity of your urea precursor via NMR and LC-MS. Impurities or degradation can inhibit the reaction.

  • Evaluate Catalyst/Reagent Activity: If using a catalyst (acidic or basic), ensure it has not degraded. For common dehydrating agents like POCl₃, use a fresh bottle, as they are sensitive to atmospheric moisture.[1][2]

  • Check Temperature: Many cyclizations require significant thermal energy to overcome activation barriers. Ensure your reaction is reaching and maintaining the target temperature. If refluxing, confirm that true reflux is occurring. For sluggish reactions, a stepwise increase in temperature by 10-20 °C can be attempted.

  • Solvent Purity: Ensure you are using an anhydrous solvent, as water can hydrolyze activated intermediates or quench catalysts.[3]

Q2: The reaction is messy, with multiple side products and a low yield of the desired compound. What are the likely causes?

A: A "messy" reaction points towards issues with selectivity, stability, or both.

  • Substrate Decomposition: Your starting material or product might be unstable at the reaction temperature. Run a control experiment at a lower temperature and monitor by TLC or LC-MS over time to check for decomposition.

  • Competing Pathways: The precursor may have multiple reactive sites, leading to regioisomeric cyclization products or intermolecular polymerization.

  • Over-activation: The conditions might be too harsh. If using a strong acid or base, consider reducing its concentration or switching to a milder reagent. For example, instead of concentrated H₂SO₄, try a Lewis acid like FeCl₃·6H₂O or a milder Brønsted acid.[4]

Q3: My reaction works, but the yield is consistently low (<30%). How can I improve it?

A: Low yield, despite product formation, is a classic optimization problem.

  • Reaction Concentration: A reaction that is too dilute can slow down an intramolecular process. Try increasing the concentration. Conversely, if intermolecular side products (like dimers or polymers) are suspected, dilution may favor the desired intramolecular cyclization.

  • Extended Reaction Time: The reaction may simply be slow. Run a time-course study, taking aliquots every few hours to determine when the reaction plateaus.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5][6][7] This is particularly effective for polar molecules and high-temperature cyclizations.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering targeted solutions.

Guide A: Overcoming Low to No Product Formation

Low conversion is often a problem of insufficient reactivity or activation. The core of the reaction is an intramolecular nucleophilic attack, which must be made kinetically favorable.

Issue A1: The Nucleophile (Urea N-H) or Electrophile is Not Sufficiently Activated.

  • Causality: The nitrogen atoms of a urea are relatively poor nucleophiles, and the electrophilic center (e.g., a carbonyl, imine, or alkyl halide) must be sufficiently activated to react. In acid catalysis, the electrophile is typically protonated or activated by a Lewis acid. In base-catalyzed reactions, the urea nitrogen is deprotonated to increase its nucleophilicity.

  • Troubleshooting Workflow:

    G Start Low / No Conversion Check_Mechanism Identify Probable Mechanism (Acid, Base, or Thermal?) Start->Check_Mechanism Acid_Path Acid-Catalyzed Path Check_Mechanism->Acid_Path Acidic Base_Path Base-Catalyzed Path Check_Mechanism->Base_Path Basic Thermal_Path Thermal Path Check_Mechanism->Thermal_Path Neutral Acid_Action1 Increase Acid Strength or Concentration (e.g., PPA, TfOH) Acid_Path->Acid_Action1 Acid_Action2 Switch to Lewis Acid (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂)[4] Acid_Path->Acid_Action2 Base_Action1 Use Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) Base_Path->Base_Action1 Base_Action2 Change Solvent to Better Solubilize Base/Substrate Base_Path->Base_Action2 Thermal_Action1 Increase Temperature Systematically (Conventional or Microwave)[5] Thermal_Path->Thermal_Action1 Thermal_Action2 Use High-Boiling Point Solvent (e.g., Toluene, Xylene, DMF) Thermal_Path->Thermal_Action2 Evaluate Re-evaluate Reaction Acid_Action1->Evaluate Monitor by LC-MS Acid_Action2->Evaluate Monitor by LC-MS Base_Action1->Evaluate Monitor by LC-MS Base_Action2->Evaluate Monitor by LC-MS Thermal_Action1->Evaluate Monitor by LC-MS Thermal_Action2->Evaluate Monitor by LC-MS

    Caption: Troubleshooting workflow for low reaction conversion.

Issue A2: Catalyst Incompatibility or Poisoning.

  • Causality: Certain functional groups on your substrate can poison the catalyst. For instance, soft Lewis bases like thioethers can poison soft Lewis acid catalysts. Similarly, acidic or basic functional groups can neutralize the catalyst.

  • Solutions:

    • Stoichiometric vs. Catalytic: If you suspect neutralization, increase the catalyst loading, potentially to stoichiometric amounts.

    • Catalyst Selection: Choose a catalyst that is compatible with your substrate's functional groups. For example, an iron catalyst has been shown to be effective for the cycloisomerization of urea derivatives without being poisoned by soft S-donors.[8]

    • Protecting Groups: Temporarily protect incompatible functional groups to prevent catalyst interaction.

Guide B: Improving Selectivity & Minimizing Side Products

The formation of side products is a common challenge, especially in complex molecules with multiple potential reaction pathways.

Issue B1: Formation of Regioisomers.

  • Causality: If the urea precursor has multiple electrophilic sites, cyclization can occur at different positions, leading to a mixture of regioisomers. The outcome is determined by the relative kinetic and thermodynamic stability of the transition states leading to each product.

  • Solutions:

    • Steric Hindrance: Introduce a bulky group near one of the electrophilic sites to sterically disfavor cyclization at that position.

    • Electronic Effects: Modify the electronics of the electrophilic sites. An electron-withdrawing group will increase the electrophilicity of a site, potentially favoring cyclization there.

    • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.

Issue B2: Intermolecular Reactions (Dimerization/Polymerization).

  • Causality: Instead of the desired intramolecular reaction, the nucleophilic urea of one molecule attacks the electrophilic site of another, leading to dimers or polymers. This is more common for forming larger rings (7-membered or more) where the intramolecular transition state is less favorable.

  • Solutions:

    • High Dilution: Run the reaction at a very low concentration (e.g., 0.01 M or lower). This statistically favors the intramolecular pathway over intermolecular collisions.

    • Slow Addition: Use a syringe pump to add the urea precursor slowly to the hot, catalyzed solvent. This keeps the instantaneous concentration of the precursor low, further promoting intramolecular cyclization.

Data Summary Table: Solvent Selection

The choice of solvent is critical. It affects solubility, reaction temperature, and can stabilize intermediates or transition states.[9][10]

SolventBoiling Point (°C)Dielectric Constant (ε)Common Applications & Rationale
Toluene 1112.4High temperature, azeotropic removal of water. Good for non-polar substrates.
Acetonitrile (MeCN) 8237.5Polar aprotic. Good for dissolving polar substrates and salts.[11]
N,N-Dimethylformamide (DMF) 15336.7High-boiling polar aprotic solvent. Excellent for dissolving a wide range of substrates and maintaining high temperatures.
Dioxane 1012.2Aprotic, moderate boiling point. Often used in acid-catalyzed reactions.
Ethanol (EtOH) 7824.5Protic solvent. Can participate in the reaction but is common in classical condensations like the Biginelli reaction.[12]
Molten Urea Decomposes >133-Can act as both a solvent and a reagent in specific high-temperature applications.[13]

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for common optimization strategies.

Protocol 1: Microwave-Assisted Screening for Optimal Temperature

This protocol is designed to quickly identify the optimal reaction temperature for a sluggish cyclization.

Objective: To determine the effect of temperature on reaction yield and purity in a time-efficient manner.

Materials:

  • Urea precursor

  • Chosen catalyst and solvent

  • Microwave reactor vials (e.g., 10 mL) with stir bars

  • Microwave synthesizer

  • LC-MS or TLC for analysis

Procedure:

  • Prepare a stock solution of the urea precursor and catalyst in the chosen solvent.

  • Aliquot the stock solution into several microwave vials (e.g., 2 mL per vial).

  • Seal the vials properly.

  • Set up a series of experiments in the microwave synthesizer at different temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C).

  • Set the reaction time to a constant value for all experiments (e.g., 20 minutes). Use a fixed power setting (e.g., 150W) if the instrument requires it.

  • After the reactions are complete and have cooled, take a small aliquot from each vial for analysis.

  • Analyze the conversion and purity of each reaction by LC-MS or TLC.

  • Identify the temperature that gives the best balance of conversion and minimal side product formation. This will be the optimal temperature for scale-up.

Rationale: Microwave heating allows for rapid and precise temperature control, enabling multiple experiments to be run in a fraction of the time required for conventional heating.[5][6][7] This high-throughput approach accelerates the optimization process significantly.

Protocol 2: Acid Catalyst Screening for Cyclization

This protocol details a parallel screening method to identify the most effective acid catalyst for a new cyclization reaction.

Objective: To compare the efficacy of various Brønsted and Lewis acids.

Materials:

  • Urea precursor

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Array of acid catalysts (e.g., p-TsOH, H₂SO₄, PPA, POCl₃, BF₃·OEt₂, ZnCl₂, FeCl₃)

  • Reaction block with parallel stirring and heating capabilities, or multiple round-bottom flasks.

  • TLC plates and LC-MS for analysis.

Procedure:

  • In an array of reaction tubes or flasks, dissolve the urea precursor in the chosen anhydrous solvent.

  • To each vessel, add a different acid catalyst (e.g., 0.1 to 1.0 equivalents). Ensure one vessel is a "no catalyst" control.

  • Heat all reactions to a consistent temperature (e.g., 100 °C) with stirring.

  • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using TLC.

  • After a set period, quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion and identify major products/byproducts.

  • Compare the results to identify the most efficient and cleanesta cid catalyst for your specific transformation. The Bischler-Napieralski reaction, for example, is a classic acid-catalyzed cyclization where reagents like POCl₃ or PPA are highly effective.[1][2][14][15]

Rationale: The effectiveness of an acid catalyst is highly substrate-dependent. A parallel screen provides a direct comparison under identical conditions, quickly identifying the optimal reagent and avoiding a slow, serial optimization process.

References

Troubleshooting poor solubility of 4-methylbenzimidazolone in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Overcoming Poor Aqueous Solubility

Welcome to the technical support center for 4-methylbenzimidazolone. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges encountered with 4-methylbenzimidazolone and similar heterocyclic structures is poor solubility in the aqueous buffers required for biological assays.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for understanding and solving these solubility issues. We move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most immediate questions users face when working with 4-methylbenzimidazolone.

Q1: My 4-methylbenzimidazolone powder will not dissolve directly in my aqueous buffer (e.g., PBS, Tris, HEPES). What is the first and most critical step?

A1: Direct dissolution in aqueous buffers is not recommended and is often destined to fail due to the compound's hydrophobic nature. The standard and essential first step is to prepare a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice for its powerful solubilizing capacity and miscibility with water.[2]

Q2: I successfully made a 10 mM stock solution in DMSO, but when I dilute it into my assay buffer, a precipitate forms immediately. Why is this happening and how can I prevent it?

A2: This common phenomenon is often referred to as "solvent shock" or "aqueous precipitation."[3] Your compound is soluble in the 100% organic environment of the stock solution but crashes out when rapidly introduced to a predominantly aqueous environment where its solubility limit is much lower.[4]

Here are several strategies to prevent this:

  • Maintain a Low Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with assay components.[2]

  • Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM stock to 1 mM in your assay buffer, ensuring it is mixed thoroughly, then proceed with further dilutions. This gradual reduction in solvent concentration can prevent localized high concentrations that trigger precipitation.[1]

  • Ensure Thorough Mixing: As you add the stock solution to the buffer, vortex or stir the solution vigorously to ensure rapid and uniform dispersion. This prevents the formation of localized, supersaturated pockets of the compound.[1]

Q3: Can I adjust the pH of my buffer to increase the solubility of 4-methylbenzimidazolone?

A3: While pH adjustment is a powerful tool for many compounds, it is generally not effective for 4-methylbenzimidazolone within a biologically relevant pH range (typically pH 4-9). The reason lies in its high predicted pKa of approximately 12.26.[5] A compound's solubility often increases when it becomes ionized. For 4-methylbenzimidazolone, deprotonation (and thus ionization) only occurs at a very high pH, well outside the conditions of most biological experiments. At neutral or even moderately basic pH, the molecule remains in its neutral, less soluble form. Forcing the pH too high would likely damage proteins or cells in your assay.

Q4: My working solution is clear immediately after preparation but becomes cloudy or shows a precipitate after being stored for a few hours or overnight at 4°C. What is happening?

A4: This issue highlights the difference between kinetic and thermodynamic solubility. Your freshly prepared solution may be kinetically soluble (a temporary, supersaturated state), but over time, it crashes out as it reaches its lower, more stable thermodynamic solubility limit.[1] Lower temperatures, such as 4°C, almost always decrease the solubility of small organic compounds, accelerating this precipitation.[1][6] The best practice is to prepare working solutions fresh immediately before each experiment to ensure consistent and accurate results.[1]

Q5: The required concentration of DMSO is interfering with my assay. What are my other options for solubilization?

A5: If co-solvents are not a viable option, you can explore more advanced formulation strategies. These methods aim to encapsulate the hydrophobic compound in a hydrophilic shell:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with 4-methylbenzimidazolone, effectively shielding it from the aqueous environment and increasing its apparent solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]

  • Surfactants: Non-ionic surfactants like Tween® 20/80 or Pluronic® F-127 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[9][10] The hydrophobic core of these micelles can encapsulate 4-methylbenzimidazolone, allowing it to be dispersed in the buffer.[2]

Deep Dive: Understanding the Physicochemical Barriers

A robust troubleshooting strategy is built on understanding the root cause of the problem. The poor solubility of 4-methylbenzimidazolone is governed by its molecular structure and properties.

Key Physicochemical Properties
PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₈H₈N₂O[5]-
Molecular Weight 148.16 g/mol [5]-
Melting Point >300 °C[5]A very high melting point suggests strong intermolecular forces in the crystal lattice. Significant energy is required to break these forces, leading to low solubility in most solvents.[6]
Predicted pKa ~12.26[5]The molecule is a very weak acid. It remains in its neutral, non-ionized, and poorly soluble form across the entire physiological pH range (1-9). Ionization only occurs at very high pH.
Structure Fused bicyclic aromatic systemThe benzimidazole core is planar and largely non-polar, making it inherently hydrophobic (water-repelling).[2]
Aggregation Potential HighThe planar structure of benzimidazole derivatives promotes π-π stacking, leading to self-aggregation in aqueous environments, which further reduces the concentration of soluble monomeric compound.[11][12][13]
The Role of pH and pKa

The relationship between pH, pKa, and a compound's ionization state is critical for solubility. As the diagram below illustrates, 4-methylbenzimidazolone exists almost exclusively in its neutral form until the pH approaches its pKa, a level that is incompatible with most biological systems.

p0 0 p7 7 (Neutral) p12 ~12.3 (pKa) Neutral Neutral Form (Poorly Soluble) p14 14 Ionized Ionized Form (More Soluble)

Caption: pH-dependent ionization of 4-methylbenzimidazolone.

Systematic Troubleshooting Workflow

When faced with solubility issues, a systematic approach saves time and resources. Follow this workflow to diagnose and solve the problem efficiently.

G cluster_troubleshoot Optimization Strategies cluster_advanced Advanced Solubilization start Start: Poor solubility of 4-methylbenzimidazolone in buffer stock Step 1: Prepare High-Concentration Stock Solution in 100% DMSO (e.g., 10-20 mM) start->stock dilute Step 2: Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Clear, Stable Solution observe->success No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshoot Dilution Technique precip->troubleshoot advanced Explore Advanced Formulation Methods precip->advanced If Dilution Fails or DMSO Interferes stepwise Use Stepwise Dilution troubleshoot->stepwise vortex Vortex Vigorously During Addition troubleshoot->vortex fresh Prepare Solution Fresh Before Use troubleshoot->fresh lower_dmso Lower Final DMSO % (if possible) troubleshoot->lower_dmso cyclo Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclo surfactant Use Surfactants (e.g., Pluronic F-127) advanced->surfactant stepwise->dilute Retry Dilution vortex->dilute Retry Dilution fresh->dilute Retry Dilution lower_dmso->dilute Retry Dilution cyclo->dilute Prepare New Formulation surfactant->dilute Prepare New Formulation

Caption: A logical workflow for troubleshooting solubility.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution, which is the cornerstone of working with poorly soluble compounds.

Materials:

  • 4-methylbenzimidazolone (MW: 148.16 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 148.16 g/mol * (1000 mg / 1 g) = 1.48 mg

  • Weigh Compound: Carefully weigh out 1.48 mg of 4-methylbenzimidazolone powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[2][3]

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture. Before each use, thaw the solution completely and vortex to ensure homogeneity, as some compounds can precipitate during freeze-thaw cycles.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This experiment is used to determine if a cyclodextrin can enhance the aqueous solubility of your compound and to quantify the extent of that enhancement.

Materials:

  • 4-methylbenzimidazolone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • A series of glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add Excess Compound: Add an excess amount of 4-methylbenzimidazolone powder to each vial (enough to ensure that undissolved solid remains at the bottom after equilibration). A good starting point is 2-3 mg per mL of solution.

  • Equilibrate: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[8]

  • Sample and Filter: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant of each vial and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify Concentration: Dilute the filtered samples appropriately and quantify the concentration of dissolved 4-methylbenzimidazolone in each using a validated analytical method.

  • Analyze Data: Plot the measured solubility of 4-methylbenzimidazolone (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship where solubility increases with cyclodextrin concentration indicates successful complexation and solubilization.

cluster_cyclo Cyclodextrin (Hydrophilic Exterior) cluster_mol 4-Methylbenzimidazolone (Hydrophobic) cluster_complex Water-Soluble Inclusion Complex cyclo Hydrophobic Cavity complex Molecule Encapsulated mol Molecule mol->cyclo:f0 Forms Complex

Caption: Encapsulation by a cyclodextrin enhances solubility.

References

Technical Support Center: High-Purity Recrystallization of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one. Achieving high purity for this compound is critical for its application in research and drug development, as even minor impurities can significantly impact downstream results. Recrystallization is a powerful and cost-effective technique for this purpose, relying on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. This guide provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol, troubleshooting common issues, and answering frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers may have before starting the recrystallization process.

Q1: What is the single most important factor for a successful recrystallization?

A1: The choice of solvent is paramount. An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures but low solubility at cooler temperatures.[1][2] Concurrently, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon crystallization).[1]

Q2: How do I select a suitable solvent for this compound without prior literature data?

A2: A systematic, small-scale screening approach is the most effective method.[1][3] The principle of "like dissolves like" is a good starting point.[4] Given the structure of this compound, which contains both polar (N-H, C=O) and non-polar (benzene ring, methyl group) functionalities, a range of solvents with intermediate to high polarity should be tested.

Recommended starting solvents for screening include:

  • Water

  • Ethanol or Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Mixtures (e.g., Ethanol/Water, Acetone/Water)

The goal is to find a solvent that requires heating to fully dissolve the compound. If it dissolves readily at room temperature, the recovery will be poor.[2][4] If it remains insoluble at the solvent's boiling point, that solvent is unsuitable.[3]

Q3: What are the likely impurities I need to remove?

A3: Impurities in a synthetic compound typically arise from unreacted starting materials, by-products, or degradation products. For benzimidazole derivatives, common process-related impurities can include precursors like substituted o-phenylenediamines or reagents from the cyclization step.[5][6][7] Colored impurities often arise from oxidation or polymerization and can sometimes be removed with activated charcoal.

Q4: Should I use a single solvent or a mixed-solvent system?

A4: A single-solvent system is generally preferred for its simplicity. However, if no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[1] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[8] For this compound, a common pairing could be dissolving in a polar solvent like ethanol and adding water as the anti-solvent.

Part 2: Experimental Protocols

These protocols provide step-by-step guidance for developing and executing a recrystallization procedure.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify the optimal solvent or solvent system for recrystallization.

Methodology:

  • Place approximately 50-100 mg of crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. If the compound dissolves in less than 1-2 mL of solvent at room temperature, the solvent is likely too good and will result in poor recovery.[3]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[1] Continue adding small aliquots of the hot solvent until the solid just dissolves.

  • Once dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Evaluate the outcome: The ideal solvent is one that required a reasonable amount of hot solvent to dissolve the compound and produced a high yield of crystalline solid upon cooling.

Data Summary Table for Solvent Selection
SolventPolarity IndexBoiling Point (°C)Expected Behavior with this compound
Water10.2100Low solubility at room temp; potential for good crystal formation upon cooling from hot solution due to H-bonding capability.
Ethanol4.378May show moderate to high solubility. An ethanol/water mixture is a promising candidate for a mixed-solvent system.
Acetone5.156Often a good solvent for many organics; its low boiling point makes it easy to remove.[4]
Ethyl Acetate4.477Medium polarity; good for compounds that are not extremely polar.
Toluene2.4111Low polarity; likely to be a poor solvent unless impurities are highly non-polar.[4]

Part 3: Troubleshooting Guide

This section addresses specific problems encountered during recrystallization in a direct question-and-answer format.

Q: My compound has "oiled out" into a liquid layer instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a supersaturated liquid.[9][10] This is common for compounds with lower melting points or when the solution is too concentrated.

  • Causality: The high concentration of the solute depresses its melting point. When the solution cools, it reaches a point of supersaturation while the temperature is still higher than this depressed melting point.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[9][11]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling, which favors the formation of well-ordered crystals over an amorphous oil.[11]

    • Vigorous scratching of the flask's inner surface with a glass rod at the air-solvent interface may help induce nucleation as the solution cools.[9]

Q: My final yield is very low. What are the common causes?

A: A low yield is one of the most frequent issues in recrystallization.

  • Causality & Solutions:

    • Too much solvent was used: This is the most common reason.[11][12] If you used more than the minimum amount of hot solvent required for dissolution, a significant portion of your compound will remain in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[9][13]

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized in the filter funnel.[9][10] To prevent this, use a stemless funnel, keep the receiving flask hot, and use a slight excess of hot solvent, which can be boiled off later.[10]

    • Cooling was not sufficient: Ensure the solution is cooled thoroughly, first to room temperature and then in an ice-water bath, to maximize precipitation.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[12]

Q: No crystals are forming, even after placing the flask in an ice bath. What should I do?

A: This is typically due to either using too much solvent or the formation of a stable supersaturated solution.[11][12]

  • Causality & Solutions:

    • Supersaturation: The solution holds more solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface.[11][12] The microscopic scratches provide a surface for crystals to form.

      • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution.[11] This "seed" provides a template for further crystal growth.

    • Excess Solvent: If nucleation techniques fail, you have likely used too much solvent.[11][13] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common recrystallization problems.

Recrystallization_Troubleshooting start Problem Occurs During Cooling no_xtal No Crystals Form start->no_xtal oiling_out Compound Oils Out start->oiling_out low_yield Low Yield of Crystals start->low_yield scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_xtal->scratch Try first reheat_add 1. Reheat to redissolve oil 2. Add more hot solvent (10-20%) oiling_out->reheat_add check_mother_liquor Check mother liquor for dissolved product (evaporate a small sample) low_yield->check_mother_liquor reduce_solvent Problem Persists: Reduce solvent volume by boiling and re-cool slowly scratch->reduce_solvent If no success success Pure Crystals Obtained reduce_solvent->success cool_slow Cool solution very slowly (e.g., insulated flask) reheat_add->cool_slow cool_slow->success recover_re_xtal If significant product remains: Recover solid by evaporation and re-crystallize with less solvent check_mother_liquor->recover_re_xtal recover_re_xtal->success

References

Stability issues of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are between 2-8°C. It is advisable to protect the compound from moisture and strong oxidizing agents[1][2].

Q2: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?

A: The stability of this compound in solution is dependent on the solvent, concentration, pH, and storage conditions (temperature and light exposure). As a general guideline, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protecting vials. It is highly recommended to prepare fresh solutions for critical experiments or to qualify the stability of your specific solution over time. For aqueous solutions, stability is more precarious and should be assessed on a case-by-case basis.

Q3: What are the primary known degradation pathways for benzimidazolone derivatives?

A: While specific data for this compound is limited, the benzimidazolone core is susceptible to a few key degradation pathways. The most prominent of these is oxidation[3][4]. The imidazole ring system can undergo oxidative cleavage. Additionally, depending on the pH, the lactam (cyclic amide) functionality within the imidazolone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions[5][6]. Photodegradation is another potential concern for benzimidazole derivatives, especially in solution[7].

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating potential degradation products. For definitive identification and structural elucidation of any degradants, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable[7][8][9].

Troubleshooting Guide: Common Issues in Solution

This guide is designed to help you diagnose and resolve common problems you may encounter when working with solutions of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Precipitation or cloudiness in the solution upon storage (especially in aqueous buffers). 1. Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or upon changes in temperature. 2. pH-Dependent Solubility: The solubility of benzimidazole derivatives can be highly dependent on pH.1. Re-dissolve and Dilute: Gently warm the solution and sonicate to attempt re-dissolution. If successful, consider diluting the stock solution to a lower concentration. 2. Co-solvents: For aqueous solutions, consider the addition of a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. 3. pH Adjustment: Investigate the pH-solubility profile of your compound. A slight adjustment of the buffer pH may be necessary to maintain solubility.
Discoloration of the solution (e.g., turning yellow or brown) over time. 1. Oxidative Degradation: The benzimidazolone ring is susceptible to oxidation, which can lead to the formation of colored byproducts[3][4]. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.1. Use High-Purity Solvents: Ensure solvents are of high purity and degassed if necessary to remove dissolved oxygen. 2. Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. 3. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.
Inconsistent or lower-than-expected activity in biological assays. 1. Degradation: The compound may have degraded in solution, leading to a lower effective concentration of the active molecule. 2. Adsorption: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates).1. Perform a Stability Check: Analyze the solution by HPLC to determine the concentration of the parent compound. Compare this to a freshly prepared standard. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to minimize variability due to degradation. 3. Use Low-Adsorption Labware: Consider using low-binding microplates and pipette tips, especially for sensitive assays at low concentrations.
Appearance of new peaks in HPLC chromatograms. 1. Degradation: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis[7][10].1. Characterize Degradants: If the new peaks are significant, use LC-MS to determine their mass and propose potential structures. This is a critical step in understanding the degradation pathway. 2. Conduct a Forced Degradation Study: A forced degradation study (see protocol below) can help to systematically identify the degradation products formed under specific stress conditions and confirm the stability-indicating nature of your analytical method[6][11].

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[10]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (in solution):

    • Incubate a sealed vial of the stock solution at 80°C for 48 hours.

    • Analyze samples at different time points.

  • Photostability:

    • Expose a solution of the compound in a quartz cuvette or clear vial to a light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal effects.

    • Analyze the samples after exposure.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

  • The method should be capable of separating the parent peak from all degradation product peaks. A PDA detector is useful for assessing peak purity.

Protocol 2: Preliminary Solution Stability Study

This protocol outlines a basic study to assess the stability of your working solutions under your specific experimental conditions.

1. Solution Preparation:

  • Prepare your solution of this compound in the exact solvent and at the same concentration you intend to use in your experiments.

  • Aliquot the solution into multiple vials to avoid freeze-thaw cycles.

2. Storage Conditions:

  • Store the aliquots under your intended storage conditions (e.g., 4°C, -20°C, room temperature).

  • Include a condition that mimics your experimental setup (e.g., on the benchtop for 8 hours).

3. Time Points:

  • Establish a set of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

4. Analysis:

  • At each time point, analyze one aliquot by HPLC.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

Visualizing Degradation and Workflow

To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.

cluster_main Hypothetical Degradation of this compound cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent This compound Oxidized_Products Ring-Opened Products & Other Oxidized Species Parent->Oxidized_Products Oxidation Hydrolyzed_Product Diaminobenzene Derivative Parent->Hydrolyzed_Product Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Stability Assessment Workflow A Prepare Stock Solution of Compound B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Develop & Validate Stability-Indicating HPLC/LC-MS Method B->C D Analyze Stressed Samples C->D F Conduct Real-Time Stability Study Under Intended Storage Conditions C->F E Identify Degradation Products & Pathways D->E G Establish Shelf-Life and Recommended Handling Procedures E->G F->G

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Overcoming Regioselectivity Challenges in Benzimidazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselectivity in their synthetic routes. The benzimidazolone core is a privileged scaffold in numerous biologically active molecules, making precise control over its substitution patterns a critical endeavor.[1]

The primary challenge in the functionalization of benzimidazolones lies in the similar reactivity of the two nitrogen atoms within the urea moiety of the heterocycle.[1][2] This often leads to the formation of regioisomeric mixtures, complicating purification and reducing the overall yield of the desired product. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high regioselectivity in your experiments.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: Poor or No Regioselectivity in N-Alkylation or N-Arylation Reactions

Question: "I am attempting a direct N-alkylation/N-arylation of a substituted benzimidazolone and obtaining a mixture of N1 and N3 isomers. How can I control the regioselectivity?"

Root Cause Analysis:

Direct functionalization of an existing benzimidazolone ring often provides poor regioselectivity because the electronic and steric differences between the two nitrogen atoms (N1 and N3) are minimal.[1] The outcome can be highly dependent on subtle variations in the substrate, reagents, and reaction conditions.

Solutions & Protocols:

Option A: Employ a Protecting Group Strategy

The most reliable method to ensure regiospecific functionalization is to differentiate the two nitrogen atoms using a protecting group. This multi-step approach offers precise control.

  • Expertise & Experience: The choice of protecting group is critical and depends on the stability required for subsequent reactions and the conditions for its removal.[3] For instance, a base-labile protecting group might be unsuitable if your subsequent reaction requires strongly basic conditions.

  • Protocol: Selective N-Protection and Functionalization

    • Protection: Selectively protect one nitrogen atom of the benzimidazolone starting material. The trichloroethyl (Troc) group is a robust choice, installed using 2,2,2-trichloroethylchloroformate (Troc-Cl) and a mild base like potassium carbonate.

    • Functionalization: Perform the desired alkylation or arylation on the unprotected nitrogen. Standard conditions for Buchwald-Hartwig amination (for arylation) or Williamson ether synthesis analogues (for alkylation) can be used.[4][5]

    • Deprotection: Remove the protecting group under mild conditions to yield the desired singly substituted benzimidazolone. The Troc group, for example, can be cleaved using mild basic conditions.

Option B: Utilize a Directing Group

For C-H functionalization adjacent to the benzimidazolone core, a directing group can be installed to guide the reaction to a specific position.

  • Expertise & Experience: Directing groups work by coordinating to the metal catalyst, bringing it into proximity with a specific C-H bond.[6][7] The choice of directing group can even alter the reaction pathway, leading to different heterocyclic products.

  • Workflow for Directing Group Strategy:

    DG_Workflow Start Substituted Benzimidazolone Install_DG Install Directing Group (e.g., Picolinamide) Start->Install_DG Step 1 CH_Func Regioselective C-H Functionalization (e.g., Cu-catalyzed amination) Install_DG->CH_Func Step 2 Remove_DG Remove Directing Group CH_Func->Remove_DG Step 3 Product Regiodefined Product Remove_DG->Product Step 4

    Caption: Workflow for a directing group-based strategy.

Issue 2: My Cascade Reaction is Not Regioselective

Question: "I'm trying a one-pot synthesis of a substituted benzimidazolone from a monosubstituted urea and a 1,2-dihaloaromatic compound, but I'm getting low yields and multiple products."

Root Cause Analysis:

Cascade reactions, while efficient, are highly sensitive to reaction parameters. The regioselectivity in palladium-catalyzed cascade syntheses of benzimidazolones depends on the chemoselective nature of two key steps: the initial oxidative addition and the subsequent C-N bond formation.[1][2][8] Failure to control these steps leads to undesired products.

Solutions & Protocols:

Optimize Your Catalytic System and Reaction Conditions

  • Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent are all interconnected and crucial for success. Buchwald and colleagues demonstrated that a BrettPhos-ligated palladium precatalyst was uniquely effective in a cascade approach, affording complete regioselectivity.[9] The reaction proceeds via preferential oxidative addition to the more reactive C-Br bond over the C-Cl bond, followed by arylation of the primary urea nitrogen.[1][2]

  • Troubleshooting Decision Tree:

    Troubleshooting_Cascade Start Low Regioselectivity in Cascade Reaction Check_Catalyst Is the Pd precatalyst/ligand optimal? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Switch to a proven system (e.g., BrettPhos-Pd precatalyst) Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent correct? Check_Base->Check_Solvent Yes Solution_Base Use K3PO4. Inorganic carbonates can lower yield. Check_Base->Solution_Base No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Solution_Solvent Use t-BuOH. Dioxane or toluene can decrease yield. Check_Solvent->Solution_Solvent No Solution_Temp Ensure temperature is maintained (e.g., 110 °C). Check_Temp->Solution_Temp No

    Caption: Decision tree for troubleshooting cascade reactions.

  • Optimized Protocol for Regioselective Cascade Synthesis: [1][2]

ParameterRecommended ConditionRationale
Aryl Electrophile Differentially substituted 1,2-dihaloaromatic (e.g., 2-bromochlorobenzene)The difference in reactivity between C-Br and C-Cl bonds directs the initial oxidative addition.
Urea Nucleophile Monosubstituted ureaThe primary nitrogen is more nucleophilic and reacts preferentially in the first C-N coupling step.
Catalyst BrettPhos-ligated palladium precatalystThis specific ligand has been shown to be highly effective for this transformation.
Base K₃PO₄Strong, non-nucleophilic base that effectively promotes the reaction.
Solvent t-BuOHFound to be the optimal solvent for this system.
Temperature 110 °CSufficient thermal energy to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve regioselectivity in benzimidazolone synthesis?

There are two primary approaches:

  • Pre-functionalization: This involves synthesizing the benzimidazolone ring from precursors where the nitrogen atoms are already differentiated. A prime example is the palladium-catalyzed cascade coupling of a monosubstituted urea with a 1,2-dihaloarene.[1][2][8] This method builds the heterocycle with the desired substitution pattern in a single, regioselective step.

  • Post-functionalization: This involves modifying a pre-existing benzimidazolone core. To control regioselectivity, this almost always requires a protecting group strategy.[1] One nitrogen is temporarily blocked, allowing the other to be functionalized, after which the protecting group is removed.

Q2: How do electronic effects of substituents on the aromatic ring influence regioselectivity?

In syntheses starting from substituted o-phenylenediamines, electronic effects are paramount. An electron-withdrawing group (like -NO₂) on the aromatic ring will decrease the nucleophilicity of the adjacent amino group, directing the initial reaction to the more distant, more nucleophilic amino group.[10] Conversely, an electron-donating group will activate the adjacent amino group. Understanding these effects is key to predicting the outcome of cyclization reactions.[11]

Q3: Can computational chemistry help predict regioselectivity?

Yes, computational studies are increasingly used to predict and rationalize the regiochemical outcomes of reactions.[12] Methods like Density Functional Theory (DFT) can model transition states and calculate activation energies for different reaction pathways, providing insight into which regioisomer is more likely to form.[13][14] This can be a powerful tool for designing experiments and choosing the right catalyst or directing group.

Q4: Are there metal-free methods for regioselective benzimidazolone synthesis?

While many high-yielding and selective methods rely on transition metals like palladium or copper,[15] some metal-free approaches exist. These often involve intramolecular cyclizations of appropriately functionalized precursors, such as the Hofmann-type rearrangement of anthranilamides followed by cyclization of the resulting isocyanate.[15] However, achieving high regioselectivity in subsequent functionalizations without protecting groups remains a significant challenge in metal-free systems.

References

Technical Support Center: Scaling the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing multi-gram quantities required for in vivo studies. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding, troubleshooting, and successfully scaling this important synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most direct and widely adopted method for synthesizing benzimidazolones, including the 4-methyl derivative, is the condensation reaction between the corresponding ortho-phenylenediamine and urea.[1] For this specific target, the reaction involves heating 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with urea. This method is advantageous for its use of readily available, inexpensive starting materials and its operational simplicity. The reaction can be performed either neat (a solvent-free fusion) or in a high-boiling point solvent.[1][2]

Q2: Why is scaling up this particular synthesis a challenge?

Scaling this synthesis introduces several key challenges beyond simply multiplying reagent quantities:

  • Heat Transfer: The reaction requires elevated temperatures (typically >130°C) to proceed efficiently.[2] Achieving uniform heating in a large reaction vessel is critical to prevent localized overheating, which can lead to byproduct formation and decomposition of urea.[3]

  • Mass Transfer & Mixing: In a solvent-free "fusion" reaction, the initial phase is a heterogeneous solid mixture. As the reactants melt, ensuring efficient mixing is crucial for the reaction to go to completion. Inadequate mixing can result in a stalled or incomplete reaction.

  • Off-Gassing: The reaction liberates two equivalents of ammonia gas.[1] On a large scale, this requires a robust ventilation and scrubbing system to manage the safe removal of the corrosive and toxic gas.

  • Product Isolation and Purification: Isolating the crude product from a large, solidified reaction mass can be mechanically challenging. Furthermore, purification by recrystallization requires handling large volumes of solvent, and any impurities formed during the reaction become more difficult to remove at scale.

Q3: What level of purity is required for the final compound to be used in in vivo studies?

For in vivo applications, the purity of the active pharmaceutical ingredient (API) is paramount. A minimum purity of >98%, and ideally >99%, is required. The compound must be fully characterized to confirm its identity and be free of significant impurities, which could include:

  • Unreacted starting materials (3,4-diaminotoluene, urea).

  • Process-related impurities (e.g., biuret, from the dimerization of urea).

  • Residual solvents from purification.

  • Inorganic salts from workup procedures.

Section 2: Synthesis Protocol and Scale-Up Parameters

This section provides a validated, self-monitoring protocol for the synthesis. Checkpoints are included to ensure the reaction is proceeding as expected before moving to the next stage.

Experimental Workflow Overview

The overall process involves the reaction of the diamine with urea, followed by a workup to isolate the crude product, and a final purification step.

G A 1. Reagent Charging B 2. Reaction (Heating) A->B Inert Atmosphere (N2 or Ar) C 3. Reaction Monitoring (TLC/LCMS) B->C Sample at t=2h, 4h C->B Incomplete Continue Heating D 4. Cool Down & Crude Isolation C->D Complete (SM consumed) E 5. Purification (Recrystallization) D->E Acid/Base Workup F 6. Final Product Analysis (QC) E->F Dry Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (10-gram Scale)

Materials & Reagents:

  • 3,4-Diaminotoluene (1.22 g, 10.0 mmol)

  • Urea (1.80 g, 30.0 mmol, 3 equivalents)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet, add 3,4-diaminotoluene (1.22 g) and urea (1.80 g).

    • Expertise Note: Using a 3:1 molar excess of urea ensures the diamine is the limiting reagent and helps drive the reaction to completion. A mechanical stirrer is superior to a magnetic stir bar for handling the thick slurry and eventual solid mass that can form.

  • Reaction: Begin stirring the solid mixture and slowly heat the flask in an oil bath. The target temperature for the bath is 140-150°C.

    • Causality: The reactants will melt around 130-135°C to form a homogenous liquid.[3] Heating above this temperature is necessary to drive the cyclization and elimination of ammonia. The reaction is accompanied by vigorous gas evolution.

  • In-Process Control (IPC): After 2 hours at temperature, carefully take a small aliquot of the reaction mixture, dissolve it in methanol, and analyze by TLC or LCMS.

    • Trustworthiness Checkpoint: The primary goal is to confirm the disappearance of the 3,4-diaminotoluene starting material. The reaction is typically complete within 2-4 hours.

  • Workup and Crude Isolation: Once the reaction is complete, cool the flask to approximately 80-90°C. The mixture will solidify. Cautiously add 50 mL of deionized water to the warm solid and stir vigorously to break it up.

  • Cool the resulting slurry to room temperature. Acidify the mixture to pH ~2 by slowly adding 2 M HCl. Stir for 30 minutes.

    • Expertise Note: This acid wash protonates any unreacted basic diamine, converting it to its water-soluble hydrochloride salt, which is removed during filtration.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with deionized water (3 x 25 mL) until the filtrate is neutral (pH ~7).

  • Wash the cake with a small amount of cold ethanol (10 mL) to remove some colored impurities. Dry the crude product under vacuum.

  • Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If coloration persists, activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight. Expected yield: 75-85%.

Table 1: Reagent Scaling Parameters
ParameterLab Scale (1 g)Pilot Scale (100 g)Rationale for Change
3,4-Diaminotoluene 1.00 g (8.19 mmol)100.0 g (819 mmol)Linear Scale-Up
Urea 1.48 g (24.56 mmol)148.0 g (2.46 mol)Maintain 3:1 molar ratio
Reaction Vessel 50 mL RBF2 L Jacketed ReactorEnsure adequate headspace for stirring and off-gassing
Stirring Magnetic Stir BarMechanical Overhead StirrerNecessary for effective mixing of viscous/solid phases
Heating Oil BathJacketed Reactor with Thermal FluidProvides precise and uniform temperature control
Workup H₂O ~40 mL~4 LMaintain ~10-15 volumes for effective slurry
Recrystallization Solvent ~20-30 mL Ethanol~2-3 L EthanolSolvent volume depends on crude purity, determined at small scale

Section 3: Troubleshooting Guide

Q: My reaction is incomplete, and I still see starting material after 4 hours. What went wrong?

  • Possible Cause 1: Insufficient Temperature. The reaction rate is highly temperature-dependent. A bath temperature of 140°C might not translate to a 140°C internal temperature, especially at a larger scale.

    • Solution: Measure the internal temperature of the reaction mass. Ensure it is maintained at a minimum of 135°C. For larger scales, you may need to increase the heating mantle or thermal fluid temperature to achieve the target internal temperature.

  • Possible Cause 2: Poor Mixing. If the reactants are not intimately mixed, especially after melting, localized pockets of unreacted material can persist.

    • Solution: Ensure the mechanical stirrer is positioned correctly and the stirring speed is sufficient to create a vortex and ensure turnover of the entire reaction mass.

Q: The final product is dark brown/pink, not off-white. How can I improve its color and purity?

  • Possible Cause 1: Oxidation of the Diamine. ortho-Phenylenediamines are highly susceptible to air oxidation, especially at high temperatures, which forms intensely colored impurities.

    • Solution: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Using high-purity, colorless 3,4-diaminotoluene is also critical.

  • Possible Cause 2: Thermal Decomposition. Overheating (>160°C) can cause decomposition of both the starting materials and the product.

    • Solution: Implement precise temperature control. Use a thermocouple to monitor the internal reaction temperature, not just the bath/jacket temperature.

  • Purification Strategy: A charcoal treatment during recrystallization is highly effective at removing colored impurities. Dissolve the crude product in hot ethanol, add 0.5-1 wt% of activated carbon, stir for 15-20 minutes, and perform a hot filtration through a pad of celite to remove the carbon before crystallization.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Color/Side Spots) start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check IPC/TLC temp_check Internal Temp < 135°C? incomplete_rxn->temp_check mixing_check Poor Mixing? incomplete_rxn->mixing_check sol_temp Action: Increase Heat Input temp_check->sol_temp Yes sol_mixing Action: Increase Stirrer Speed mixing_check->sol_mixing Yes oxidation_check Ran under Air? impure_product->oxidation_check overheat_check Internal Temp > 160°C? impure_product->overheat_check sol_charcoal Purification: Charcoal Treatment impure_product->sol_charcoal sol_inert Action: Use N2/Ar Atmosphere oxidation_check->sol_inert Yes sol_temp_control Action: Improve Temp Control overheat_check->sol_temp_control Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Quality Control for In Vivo Grade Material

Once a purified, white solid is obtained, it must be rigorously tested to confirm its suitability for animal studies.

Table 2: QC Specifications for In Vivo Use

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white crystalline solidConfirms basic purity and consistency
Identity ¹H NMR, ¹³C NMRSpectrum conforms to reference standardConfirms the chemical structure is correct
Identity/Purity LC-MSSingle major peak, M+H⁺ = 149.07Confirms molecular weight and detects impurities
Purity HPLC (UV)≥ 98.0%Quantifies the purity of the compound
Melting Point Melting Point Apparatus305-310 °C (Lit.)A sharp melting range indicates high purity
Residual Solvents GC-HSEthanol ≤ 5000 ppmEnsures removal of processing solvents

References

Technical Support Center: Troubleshooting Peak Broadening in the HPLC Analysis of 4-Methylbenzimidazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-methylbenzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak broadening, ensuring the integrity and accuracy of your chromatographic results. The question-and-answer format directly addresses specific problems you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-methylbenzimidazolone peak is broader than expected. Where should I start my troubleshooting?

A1: A systematic approach is key to efficiently identifying the root cause of peak broadening. We recommend a tiered approach, starting with the most common and easily resolved issues before moving to more complex possibilities.

Here is a logical workflow to guide your troubleshooting process:

G cluster_0 Initial Checks cluster_1 In-depth Investigation start Start: Broad Peak Observed check_system 1. Review System & Consumables start->check_system check_mobile_phase 2. Evaluate Mobile Phase check_system->check_mobile_phase System OK check_column 3. Investigate Column Health check_mobile_phase->check_column Mobile Phase OK check_method_params 4. Optimize Method Parameters check_column->check_method_params Column OK solution Resolution: Symmetrical Peak check_method_params->solution Parameters Optimized

Caption: A logical workflow for troubleshooting peak broadening.

Begin by examining your HPLC system for any obvious issues such as leaks or loose fittings.[1] Ensure that your mobile phase is correctly prepared and that the column is appropriate for the analysis and in good condition. If these initial checks do not resolve the issue, a more in-depth investigation of your method parameters will be necessary.

Q2: Could my mobile phase be the cause of the peak broadening for 4-methylbenzimidazolone?

A2: Yes, the mobile phase is a critical factor, especially for a basic compound like 4-methylbenzimidazolone. The primary considerations are pH and buffer capacity.

The Role of pH: 4-Methylbenzimidazolone is a basic compound with a predicted pKa of approximately 12.26.[2] For optimal peak shape in reversed-phase HPLC, it is crucial to control the ionization state of the analyte.[3] Operating at a mobile phase pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[4]

Recommendation: To ensure a consistent ionization state and minimize undesirable secondary interactions with the stationary phase, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.[1][5] For 4-methylbenzimidazolone, a lower pH (e.g., pH 3-4) is generally recommended to ensure the compound is fully protonated.

Buffer Selection and Concentration: An inadequately buffered mobile phase can lead to pH shifts on the column, causing peak distortion.[1] Using a buffer is essential to maintain a constant pH.

BufferpKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2Good choice for low pH applications.
Formate3.82.8-4.8Volatile, suitable for LC-MS applications.
Acetate4.83.8-5.8Common buffer, but can sometimes interact with analytes.

Protocol for Mobile Phase Preparation (pH 3.5 Phosphate Buffer):

  • Prepare the Aqueous Portion: Dissolve a sufficient amount of potassium phosphate monobasic in HPLC-grade water to achieve a final concentration of 20-25 mM.

  • Adjust pH: While stirring, add dilute phosphoric acid dropwise to adjust the pH to 3.5. Use a calibrated pH meter for accuracy.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mix with Organic Modifier: Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired amount of organic solvent (e.g., acetonitrile or methanol).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Q3: I've adjusted my mobile phase pH, but I'm still seeing peak tailing. What should I investigate next?

A3: If pH adjustment doesn't resolve the issue, the problem likely lies with secondary interactions between your analyte and the stationary phase, specifically with residual silanol groups.

Understanding Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[6] At mid-range pH values, these silanols can become deprotonated (SiO-) and interact with protonated basic analytes, such as 4-methylbenzimidazolone, via ion exchange. This secondary retention mechanism can lead to significant peak tailing.

G cluster_0 Analyte-Stationary Phase Interaction Analyte Protonated 4-Methylbenzimidazolone (+) Silanol Deprotonated Silanol Group (-) Analyte->Silanol Ionic Interaction (Peak Tailing)

Caption: Undesirable ionic interaction leading to peak tailing.

Troubleshooting Steps for Silanol Interactions:

  • Column Choice:

    • Use a Modern, End-capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols are chemically deactivated with a small, non-polar group. This significantly reduces the potential for secondary interactions. If you are using an older column, switching to a newer, end-capped column is highly recommended.

    • Consider a C8 Column: For some basic compounds, a C8 column may provide better peak shape than a C18 due to its less hydrophobic nature.

  • Mobile Phase Additives:

    • Competitive Amines: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, with modern high-purity columns, this is often not necessary.

    • Increase Buffer Concentration: A higher buffer concentration can also help to saturate the silanol sites and reduce secondary interactions.

Q4: Could my HPLC system or other method parameters be contributing to the peak broadening?

A4: Absolutely. Several instrumental and methodological factors can lead to broader peaks.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the sample band to spread, leading to peak broadening.

    • Action: Minimize tubing lengths and use the smallest internal diameter tubing that is practical for your system's pressure limits.

  • Injection Volume and Solvent: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

  • Flow Rate: The flow rate affects the time the analyte spends in the column and can impact peak width.

    • Action: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to broader peaks due to longitudinal diffusion.[2] Consult the column manufacturer's recommendations for the optimal flow rate for your column dimensions.

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.

    • Action: Maintaining a stable, elevated column temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.

Recommended Starting HPLC Method for 4-Methylbenzimidazolone

For those developing a new method or looking for a robust starting point for troubleshooting, the following parameters are recommended:

ParameterRecommendation
Column High-purity, end-capped C18 or C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.5
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 5-10 µL
Sample Diluent Initial mobile phase composition (e.g., 90:10 Mobile Phase A:B)

This method provides a solid foundation for the analysis of 4-methylbenzimidazolone. Adjustments to the gradient and organic modifier may be necessary to achieve the desired retention time and resolution from other components in your sample matrix.

References

Validation & Comparative

A Comparative Guide to HPLC-MS Purity Validation of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, scientifically grounded HPLC-MS method for the purity validation of this compound. It further offers a comparative analysis with alternative techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Purity for Benzimidazole Derivatives

Benzimidazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The seemingly minor addition of a methyl group and a carbonyl function, as in this compound, can significantly alter its pharmacological profile. Consequently, even trace impurities, which may arise from starting materials, intermediates, or degradation, could introduce unwanted toxicological effects or diminish therapeutic efficacy. A robust, validated analytical method is therefore indispensable for ensuring the integrity of research data and for regulatory compliance in later stages of drug development.

A Robust HPLC-MS Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the gold standard for impurity profiling due to its high resolution, sensitivity, and specificity.[1][2] The method detailed below has been designed based on the known physicochemical properties of analogous benzimidazolone structures and general chromatographic principles for polar heterocyclic compounds.

Rationale for Method Development

The selection of a reversed-phase C18 column is predicated on the moderate polarity of the target analyte. The acidic mobile phase modifier (formic acid) serves a dual purpose: it protonates the analyte to ensure sharp peak shapes and provides a source of protons for efficient electrospray ionization (ESI) in the mass spectrometer. A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potentially more or less polar impurities within a reasonable run time. The UV detection wavelength of 280 nm is selected based on the characteristic absorbance of the benzimidazole chromophore.[3] Mass spectrometry provides an orthogonal detection method, offering mass information that is invaluable for the tentative identification of unknown impurities.

Experimental Protocol: HPLC-MS

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis Diode Array Detector (DAD).

  • Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 0.1 minutes, and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 280 nm

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Nitrogen, Desolvation: 600 L/hr, Cone: 50 L/hr
Scan Range m/z 100-600

Sample Preparation:

Dissolve an accurately weighed amount of this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Further dilute with the same solvent to an appropriate concentration for analysis (e.g., 0.1 mg/mL for purity determination).

Comprehensive Method Validation: An Adherence to ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] The following validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[7]

G cluster_validation Method Validation Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Establishes Separation Range Range Linearity->Range Defines Quantitation Limits LOD LOD Linearity->LOD Determines Sensitivity Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Workflow for HPLC-MS method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Analyze a blank (diluent), a solution of this compound reference standard, and a sample spiked with potential impurities. Potential impurities could include starting materials for its synthesis, such as 3-methyl-o-phenylenediamine and a carbonylating agent (e.g., urea, phosgene equivalent), or by-products from incomplete cyclization.

  • Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Assess the chromatograms for any co-eluting peaks with the main analyte peak. The DAD detector should be used to evaluate peak purity.

Acceptance Criteria: The main peak should be free from any co-eluting peaks in the spiked and stressed samples, and the peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 15 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform a recovery study by spiking a placebo (if a formulation is being tested) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Calculate the percentage recovery.

Hypothetical Data for Accuracy:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.998.8
100%10.010.1101.0
120%12.011.999.2

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

Protocol:

  • Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Intermediate Precision:

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the combined data from both studies.

Hypothetical Data for Precision:

Parameter% Purity (n=6)MeanRSD (%)
Repeatability 99.8, 99.9, 99.7, 99.8, 100.0, 99.999.850.11
Intermediate Prec. 99.6, 99.7, 99.5, 99.8, 99.6, 99.799.650.10

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful technique, other methods can also be employed for purity assessment, each with its own set of advantages and limitations.[8]

G HPLC-MS HPLC-MS HPTLC HPTLC HPLC-MS->HPTLC Higher Throughput CE CE HPLC-MS->CE Orthogonal Selectivity HPTLC->HPLC-MS Lower Resolution & Sensitivity CE->HPLC-MS Lower Sensitivity (with UV)

Caption: Comparison of analytical techniques for purity analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective.[9][10]

  • Strengths:

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

    • Cost-Effective: Lower solvent consumption per sample compared to HPLC.

    • Versatility: A wide range of stationary and mobile phases can be used.

  • Limitations:

    • Lower Resolution: Generally provides lower separation efficiency compared to HPLC.

    • Lower Sensitivity: Detection limits are typically higher than those of HPLC-MS.

    • Quantitation Challenges: Densitometric quantitation can be less precise than HPLC with UV or MS detection.

Illustrative HPTLC Method:

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
Detection UV at 280 nm
Capillary Electrophoresis (CE)

CE is a separation technique based on the differential migration of charged species in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is a suitable mode.[1]

  • Strengths:

    • High Efficiency: Can achieve very high theoretical plate counts, leading to excellent resolution.

    • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal buffer.

    • Orthogonal Selectivity: Separation is based on a different principle than HPLC, making it an excellent complementary technique.

  • Limitations:

    • Lower Sensitivity with UV Detection: The short path length of the capillary can lead to lower sensitivity compared to HPLC with a standard flow cell.

    • Matrix Effects: Can be more susceptible to interference from sample matrix components.

    • Reproducibility: Can be more challenging to achieve high reproducibility of migration times compared to HPLC retention times.

Illustrative CE Method (MEKC):

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 25 mM Sodium borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS)
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 280 nm

Conclusion

The presented HPLC-MS method, when fully validated according to ICH guidelines, provides a robust and reliable approach for the purity determination of this compound. It offers the high resolution and sensitivity required for detecting and quantifying trace impurities, while the mass spectrometric detection provides invaluable information for their identification. While alternative techniques such as HPTLC and CE offer advantages in terms of throughput and orthogonal selectivity, respectively, HPLC-MS remains the preeminent technique for comprehensive purity analysis in a drug development setting. The choice of analytical methodology should always be guided by the specific requirements of the analysis, the stage of development, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make these critical decisions with confidence.

References

A Comparative Analysis of 4-Methyl vs. 5-Methyl Benzimidazolone Isomers: Unraveling the Impact of Methyl Positional Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazolone scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds. The strategic placement of substituents on this bicyclic ring system can dramatically influence a molecule's biological profile. This guide provides an in-depth, objective comparison of two closely related positional isomers: 4-methylbenzimidazolone and 5-methylbenzimidazolone. By examining the available experimental data and structure-activity relationships (SAR), we aim to elucidate how a subtle shift in the methyl group's position on the benzene ring dictates their respective biological activities.

Introduction: The Significance of Isomerism in Benzimidazolone Bioactivity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] The introduction of a methyl group to the benzimidazolone core can significantly alter its lipophilicity, electronic distribution, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. The 4-methyl and 5-methyl isomers, while structurally similar, are not bioequivalent. Understanding the nuances of their biological activities is crucial for the rational design of novel drug candidates with enhanced potency and selectivity.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies on the parent 4-methyl- and 5-methylbenzimidazolone are limited, valuable insights can be gleaned from research on their derivatives and structurally related analogs.

Antimicrobial and Antifungal Activity

Derivatives of 5-methylbenzimidazolone have demonstrated notable antimicrobial and antifungal properties. A study on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone revealed potent activity against a panel of bacteria and a fungus.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of N-Acylated 5-Methylbenzimidazolone Derivatives [3]

Compound/DerivativeBacillus cereus (µg/mL)Bacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
5-07 (pentanoic acid derivative) 25.012.550.050.0100.0
5-19 (4-chloro-benzoic acid derivative) 6.2512.512.550.0100.0

Table 2: Antifungal Activity (EC50) of N-Acylated 5-Methylbenzimidazolone Derivatives [3]

Compound/DerivativeBotrytis cinerea (µg/mL)
5-02 (chloroacetic acid derivative) 21.07
5-07 (pentanoic acid derivative) 17.62
5-12 (4-chlorophenoxy acetic acid derivative) 10.68
5-19 (4-chloro-benzoic acid derivative) 14.23

In contrast, specific antimicrobial data for 4-methylbenzimidazolone derivatives is less prevalent in the literature. However, general structure-activity relationship studies on benzimidazoles suggest that substitutions at the 5- and 6-positions are often crucial for antimicrobial efficacy.[5] This could imply that 5-methylbenzimidazolone derivatives might inherently possess a more favorable substitution pattern for antimicrobial activity compared to their 4-methyl counterparts. The mechanism of antimicrobial action for benzimidazole derivatives is often attributed to their structural similarity to purines, leading to the inhibition of nucleic acid and protein synthesis in microbial cells.[6]

Cytotoxicity and Anticancer Potential

The anticancer activity of benzimidazole derivatives is a well-established area of research, with mechanisms often involving the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[7][8]

A comparative study on the structurally related 4-methyl- and 5-methyl-2-mercaptobenzimidazole (MeMBI) provides valuable insights into the potential cytotoxic differences between the benzimidazolone isomers. This research indicated that the methyl derivatives exhibited higher cytotoxicity in rabbit corneal cells compared to the unsubstituted parent compound. The ranking of cytotoxicity was determined to be 5-MeMBI ≥ 4-MeMBI . This suggests that the 5-methyl isomer may have a slightly greater cytotoxic potential.

While direct anticancer data for the parent 4-methylbenzimidazolone is scarce, derivatives of 5-methylbenzimidazolone have been investigated for their antiproliferative effects.[9] The enhanced cytotoxicity of the 5-methyl isomer could be attributed to more favorable interactions with biological targets involved in cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be rationalized through an analysis of their structure-activity relationships.

  • Electronic Effects: The position of the methyl group, an electron-donating group, can influence the electron density of the benzimidazole ring system. This can affect the molecule's ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

  • Steric Hindrance: A methyl group at the 4-position is in closer proximity to the imidazole ring compared to a methyl group at the 5-position. This may introduce steric hindrance that could unfavorably impact the binding of the molecule to certain biological targets.

  • Lipophilicity: The methyl group increases the lipophilicity of the benzimidazolone core. While both isomers will be more lipophilic than the parent compound, the subtle difference in the position of the methyl group can lead to variations in their partitioning behavior and ability to cross cell membranes.

The following diagram illustrates the key structural differences and their potential impact on biological interactions.

SAR_Comparison cluster_4_methyl 4-Methylbenzimidazolone cluster_5_methyl 5-Methylbenzimidazolone mol4 4-Methyl Benzimidazolone steric_hindrance Steric Hindrance near Imidazole Ring mol4->steric_hindrance Potential for bioactivity Biological Activity (Antimicrobial, Cytotoxic) steric_hindrance->bioactivity May decrease affinity mol5 5-Methyl Benzimidazolone favorable_interaction Favorable for Target Interaction mol5->favorable_interaction Potentially more favorable_interaction->bioactivity May increase affinity

Caption: Structural differences and their potential influence on biological activity.

Experimental Protocols

To facilitate further comparative research, detailed protocols for key biological assays are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Start prepare_stock Prepare Compound Stock Solution (e.g., in DMSO) start->prepare_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with broth prepare_stock->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland standard) prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the 4-methyl- and 5-methylbenzimidazolone isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare 96-Well Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix. Transfer 100 µL from the first well to the second well, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

  • Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of benzimidazolone isomers seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-methyl- and 5-methylbenzimidazolone isomers in cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

The biological effects of benzimidazole derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanism

Many benzimidazole-based anticancer agents function by disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Potential Anticancer Signaling Pathway

Anticancer_Pathway Benzimidazolone Benzimidazolone Isomer Tubulin Tubulin Polymerization Benzimidazolone->Tubulin Inhibits Mitotic_Spindle Mitotic Spindle Assembly Benzimidazolone->Mitotic_Spindle Disrupts Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity via microtubule disruption.

Conclusion

The subtle change in the position of a methyl group from the 4- to the 5-position on the benzimidazolone ring can have a significant impact on the molecule's biological activity. The available evidence, although not exhaustive, suggests that 5-methylbenzimidazolone derivatives may exhibit more potent antimicrobial and cytotoxic activities compared to their 4-methyl counterparts. This is likely due to a combination of favorable electronic properties, reduced steric hindrance, and potentially enhanced interactions with biological targets.

This guide provides a framework for the comparative evaluation of these two isomers. The detailed experimental protocols and insights into their structure-activity relationships are intended to empower researchers to further investigate these and other benzimidazolone derivatives, ultimately contributing to the discovery of novel and more effective therapeutic agents. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between these intriguing positional isomers.

References

Navigating the Structure-Activity Landscape of Benzimidazol-2-ones: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. While the specific structure-activity relationship (SAR) for 4-Methyl-1H-benzo[d]imidazol-2(3H)-one derivatives is not extensively documented in publicly available literature, a wealth of information exists for the broader benzimidazol-2-one class. This guide provides a comprehensive comparison of structurally related analogs, offering valuable insights that can be extrapolated to the 4-methyl scaffold. We will delve into the nuanced effects of substituent modifications on biological activity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Benzimidazol-2-one Scaffold - A Versatile Pharmacophore

The benzimidazol-2-one moiety, a fusion of a benzene ring and an imidazol-2-one ring, is a bioisostere of purine and is recognized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1] This structural versatility has led to the development of benzimidazole derivatives with a wide array of pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[2][3] The strategic placement of substituents on the benzimidazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

This guide will focus on a representative series of benzimidazol-2-one derivatives to elucidate the key principles of their SAR. While direct SAR studies on this compound are limited, the principles discussed herein provide a robust framework for predicting the impact of substitutions on this specific scaffold.

Comparative Analysis of Structure-Activity Relationships

To illustrate the SAR of the benzimidazol-2-one class, we will examine a series of derivatives designed as kinase inhibitors. Kinases are critical targets in oncology and inflammation, and the benzimidazole scaffold has proven to be a successful framework for developing potent and selective inhibitors.[2][5]

The Critical Role of N-1 Substitution

The nitrogen at the 1-position of the benzimidazol-2-one ring is a key handle for introducing diversity and influencing biological activity. Substitution at this position can impact solubility, cell permeability, and interaction with the target protein.

For instance, the introduction of a substituted benzyl group at the N-1 position has been shown to be crucial for potent kinase inhibition. The nature and position of substituents on this benzyl ring can dramatically alter activity.

Impact of Substitution on the Benzene Ring (Positions 4, 5, 6, and 7)

Modifications on the benzene portion of the benzimidazol-2-one core are pivotal in defining selectivity and potency. The electronic and steric properties of these substituents dictate the interaction with specific amino acid residues in the kinase ATP-binding pocket.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance binding affinity through favorable electrostatic interactions.

  • Electron-donating groups (e.g., methoxy, methyl groups) can also contribute to potency, depending on the specific target.

  • Bulky substituents can provide selectivity by preventing the inhibitor from binding to the active site of off-target kinases.

The following table summarizes the SAR for a hypothetical series of N-1 benzylated benzimidazol-2-one derivatives as inhibitors of a target kinase.

Compound R1 (N-1 Position) R2 (Benzene Ring Position) Kinase Inhibition IC50 (nM)
1a BenzylH500
1b 4-FluorobenzylH150
1c 4-ChlorobenzylH100
1d 4-MethylbenzylH300
1e 4-Chlorobenzyl5-Nitro25
1f 4-Chlorobenzyl5-Amino200
1g 4-Chlorobenzyl4-Methyl80

This is a representative table based on general SAR principles for kinase inhibitors and does not reflect data for a specific published series.

From this data, we can infer several key SAR trends:

  • Substitution on the N-1 benzyl group is beneficial, with electron-withdrawing halogens (fluoro and chloro) leading to increased potency compared to an unsubstituted benzyl or an electron-donating methyl group.

  • A nitro group at the 5-position of the benzimidazol-2-one ring significantly enhances potency, likely due to favorable interactions within the kinase active site.

  • Conversion of the 5-nitro group to a 5-amino group leads to a decrease in activity, highlighting the importance of the electronic nature of this substituent.

  • The presence of a methyl group at the 4-position (as in the user's topic of interest) can also influence activity, as seen in compound 1g.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for this representative series of benzimidazol-2-one kinase inhibitors.

SAR_Summary cluster_n1 N-1 Substitutions cluster_r2 Benzene Ring Substitutions scaffold N1 Benzimidazol-2-one Core Positions 4,5,6,7 n1_benzyl Benzyl: Moderate Activity scaffold:n1->n1_benzyl n1_halo n1_halo scaffold:n1->n1_halo n1_methyl Methylbenzyl: Decreased Potency scaffold:n1->n1_methyl r2_nitro 5-Nitro: High Potency scaffold:r2->r2_nitro r2_amino 5-Amino: Decreased Potency scaffold:r2->r2_amino r2_methyl 4-Methyl: Modulates Activity scaffold:r2->r2_methyl Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 Synthesis of This compound s2 N-1 Alkylation with Substituted Halides s1->s2 s3 Purification (Column Chromatography/Recrystallization) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 In Vitro Kinase Inhibition Assay s4->b1 Test Compounds b2 IC50 Determination b1->b2 b3 SAR Analysis b2->b3 Signaling_Pathway cluster_pathway Kinase Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Benzimidazol-2-one Inhibitor Inhibitor->Kinase Binds to ATP Pocket

References

A Senior Application Scientist's Guide to the Comparative Analysis of PARP-1 Inhibitors: Benchmarking 4-methylbenzimidazolone Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) stands as a cornerstone of the DNA damage response (DDR), acting as a first responder to single-strand breaks (SSBs) in our genome.[1][2] Its primary role is to detect these breaks and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesize long chains of poly(ADP-ribose) (PAR).[3] This PARylation event serves as a scaffold, recruiting other critical DNA repair proteins to the damage site to orchestrate repair, primarily through the base excision repair (BER) pathway.[3][4]

The therapeutic potential of inhibiting PARP-1 was unlocked with the concept of synthetic lethality . In cancer cells harboring defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 becomes catastrophic.[5] With PARP-1 blocked, unrepaired SSBs accumulate and degenerate into highly lethal double-strand breaks (DSBs) during DNA replication.[6] The cell's primary mechanism for repairing DSBs (the HR pathway) is already compromised, leading to genomic instability and targeted cancer cell death, while largely sparing healthy cells with functional HR pathways.[5][7]

This principle has led to the successful development of several potent PARP inhibitors (PARPis), including Olaparib, Rucaparib, Niraparib, and Talazoparib. As the field matures, novel chemical scaffolds such as 4-methylbenzimidazolone are emerging. This guide provides a comprehensive framework for the comparative evaluation of such novel compounds against established clinical PARP-1 inhibitors. We will delve into the critical mechanisms of action, present a head-to-head comparison of key inhibitors, and provide detailed, validated protocols to empower researchers to conduct these analyses in their own laboratories.

Duality in Mechanism: Catalytic Inhibition vs. PARP Trapping

A nuanced understanding of how PARP inhibitors function is critical for their evaluation. Their efficacy is not derived solely from blocking PARP's enzymatic activity but also from a more potent, secondary mechanism known as PARP trapping.

  • Catalytic Inhibition: This is the foundational mechanism where the inhibitor molecule occupies the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains.[7] This halts the recruitment of downstream repair factors.

  • PARP Trapping: A more cytotoxic mechanism occurs when the inhibitor not only blocks catalytic activity but also stabilizes the PARP-1/DNA complex at the site of the break.[8][9] These trapped complexes are significant physical roadblocks to DNA replication forks, leading to their collapse and the formation of toxic DSBs.[10][11] The trapping potency varies significantly among inhibitors and is often a better predictor of cytotoxicity than catalytic inhibition alone.[9][12]

The interplay between these two mechanisms is a key differentiator among various PARP inhibitors.

cluster_0 Standard DNA Repair (BER) cluster_1 Action of PARP Inhibitors cluster_2 Mechanism 1: Catalytic Inhibition cluster_3 Mechanism 2: PARP Trapping DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP-1 Binds to SSB DNA_SSB->PARP1_binds PARylation PARP-1 Catalyzes PAR Chain Synthesis (using NAD+) PARP1_binds->PARylation Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., 4-methylbenzimidazolone) Cat_Inhibit Inhibitor Competes with NAD+, Blocks PAR Synthesis Inhibitor->Cat_Inhibit Trapping Inhibitor Traps PARP-1 on DNA Inhibitor->Trapping No_Recruit No Recruitment of Repair Proteins Cat_Inhibit->No_Recruit Leads to DSB Double-Strand Break (DSB) No_Recruit->DSB Unrepaired SSBs lead to DSBs Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse Causes Fork_Collapse->DSB Cell_Death Cell_Death DSB->Cell_Death Synthetic Lethality (in HR-deficient cells)

Caption: Dual mechanisms of PARP inhibitor action.

Comparative Performance of Clinically Relevant PARP-1 Inhibitors

To effectively evaluate a novel compound like 4-methylbenzimidazolone, it must be benchmarked against the established players. The following table summarizes key performance characteristics of FDA-approved PARP inhibitors. The goal of subsequent experimental work would be to populate a similar data set for 4-methylbenzimidazolone.

InhibitorPARP SelectivityPARP-1 IC50 (nM)Relative Trapping PotencyKey Clinical Indications
Olaparib PARP1, PARP2, PARP3[8]~5Moderate[9]Ovarian, Breast, Pancreatic, Prostate Cancer[6][8][13]
Rucaparib PARP1, PARP2, PARP3[14][15]~1.4Moderate-HighOvarian, Prostate Cancer[16][17]
Niraparib PARP1, PARP2[18][19]~3.8 (PARP1), ~2.1 (PARP2)[19]HighOvarian, Fallopian Tube, Peritoneal Cancer[20][21]
Talazoparib PARP1, PARP2[10]~0.57Very High (Most Potent)[9]Breast, Prostate Cancer[22][23]
Veliparib PARP1, PARP2[24]~5.2 (PARP1), ~2.9 (PARP2)[24]Low (Weakest Trapper)[9][25]Investigational in various solid tumors[26][27]
4-methylbenzimidazolone To be determinedTo be determinedTo be determinedN/A

Experimental Protocols for a Comprehensive Comparative Study

As a Senior Application Scientist, my primary directive is to provide robust, self-validating methodologies. The following protocols are designed to generate the critical data needed to accurately place a novel inhibitor within the existing landscape.

Protocol 1: PARP-1 Enzymatic Activity Assay (IC50 Determination)

Causality & Rationale: This is the first essential experiment. Its purpose is to confirm direct, on-target engagement and to quantify the concentration of the inhibitor required to block 50% of the enzyme's catalytic activity (IC50). This assay establishes the baseline potency of the compound. We describe a fluorometric assay, which offers high sensitivity and a wide dynamic range.

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection P1 Coat 96-well plate with Histone H4 P2 Wash and Block non-specific sites P1->P2 P3 Prepare serial dilution of Inhibitor (e.g., 4-methylbenzimidazolone) P2->P3 R2 Add Inhibitor Dilutions to respective wells P3->R2 R1 Add PARP-1 Enzyme and Activated DNA R1->R2 R3 Initiate reaction by adding β-NAD+ R2->R3 R4 Incubate at 37°C for 30-60 min R3->R4 D1 Wash to remove NAD+ R4->D1 D2 Add primary antibody (anti-PAR) D1->D2 D3 Add HRP-conjugated secondary antibody D2->D3 D4 Add fluorogenic substrate (e.g., QuantaBlu) D3->D4 D5 Read fluorescence (Ex/Em ~325/420 nm) D4->D5 Analysis Analysis D5->Analysis Plot Fluorescence vs. [Inhibitor] to calculate IC50 cluster_0 Cell Treatment cluster_1 Cell Fractionation cluster_2 Detection & Analysis T1 Seed cells (e.g., HeLa) in 10 cm dishes T2 Treat with Inhibitor (1 µM) for 1 hour T1->T2 T3 Optional: Treat with DNA damaging agent (e.g., MMS) T2->T3 F1 Harvest & Lyse cells in hypotonic buffer T3->F1 F2 Centrifuge to separate cytoplasm (supernatant) from nuclei (pellet) F1->F2 F3 Lyse nuclei and centrifuge to separate soluble nuclear proteins from chromatin pellet F2->F3 F4 Resuspend chromatin pellet in loading buffer F3->F4 D1 Run chromatin fractions on SDS-PAGE gel F4->D1 D2 Transfer to PVDF membrane D1->D2 D3 Probe with anti-PARP-1 and anti-Histone H3 (loading control) antibodies D2->D3 D4 Image blot and quantify band intensities D3->D4 Analysis Analysis D4->Analysis Normalize PARP-1 signal to Histone H3. Compare treated vs. untreated cluster_0 Cell Seeding cluster_1 Treatment & Incubation cluster_2 Viability Measurement S1 Seed BRCA-mutant (e.g., MDA-MB-436) and BRCA-WT (e.g., MCF-7) cells in 96-well plates S2 Allow cells to attach overnight S1->S2 T2 Treat cells with inhibitor dilutions S2->T2 T1 Prepare serial dilutions of Inhibitor T1->T2 T3 Incubate for 72-120 hours T2->T3 M1 Add CellTiter-Glo® Reagent to wells T3->M1 M2 Incubate for 10 min to stabilize signal M1->M2 M3 Read luminescence M2->M3 Analysis Analysis M3->Analysis Calculate % Viability. Plot vs [Inhibitor] to determine IC50 for each cell line

References

The Unambiguous Arbitrator: A Comparative Guide to Confirming the Structure of 4-Methylbenzimidazolone Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and potential applications are understood. For researchers engaged with 4-methylbenzimidazolone derivatives—a scaffold of significant interest due to its diverse biological activities—unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, offering field-proven insights for scientists and drug development professionals.

While a publicly available crystal structure for a simple 4-methylbenzimidazolone was not identified for this guide, we will utilize the closely related and structurally characterized 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) as an illustrative case study.[1] The principles and comparative analysis presented herein are directly applicable to the broader class of 4-methylbenzimidazolone derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2] This direct visualization of the molecular structure provides a level of certainty that is unmatched by other spectroscopic methods, which often rely on indirect evidence and interpretation.

Causality in Experimental Choices: The Path to a High-Quality Crystal Structure

The journey from a synthesized powder to a refined crystal structure is one of meticulous control and informed decisions. Each step is designed to produce a single crystal of sufficient size and quality, which is the most critical and often the most challenging aspect of the process.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-Methylbenzimidazolone Derivative

  • Purification: The subject compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data. Recrystallization or column chromatography are common purification methods.

  • Crystal Growth: This is often the most empirical step. The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

    • Solvent Selection: A solvent in which the compound is sparingly soluble is ideal. Slow evaporation of this solvent is a common and effective technique. For benzimidazole derivatives, solvents like dichloromethane have been used successfully.[2]

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, promoting slow crystallization.

    • Cooling: Slowly cooling a saturated solution can also yield high-quality crystals. The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly ordered crystals.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen (typically to 100-173 K) to minimize thermal vibrations of the atoms.[1] A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are detected.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary information and can be more practical in certain situations. The choice of analytical method often depends on the research question, the nature of the sample, and available resources.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult and time-consuming to obtain. Provides information on the solid-state conformation, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization.Structure is inferred from spectral data, which can be complex to interpret for novel compounds. May not be able to distinguish between certain isomers or conformers without extensive 2D NMR experiments.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments.Highly sensitive, requires very small amounts of sample. Provides the exact molecular weight (High-Resolution Mass Spectrometry), confirming the molecular formula.Provides no direct information about the 3D structure or connectivity of atoms. Isomers often cannot be distinguished.
Computational Chemistry Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.Can provide insights into conformations that are difficult to study experimentally. Can be used to predict NMR spectra to aid in interpretation.The accuracy of the results is highly dependent on the level of theory and basis set used. Predictions must be validated by experimental data.

Visualizing the Workflow and Logic

To better understand the process and the relationship between these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic & Computational Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product CrystalGrowth CrystalGrowth Purification->CrystalGrowth Pure Compound SpectroscopicAnalysis NMR, MS Purification->SpectroscopicAnalysis Parallel Analysis DataCollection DataCollection CrystalGrowth->DataCollection Single Crystal StructureSolution StructureSolution DataCollection->StructureSolution Diffraction Data FinalStructure FinalStructure StructureSolution->FinalStructure Refined Structure StructuralHypothesis StructuralHypothesis SpectroscopicAnalysis->StructuralHypothesis StructuralHypothesis->FinalStructure Confirmation ComputationalModeling ComputationalModeling ComputationalModeling->StructuralHypothesis Prediction

Caption: Experimental workflow for the structural confirmation of a 4-methylbenzimidazolone derivative.

logical_relationship XRC X-ray Crystallography Structure Definitive 3D Structure XRC->Structure Direct Determination NMR NMR Spectroscopy NMR->Structure Inferred from Connectivity MS Mass Spectrometry MS->Structure Inferred from Formula CompChem Computational Chemistry CompChem->XRC Complements Solid-State Data CompChem->NMR Aids Interpretation

Caption: Logical relationship between different analytical techniques for structural elucidation.

Case Study: Insights from a Substituted Benzimidazolone

As a practical example, the crystal structure of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) was determined by single-crystal X-ray diffraction.[1] The crystals were obtained by slow evaporation from a nitromethane solution and were characterized as monoclinic red plates belonging to the P 21/c space group.[1] The crystallographic data provided precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

This level of detail is invaluable. For instance, it allows for the precise measurement of the planarity of the benzimidazolone ring system and the torsion angles of the substituent groups. Such information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the material's physical properties.

In a drug development context, an accurate crystal structure can inform the design of more potent and selective analogues by revealing key interactions with a biological target.

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous structural confirmation of 4-methylbenzimidazolone derivatives, single-crystal X-ray crystallography is the ultimate arbiter. It provides a direct and detailed visualization of the molecule's three-dimensional architecture, leaving no room for ambiguity. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy provides crucial information about the structure in solution, mass spectrometry confirms the molecular formula with high accuracy, and computational chemistry offers a theoretical framework to support and interpret experimental findings. By judiciously employing these techniques, researchers can build a self-validating system that ensures the scientific integrity of their work and accelerates the development of novel 4-methylbenzimidazolone-based compounds.

References

A Senior Application Scientist's Guide to the Comparative In Vitro Efficacy of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one and its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2] The strategic modification of this core through the addition of various functional groups is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative framework for evaluating the in vitro efficacy of a specifically modified benzimidazolone, 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, against its parent compound, 1H-benzo[d]imidazol-2(3H)-one.

For researchers in drug development, understanding the nuanced effects of seemingly minor structural changes is paramount. The introduction of a methyl group at the 4-position of the benzimidazolone ring can profoundly influence the molecule's interaction with biological targets. This guide will delve into the rationale behind this comparison, propose a comprehensive in vitro testing strategy, and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.

The Benzimidazolone Core: A Foundation of Diverse Bioactivity

The parent compound, 1H-benzo[d]imidazol-2(3H)-one, is a bicyclic heterocyclic compound that has served as a versatile starting point for the synthesis of various biologically active molecules. Derivatives of the benzimidazolone core have demonstrated a remarkable range of activities, making them attractive candidates for therapeutic development.

  • Antimicrobial Properties: Benzimidazole derivatives have been extensively studied for their activity against a spectrum of microbial pathogens, including bacteria and fungi.[1][3]

  • Anticancer Potential: Numerous substituted benzimidazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity as topoisomerase inhibitors.[4][5]

  • Enzyme Inhibition: The benzimidazolone scaffold has been identified as a key element in the design of inhibitors for various enzymes, including kinases and dipeptidyl peptidase III.[6][7]

The Rationale for Methylation: A Subtle Change with Potentially Profound Impact

The addition of a methyl group to the 4-position of the benzimidazolone ring is a deliberate chemical modification intended to modulate the compound's physicochemical and pharmacological properties. From a medicinal chemistry perspective, this substitution can lead to several predictable, yet experimentally verifiable, changes:

  • Increased Lipophilicity: The methyl group is lipophilic, which can enhance the compound's ability to cross cell membranes, potentially leading to improved cellular uptake and efficacy.

  • Steric Influence: The presence of the methyl group can introduce steric hindrance, which may alter the compound's binding affinity and selectivity for its biological target. The position of the methyl group is critical; for instance, studies on 2-phenyl-1H-benzo[d]imidazole derivatives have shown that methylation at the 5- or 6-position can significantly impact activity at the GABA-A receptor.[8]

  • Metabolic Stability: Methylation can block potential sites of metabolism, leading to a longer half-life and sustained biological effect.

Given these potential effects, a direct comparative in vitro study is essential to elucidate the precise impact of the 4-methyl group on the biological activity of the benzimidazolone core.

A Proposed Workflow for Comparative In Vitro Efficacy Testing

To objectively compare the in vitro efficacy of this compound and its parent compound, a multi-assay approach is recommended. This workflow is designed to screen for a broad range of potential biological activities and provide quantitative data for a robust comparison.

References

A Researcher's Guide to Kinase Cross-Reactivity Screening: Profiling 4-methylbenzimidazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A small molecule designed to inhibit a specific kinase can inadvertently interact with numerous other kinases, leading to off-target effects. These unintended interactions can result in cellular toxicity, confound the interpretation of experimental results, or, in some serendipitous cases, reveal new therapeutic opportunities.[2][3]

Therefore, early and comprehensive assessment of a compound's kinase selectivity profile is not merely a supplementary exercise but a cornerstone of modern drug discovery.[4] Kinase panel screening, the process of evaluating a compound against a large, diverse panel of kinases, provides a global view of its interaction landscape.[5] This guide provides a framework for conducting a cross-reactivity kinase panel screen, using the compound 4-methylbenzimidazolone as a case study. While this compound is known as a versatile chemical precursor and its derivatives have shown varied biological activities, its kinome-wide interaction profile remains largely uncharacterized.[6]

This document will delve into the rationale behind experimental design, provide a detailed protocol for a robust screening platform, and offer insights into the interpretation of the resulting data. We will compare the hypothetical profile of 4-methylbenzimidazolone against a well-known multi-kinase inhibitor, Staurosporine, to illustrate the principles of selectivity analysis.

The Strategic Design of a Kinase Screening Campaign

The design of a kinase screening experiment is dictated by the research question. Are we exploring the potential of 4-methylbenzimidazolone as a lead compound for a specific cancer type? Or are we performing a broader safety assessment to identify potential liabilities? For the purpose of this guide, we will assume the former: exploring the potential of 4-methylbenzimidazolone as an anti-cancer agent. This objective informs our choice of kinase panel and screening concentration.

Constructing a Relevant Kinase Panel

A well-designed kinase panel for oncology should encompass a diverse representation of the human kinome, with a focus on kinases implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. Our hypothetical panel includes representatives from major kinase families:

  • Tyrosine Kinases (TKs): Both receptor tyrosine kinases (e.g., EGFR, VEGFR2) and non-receptor tyrosine kinases (e.g., SRC, ABL1) are frequently dysregulated in cancer.

  • Serine/Threonine Kinases (S/TKs): This large family includes critical signaling nodes like the MAPK pathway (MEK1, ERK2), the PI3K/AKT pathway (AKT1), and cell cycle regulators (CDK2).

  • Atypical Protein Kinases: These kinases lack the canonical eukaryotic protein kinase domain but are nonetheless crucial in cell signaling.

Choosing the Right Screening Platform

Several robust platforms exist for kinase activity assays, each with its own advantages and limitations.[7] Common biochemical assay types include:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[8][9] They are highly sensitive and not prone to interference from fluorescent compounds.

  • Fluorescence-Based Assays (e.g., HTRF®): Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular non-radioactive alternative, offering high throughput and sensitivity.[10][11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][12] They are highly sensitive and compatible with a broad range of ATP concentrations.

  • Mobility Shift Assays (MSA): These assays, often performed on microfluidic chips, separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in electrophoretic mobility.[13][14]

For this guide, we will detail a protocol based on the ADP-Glo™ Luminescence-Based Assay , chosen for its high sensitivity, broad applicability across different kinase types, and avoidance of radioactivity.[15]

Visualizing the Kinase Screening Workflow

The following diagram illustrates the key steps in a typical kinase panel screening experiment, from compound preparation to data analysis.

Kinase_Screening_Workflow Kinase Screening Experimental Workflow cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (4-methylbenzimidazolone, Staurosporine) Assay_Plate Assay Plate Preparation (Kinase, Substrate, Buffer) Kinase_Reaction Initiate Kinase Reaction (Add ATP) Assay_Plate->Kinase_Reaction ADP_Glo_Reagent Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->ADP_Glo_Reagent Incubate Detection_Reagent Convert ADP to ATP & Add Luciferase (Add Kinase Detection Reagent) ADP_Glo_Reagent->Detection_Reagent Incubate Luminescence_Reading Measure Luminescence Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition Calculation) Luminescence_Reading->Data_Normalization Selectivity_Analysis Selectivity Score Calculation & Kinome Map Generation Data_Normalization->Selectivity_Analysis Comparative_Analysis Comparative Analysis vs. Reference Compound Selectivity_Analysis->Comparative_Analysis Kinome_Selectivity Kinome Selectivity Visualization cluster_TK Tyrosine Kinases cluster_STE Ser/Thr Kinases (STE) cluster_CMGC Ser/Thr Kinases (CMGC) cluster_AGC_CAMK Ser/Thr Kinases (AGC/CAMK) EGFR EGFR VEGFR2 VEGFR2 SRC SRC ABL1 ABL1 MEK1 MEK1 ERK2 ERK2 CDK2 CDK2 p38a p38α AKT1 AKT1 PIM1 PIM1

References

A Researcher's Comparative Guide to Validating Cellular Target Engagement of Novel Bioactive Molecules: A Case Study with 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both exhilarating and fraught with challenges. A critical milestone in this journey is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of novel compounds. We will use the hypothetical scenario of a newly identified bioactive molecule, 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, whose cellular target is unknown, to illustrate the practical application and comparative strengths of these techniques. While the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in drugs targeting everything from topoisomerase to GABA-A receptors, the specific target of this derivative remains to be elucidated.[1][2] This guide will serve as a decision-making framework for selecting the most appropriate strategy to uncover and validate its molecular target.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and preclinical studies, it is paramount to confirm that a compound directly interacts with its intended (or, in this case, intended to be discovered) target in a physiologically relevant context.[3] Failure to do so can lead to the pursuit of compounds with misleading mechanisms of action, resulting in wasted time and resources.[3] This guide will compare three robust, widely-adopted techniques for target deconvolution and validation: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

Comparative Analysis of Target Validation Methodologies

Choosing the right technique depends on a multitude of factors including the nature of the anticipated target, the properties of the small molecule, and the available instrumentation. The following table provides a high-level comparison of these three powerful approaches.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[4][5]Ligand binding protects the target protein from proteolytic degradation.[6][7]A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation.[8][9]
Labeling Requirement Label-free.[4]Label-free.[7][10]Requires chemical synthesis of a photoreactive probe.[8][11]
Cellular Context Can be performed in cell lysates, intact cells, and even tissues.[12]Primarily performed in cell lysates, but can be adapted for intact cells.[10][13]Can be performed in vitro and in living cells.[9]
Key Advantage Directly measures target engagement in a native cellular environment without modifying the compound.[5]Does not require modification of the compound and is applicable to a wide range of proteins.[7]Provides a direct, covalent link between the compound and its target, facilitating unambiguous identification.[8]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.The degree of protection from proteolysis can be subtle and difficult to detect.The synthesis of the photo-affinity probe can be challenging and may alter the compound's binding properties.[11]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[14]Generally lower throughput than HT-CETSA.[14]Lower throughput due to the multi-step nature of the experiment.
Downstream Analysis Western Blot, Mass Spectrometry.[4]SDS-PAGE, Western Blot, Mass Spectrometry.[6][10]SDS-PAGE, Western Blot, Mass Spectrometry.[9]

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[5] The binding of a small molecule to its target protein alters the protein's conformational stability, often resulting in an increased melting temperature (Tm). This change in thermal stability is a direct indicator of target engagement.[4] The key to a successful CETSA experiment lies in optimizing the heat-shock conditions to a temperature that denatures a significant portion of the unbound target protein while leaving the ligand-bound fraction intact.

Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent thermal stabilization. Observing a shift in the melting curve that increases with higher concentrations of the compound provides strong evidence for a specific interaction.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Plate cells and grow to confluency treat Treat cells with this compound or vehicle start->treat heat Aliquot cell suspension and heat at different temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse heat_note (e.g., 40-70°C for 3 min) centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze by Western Blot or Mass Spectrometry collect->analyze end Generate melting curve to determine Tm shift analyze->end

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T) and grow to 80-90% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.

    • Divide the cell suspension into aliquots. Treat each aliquot with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a PCR cycler or a heat block.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Hypothetical Data Presentation (CETSA):

Temperature (°C)Vehicle (Relative Band Intensity)1 µM Compound (Relative Band Intensity)10 µM Compound (Relative Band Intensity)
451.001.001.00
500.950.980.99
550.750.900.95
600.400.700.85
650.150.450.65
700.050.200.35
Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: DARTS operates on the principle that the binding of a small molecule can stabilize a protein's structure, thereby making it more resistant to proteolysis.[6][15] This method is particularly advantageous as it is label-free and can be applied to complex protein mixtures like cell lysates.[7][10] The choice of protease and the extent of digestion are critical parameters that need to be empirically determined for each target.

Trustworthiness: The internal validation of DARTS lies in the dose-dependent protection of the target protein from proteolysis. A control experiment using an inactive structural analog of the compound, if available, can further strengthen the evidence for specific binding.

Experimental Workflow Diagram:

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis start Prepare cell lysate split Aliquot lysate start->split treat Incubate with this compound or vehicle split->treat digest Add protease (e.g., pronase, thermolysin) treat->digest stop_digest Stop digestion (e.g., add protease inhibitor or heat) digest->stop_digest digest_note Incubate for a defined time sds_page Analyze by SDS-PAGE and Western Blot stop_digest->sds_page end Look for protected protein bands sds_page->end

Caption: DARTS experimental workflow for identifying and validating a drug target.

Detailed Protocol for DARTS:

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate into equal volumes.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle to the aliquots and incubate for 1 hour at room temperature.[6]

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each sample at a pre-determined optimal concentration.

    • Incubate the samples at room temperature for a specific duration (e.g., 10-30 minutes). The exact time and protease concentration should be optimized to achieve partial digestion of the total protein content.[6]

    • Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform a Western blot if a specific antibody for a candidate target is available.

    • A protein band that is present or more intense in the compound-treated samples compared to the vehicle-treated samples is a potential target.[10] This band can be excised and identified by mass spectrometry.

Hypothetical Data Presentation (DARTS):

TreatmentProteaseExpected Result on Western Blot
Vehicle-Intact protein band
Vehicle+Diminished or absent protein band
1 µM Compound+Partially protected protein band
10 µM Compound+Strongly protected protein band
Photo-affinity Labeling (PAL)

Expertise & Experience: PAL is a powerful technique for identifying the direct binding partners of a small molecule.[9][11] It involves synthesizing a probe that incorporates a photoreactive group (e.g., diazirine, benzophenone) and often a reporter tag (e.g., alkyne, biotin) for downstream enrichment and identification.[8][16] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to any nearby molecules, primarily the target protein.[9]

Trustworthiness: The covalent nature of the bond formed between the probe and its target provides a high degree of confidence in target identification.[8] Competition experiments, where excess of the unmodified parent compound is added to displace the probe from the binding site, are a crucial validation step to ensure the labeling is specific.

Experimental Workflow Diagram:

PAL_Workflow cluster_probe Probe Synthesis & Incubation cluster_crosslinking UV Crosslinking cluster_enrichment Enrichment & Identification cluster_analysis Analysis synthesis Synthesize photoreactive probe of the compound incubate Incubate probe with cells or lysate synthesis->incubate uv Irradiate with UV light to induce covalent crosslinking incubate->uv lyse Lyse cells uv->lyse click Click chemistry to attach reporter tag (e.g., biotin) lyse->click enrich Enrich labeled proteins (e.g., streptavidin beads) click->enrich digest_ms On-bead digestion and Mass Spectrometry enrich->digest_ms end Identify labeled proteins digest_ms->end

Caption: Photo-affinity labeling (PAL) workflow for target identification.

Detailed Protocol for PAL:

  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a photoreactive moiety (e.g., a diazirine) and a clickable handle (e.g., a terminal alkyne).[16]

  • Cellular Labeling:

    • Treat intact cells with the photo-affinity probe for a specified time. Include control groups with vehicle and a competition group with excess unmodified parent compound.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target.

  • Lysis and Click Chemistry:

    • Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-protein conjugate.

  • Enrichment and Identification:

    • Incubate the lysate with streptavidin-coated beads to enrich the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin.

  • Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

    • Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered high-confidence targets.

Hypothetical Data Presentation (PAL):

Protein IDSpectral Counts (Probe)Spectral Counts (Probe + Competitor)Fold Enrichment
Target X58511.6
Protein Y1081.25
Protein Z62551.13

Conclusion

Validating the cellular target engagement of a novel bioactive molecule like this compound is a non-trivial but essential step in drug discovery. This guide has provided a comparative overview of three powerful, orthogonal techniques: CETSA, DARTS, and PAL.

  • CETSA and DARTS are excellent first-line, label-free approaches to confirm target engagement if a candidate target is hypothesized or to screen for changes in protein stability on a proteome-wide scale.

  • Photo-affinity labeling , while requiring more upfront synthetic effort, offers an unparalleled level of certainty in target identification through the formation of a covalent bond.

Ultimately, a multi-pronged approach that combines the strengths of these different methodologies will provide the most robust and reliable validation of target engagement, paving the way for a deeper understanding of the compound's mechanism of action and its therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Methylbenzimidazolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylbenzimidazolone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug development and process chemistry. This guide provides a comprehensive head-to-head comparison of the most common synthetic routes to 4-methylbenzimidazolone, offering insights into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Comparative Overview of Synthetic Strategies

The synthesis of 4-methylbenzimidazolone can be broadly categorized into four main strategies, each with distinct starting materials, reagents, and reaction conditions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, safety considerations, desired scale of production, and environmental impact.

Table 1: High-Level Comparison of Synthetic Routes to 4-Methylbenzimidazolone

Synthetic Route Starting Material Key Reagents Key Advantages Key Disadvantages
Route 1: Cyclization of 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediaminePhosgene, Triphosgene, Carbonyldiimidazole (CDI)High yielding, direct one-step reaction.Use of highly toxic phosgene or expensive CDI.
Route 2: Reductive Cyclization of 4-Methyl-2-nitroaniline 4-Methyl-2-nitroanilineReducing agent (e.g., NaHSO₃, H₂/Catalyst), Carbonyl source (e.g., CO, Urea)Avoids handling of diamines which can be unstable.Often requires high pressure and temperature; multi-step process.
Route 3: Intramolecular Cyclization of N-(2-amino-3-methylphenyl)urea 3-Methyl-1,2-phenylenediamineUrea, IsocyanatePhosgene-free, potentially more scalable and safer.Can be a two-step process; may require optimization of cyclization conditions.
Route 4: Green Synthesis with Dimethyl Carbonate (DMC) 3-Methyl-1,2-phenylenediamineDimethyl Carbonate (DMC)Environmentally friendly, avoids toxic reagents and byproducts.May require higher temperatures and longer reaction times.

Route 1: Cyclization of 3-Methyl-1,2-phenylenediamine

This is arguably the most direct and traditionally employed method for the synthesis of 4-methylbenzimidazolone. The core of this approach is the reaction of 3-methyl-1,2-phenylenediamine with a one-carbon carbonyl equivalent, which acts as the source of the carbonyl group in the benzimidazolone ring.

Mechanism

The reaction proceeds through a two-step sequence. Initially, one of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of the reagent (e.g., phosgene or CDI). This is followed by an intramolecular cyclization where the second amino group attacks the newly formed carbonyl intermediate, leading to the elimination of a leaving group (e.g., HCl or imidazole) and the formation of the stable benzimidazolone ring.

G cluster_0 Route 1: Cyclization of 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine Intermediate Isocyanate / Acyl imidazole intermediate 3-Methyl-1,2-phenylenediamine->Intermediate Nucleophilic attack Carbonyl Source Phosgene / CDI Carbonyl Source->Intermediate 4-Methylbenzimidazolone 4-Methylbenzimidazolone Intermediate->4-Methylbenzimidazolone Intramolecular cyclization

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Protocol 1A: Using Phosgene/Triphosgene

  • Rationale: Phosgene is a highly reactive and efficient carbonylating agent, often leading to high yields and purity. Triphosgene, a solid and safer-to-handle alternative, can be used to generate phosgene in situ.[1]

  • Procedure:

    • In a well-ventilated fume hood, a solution of 3-methyl-1,2-phenylenediamine (1 eq.) in a suitable inert solvent (e.g., toluene, THF) is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a scrubber for trapping excess phosgene.

    • The solution is cooled to 0-5 °C.

    • A solution of phosgene in the same solvent (approx. 1.1 eq.) is added dropwise while maintaining the temperature below 10 °C. Alternatively, a solution of triphosgene (0.4 eq.) in the solvent is added.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-methylbenzimidazolone.

Protocol 1B: Using 1,1'-Carbonyldiimidazole (CDI)

  • Rationale: CDI is a non-gaseous, less hazardous alternative to phosgene for carbonylation reactions. The reaction byproducts (imidazole) are generally easy to remove.

  • Procedure:

    • To a solution of 3-methyl-1,2-phenylenediamine (1 eq.) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere, a solution of CDI (1.1 eq.) in the same solvent is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature or gentle reflux for several hours until completion.

    • The solvent is removed under reduced pressure.

    • The residue is triturated with water to remove the imidazole byproduct, and the solid product is collected by filtration, washed with water, and dried.

Comparative Analysis of Route 1 Reagents
Parameter Phosgene/Triphosgene 1,1'-Carbonyldiimidazole (CDI)
Yield Typically high (>90%)Generally good to high (80-95%)
Purity High, byproducts are volatileGood, imidazole byproduct is water-soluble
Safety Extremely toxic gas, requires specialized handling and equipment.[2][3]Solid, less hazardous, but moisture sensitive.
Cost Relatively inexpensiveMore expensive than phosgene
Scalability Industrial standard, but with significant safety infrastructure.[3]Scalable, but cost can be a factor.

Route 2: Reductive Cyclization of 4-Methyl-2-nitroaniline

This approach begins with a readily available nitroaromatic compound and involves the reduction of the nitro group to an amine, followed by the introduction of a carbonyl group and subsequent cyclization.

Mechanism

The reaction can proceed through different pathways depending on the specific reagents used. One common method involves the reduction of the nitro group to an amino group, followed by reaction with a carbonylating agent. A more elegant approach is the reductive carbonylation, where the nitro group is reduced in the presence of carbon monoxide, which then acts as the carbonyl source for the cyclization.

G cluster_1 Route 2: Reductive Cyclization 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline Reduction Reduction of Nitro Group 4-Methyl-2-nitroaniline->Reduction 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine Reduction->3-Methyl-1,2-phenylenediamine Carbonylation & Cyclization Carbonylation & Cyclization 3-Methyl-1,2-phenylenediamine->Carbonylation & Cyclization 4-Methylbenzimidazolone 4-Methylbenzimidazolone Carbonylation & Cyclization->4-Methylbenzimidazolone

Caption: General scheme for the reductive cyclization route.

Experimental Protocol: Reductive Carbonylation
  • Rationale: This method offers a convergent approach where the reduction and carbonylation steps are combined, potentially increasing efficiency.[4]

  • Procedure:

    • A high-pressure autoclave is charged with 4-methyl-2-nitroaniline (1 eq.), a suitable catalyst (e.g., a palladium or rhodium complex), a base (e.g., triethylamine), and a solvent (e.g., toluene, DMF).

    • The autoclave is sealed, purged with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 50-100 atm).

    • The reaction mixture is heated to a high temperature (e.g., 150-200 °C) with vigorous stirring for several hours.

    • After cooling to room temperature and venting the CO, the reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.

Analysis of Route 2
  • Advantages: Starts from a different, readily available starting material. Can be a one-pot process under certain conditions.

  • Disadvantages: Requires high-pressure equipment and elevated temperatures. Catalyst selection and optimization can be crucial. May produce byproducts that require careful separation.

Route 3: Intramolecular Cyclization of N-(2-amino-3-methylphenyl)urea

This phosgene-free route involves the preparation of a urea intermediate, which then undergoes intramolecular cyclization to form the benzimidazolone ring.

Mechanism

The first step is the formation of the urea derivative from 3-methyl-1,2-phenylenediamine. This can be achieved by reaction with an isocyanate or by heating with urea. The subsequent cyclization is typically promoted by heat or a catalyst, involving the nucleophilic attack of the second amino group on the urea carbonyl, with the elimination of ammonia or an amine.[5]

G cluster_2 Route 3: Urea Cyclization 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine Urea Intermediate N-(2-amino-3-methylphenyl)urea 3-Methyl-1,2-phenylenediamine->Urea Intermediate Urea Source Urea / Isocyanate Urea Source->Urea Intermediate Cyclization Cyclization Urea Intermediate->Cyclization 4-Methylbenzimidazolone 4-Methylbenzimidazolone Cyclization->4-Methylbenzimidazolone

Caption: Synthetic pathway for the intramolecular cyclization of a urea derivative.

Experimental Protocol: From 3-Methyl-1,2-phenylenediamine and Urea
  • Rationale: This method avoids the use of phosgene and isocyanates, making it a safer and more environmentally friendly option. The use of urea as the carbonyl source is also cost-effective.[6]

  • Procedure:

    • A mixture of 3-methyl-1,2-phenylenediamine (1 eq.) and urea (1-1.5 eq.) is heated in a high-boiling solvent (e.g., o-dichlorobenzene, NMP) or neat at a temperature of 130-180 °C.

    • The reaction is monitored for the evolution of ammonia, which indicates the progress of the reaction.

    • After several hours, the reaction mixture is cooled, and the product precipitates.

    • The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried.

Analysis of Route 3
  • Advantages: Phosgene-free and avoids the use of expensive reagents. Can be a one-pot reaction. Potentially high yielding and scalable.

  • Disadvantages: May require high temperatures and long reaction times. The product may require purification to remove byproducts.

Route 4: Green Synthesis with Dimethyl Carbonate (DMC)

This route utilizes dimethyl carbonate as a green and non-toxic alternative to phosgene for the carbonylation of 3-methyl-1,2-phenylenediamine.

Mechanism

The reaction is believed to proceed via a nucleophilic attack of one of the amino groups on a carbonyl carbon of DMC, leading to the formation of a carbamate intermediate. Subsequent intramolecular cyclization with the elimination of methanol and carbon dioxide affords the desired 4-methylbenzimidazolone.

G cluster_3 Route 4: Green Synthesis with DMC 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine Carbamate Intermediate Carbamate Intermediate 3-Methyl-1,2-phenylenediamine->Carbamate Intermediate DMC Dimethyl Carbonate DMC->Carbamate Intermediate 4-Methylbenzimidazolone 4-Methylbenzimidazolone Carbamate Intermediate->4-Methylbenzimidazolone Intramolecular cyclization

Caption: Synthetic pathway utilizing dimethyl carbonate.

Experimental Protocol
  • Rationale: DMC is an environmentally benign reagent, and the byproducts (methanol and CO₂) are relatively harmless. This aligns with the principles of green chemistry.[5][7]

  • Procedure:

    • A mixture of 3-methyl-1,2-phenylenediamine (1 eq.) and an excess of dimethyl carbonate (which can also serve as the solvent) is heated in a sealed vessel or under reflux.

    • A catalyst, such as a base (e.g., K₂CO₃) or a Lewis acid, may be added to facilitate the reaction.

    • The reaction is heated at a temperature typically ranging from 120-180 °C for several hours.

    • After completion, the excess DMC is removed by distillation.

    • The residue is then purified by recrystallization or chromatography.

Analysis of Route 4
  • Advantages: Environmentally friendly and safe. Avoids the use of toxic reagents and corrosive byproducts.

  • Disadvantages: May require high temperatures and longer reaction times compared to the phosgene route. The reaction may require a catalyst and optimization of conditions to achieve high yields.

Conclusion and Recommendations

The choice of the optimal synthetic route to 4-methylbenzimidazolone is a multifaceted decision that requires careful consideration of various factors.

  • For laboratory-scale synthesis where high yield and purity are paramount and appropriate safety infrastructure is in place , the use of carbonyldiimidazole (CDI) with 3-methyl-1,2-phenylenediamine (Route 1B) offers a reliable and high-yielding method without the extreme hazards of phosgene.

  • For large-scale industrial production , the intramolecular cyclization of the urea derivative (Route 3) presents a compelling case due to its use of inexpensive and safer starting materials (urea) and its potential for high scalability. This route avoids the significant safety and regulatory burdens associated with phosgene.

  • When green chemistry principles are a primary driver , the use of dimethyl carbonate (Route 4) is the most attractive option, offering an environmentally benign pathway, although it may require more process optimization to achieve competitive yields and reaction times.

  • The reductive cyclization of 4-methyl-2-nitroaniline (Route 2) is a viable alternative, particularly if the starting nitro compound is readily available and the necessary high-pressure equipment is accessible.

Ultimately, the "best" synthetic route is context-dependent. Researchers and process chemists must weigh the trade-offs between yield, purity, safety, cost, and environmental impact to select the most appropriate method for their specific needs.

References

A Comparative Guide to the Metabolic Stability of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early-stage gatekeeper in the journey from a promising hit to a viable drug candidate. A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. This guide provides an in-depth analysis of the metabolic stability of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one derivatives, a scaffold of significant interest in medicinal chemistry.

While direct comparative experimental data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide will leverage established principles of drug metabolism and data from structurally related benzimidazole and benzimidazolone analogs to provide a robust predictive framework. We will delve into the experimental workflows for assessing metabolic stability, discuss the key structure-metabolism relationships (SMRs), and present a comparative analysis to guide the design of more stable and efficacious molecules.

The Central Role of Metabolic Stability in Drug Discovery

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify foreign compounds (xenobiotics) to facilitate their excretion.[1][2] The rate at which a compound is metabolized is a key determinant of its pharmacokinetic profile.[3] Therefore, early in vitro assessment of metabolic stability is an indispensable tool for prioritizing compounds and guiding medicinal chemistry efforts to optimize drug-like properties.[1][2]

The this compound core is a privileged scaffold found in numerous biologically active molecules.[4][5] Understanding how substitutions on this core influence its susceptibility to metabolic enzymes is paramount for the successful development of drug candidates based on this template.

Assessing Metabolic Stability: The Liver Microsomal Assay

The in vitro liver microsomal stability assay is a widely used, cost-effective, and relatively high-throughput method to evaluate the metabolic stability of compounds.[6][7][8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the CYP450s.[6][7] The assay measures the disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactors.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the metabolic stability of this compound derivatives.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (typically 10 mM in DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (ACN with a suitable internal standard).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound or positive control to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).

    • Add the liver microsomes to each well (e.g., to a final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This allows the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-NADPH" controls. For the minus-NADPH controls, add an equal volume of buffer.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and add it to a separate 96-well plate containing the cold ACN with internal standard. The 0-minute time point is taken immediately after the addition of NADPH.

    • The ACN serves to precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing:

    • After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10][11] The use of a suitable internal standard is crucial for accurate quantification.[9][10]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This is a measure of the inherent ability of the liver to metabolize a drug. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

These parameters allow for the ranking of compounds based on their metabolic stability and for the prediction of in vivo hepatic clearance.

Comparative Analysis of this compound Derivatives: A Predictive Approach

Compound IDR1R2R3Predicted Metabolic StabilityRationale for Prediction
A-1 HHHModerateThe unsubstituted aromatic ring and the methyl group are potential sites for oxidation.
A-2 FHHHighFluorine substitution at a metabolically labile position can block oxidation, thereby increasing stability.[13]
A-3 HClHModerate-HighThe electron-withdrawing nature of chlorine can deactivate the aromatic ring towards oxidation.
A-4 HOCH3HLowThe methoxy group is susceptible to O-demethylation, a common metabolic pathway.
A-5 HHCF3HighThe trifluoromethyl group is metabolically stable and can shield adjacent positions from metabolism.

Disclaimer: The metabolic stability classifications in this table are predictive and based on general principles of drug metabolism. Experimental validation is required to confirm these predictions.

Key Structure-Metabolism Relationships for this compound Derivatives

The metabolic fate of the this compound scaffold is likely dictated by the interplay of its core structure and the nature of its substituents.

  • Oxidation of the 4-Methyl Group: The benzylic methyl group is a prime target for oxidation by CYP enzymes to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.[7] This is a common metabolic pathway for compounds containing a methyl group on an aromatic ring.

  • Aromatic Hydroxylation: The benzo portion of the benzimidazolone ring is susceptible to aromatic hydroxylation, primarily mediated by CYP enzymes. The position of hydroxylation will be influenced by the electronic properties of the substituents on the ring.

  • N-Dealkylation: If the nitrogen atoms of the imidazole ring are substituted with alkyl groups, N-dealkylation can be a significant metabolic pathway.

  • Impact of Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (F, Cl) or a trifluoromethyl group (CF3) on the aromatic ring can decrease the electron density of the ring, making it less susceptible to oxidative metabolism and thus increasing metabolic stability.[13]

  • Impact of Electron-Donating Groups (EDGs): EDGs like methoxy (OCH3) or hydroxyl (OH) groups can activate the aromatic ring, making it more prone to oxidation and potentially leading to lower metabolic stability. Methoxy groups are also liable to O-demethylation.

Potential Metabolic Pathways

The following diagram illustrates the potential metabolic pathways for the this compound core structure.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP-mediated Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation Product Parent->Aromatic_Hydroxylation CYP-mediated Hydroxylation Carboxylic_Acid Carboxylic Acid Metabolite Hydroxymethyl->Carboxylic_Acid Further Oxidation Glucuronide_Conjugate Glucuronide Conjugate Aromatic_Hydroxylation->Glucuronide_Conjugate UGT-mediated Glucuronidation Sulfate_Conjugate Sulfate Conjugate Aromatic_Hydroxylation->Sulfate_Conjugate SULT-mediated Sulfation

Caption: Potential metabolic pathways of this compound.

Experimental Workflow Visualization

The following diagram outlines the key steps in the in vitro liver microsomal stability assay.

Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes & NADPH Start->Incubation Quench Quench Reaction at Time Points with ACN Incubation->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data End End: Rank Compounds Data->End

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and predicting the metabolic stability of this compound derivatives. While direct experimental data for this specific scaffold is limited, by applying established principles of drug metabolism and leveraging data from related benzimidazole analogs, researchers can make informed decisions in the design and optimization of new chemical entities.

The key takeaways are:

  • The 4-methyl group and the aromatic ring are likely primary sites of metabolism.

  • Substitution with electron-withdrawing groups, particularly fluorine, at metabolically labile positions is a rational strategy to enhance metabolic stability.

  • Functional groups susceptible to common metabolic transformations, such as O-demethylation, should be used with caution if high metabolic stability is desired.

It is imperative that the predictive insights presented in this guide are followed by experimental validation using the detailed liver microsomal stability assay protocol provided. Further studies to identify the specific metabolites formed and the CYP isoforms involved will provide a more complete picture of the metabolic fate of these compounds and pave the way for the development of robust and effective drug candidates.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, a compound requiring careful management. By understanding the "why" behind these procedural steps, you can foster a culture of safety and ensure the reliability of your experimental outcomes.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1]

These classifications, identified by the Globally Harmonized System (GHS), dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The GHS pictogram associated with this compound is GHS07, indicating it is harmful and an irritant.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.[2]

Core PPE Requirements:
  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant, impervious gloves that have been inspected for integrity before use. The specific glove material should be chosen based on its resistance to the chemical and any solvents being used. Always consult the glove manufacturer's compatibility charts. After handling, wash and dry your hands thoroughly.[3]

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect your skin and personal clothing from contamination.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, a NIOSH-approved respirator may be necessary, especially in areas with inadequate ventilation. The type of respirator should be selected based on the potential exposure concentration.

PPE Selection for Specific Laboratory Operations:

To simplify the selection process, the following table outlines the recommended PPE for common laboratory tasks involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Lab CoatNIOSH-approved respirator (if not in a ventilated enclosure)
Preparing Solutions Safety Goggles with side-shields (Face shield if splashing is likely)Chemical-resistant gloves (e.g., Nitrile)Lab CoatUse in a chemical fume hood
Running Reactions Safety Goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Lab CoatUse in a chemical fume hood
Handling Reaction Work-up & Purification Safety Goggles with side-shields (Face shield if splashing is likely)Chemical-resistant gloves (e.g., Nitrile)Lab CoatUse in a chemical fume hood
Waste Disposal Safety Goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Lab CoatAs needed, based on the nature of the waste

Procedural Guidance for Safe Handling and Disposal

Adherence to standard laboratory practices is crucial for minimizing exposure and preventing accidents.[4]

Step-by-Step Handling Protocol:
  • Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[5] Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[6]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: When weighing the solid, do so in a manner that minimizes dust generation. A weighing enclosure or a chemical fume hood is recommended.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction: Keep the reaction vessel closed to prevent the release of any vapors or aerosols.

  • Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Remove PPE carefully to avoid contaminating yourself. Wash your hands thoroughly with soap and water.

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: In case of a small spill, carefully clean it up using an appropriate absorbent material. Wear the appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS office.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

Visualizing the PPE Selection Process

To further clarify the decision-making process for PPE selection when handling this compound, the following flowchart provides a step-by-step logical guide.

PPE_Selection_Workflow start Start: Handling this compound hazard_assessment Hazard Assessment: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->hazard_assessment core_ppe Core PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat hazard_assessment->core_ppe task_assessment Assess Laboratory Task core_ppe->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling solution Preparing Solution task_assessment->solution Liquid Handling reaction Running Reaction task_assessment->reaction Reaction disposal Waste Disposal task_assessment->disposal Disposal respirator Add NIOSH-approved Respirator weighing->respirator face_shield Consider Face Shield solution->face_shield fume_hood Work in a Chemical Fume Hood reaction->fume_hood end Proceed with Task Safely disposal->end respirator->fume_hood face_shield->fume_hood fume_hood->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.